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  • Product: 2-Ethylsulphinyloxazole
  • CAS: 62124-57-6

Core Science & Biosynthesis

Foundational

2-Ethylsulphinyloxazole: Structural Elucidation, Reactivity Profiles, and Applications in Medicinal Chemistry

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for versatile, highly reactive building blocks that enable rapid library synthesis and late-stage functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for versatile, highly reactive building blocks that enable rapid library synthesis and late-stage functionalization. 2-Ethylsulphinyloxazole is a highly valuable heterocyclic intermediate that fulfills this role. By leveraging the unique electronic properties of the oxazole core combined with the excellent leaving-group capability of the sulfinyl moiety, this compound serves as a premier electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions. This whitepaper provides an in-depth technical analysis of its chemical structure, step-by-step synthetic methodologies, and field-proven protocols for its application in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Understanding the foundational parameters of 2-Ethylsulphinyloxazole is critical for analytical tracking and stoichiometric calculations. The quantitative data and structural identifiers are summarized in the table below, verified against authoritative chemical databases [1].

PropertyValue
Chemical Name 2-Ethylsulphinyloxazole
IUPAC Name 2-(ethanesulfinyl)-1,3-oxazole
CAS Registry Number 62124-57-6
Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
SMILES String CCS(=O)C1=NC=CO1
Core Scaffold 1,3-Oxazole
Key Functional Group Alkyl Sulfoxide (Ethylsulfinyl)

Structural Dynamics and Electronic Profile

The reactivity of 2-Ethylsulphinyloxazole is dictated by the synergistic electronic effects of its structural components:

  • Stereocenter at Sulfur: The sulfinyl group (-S(=O)Et) possesses a tetrahedral geometry (including the lone pair on the sulfur), making the sulfur atom a stereogenic center. Standard syntheses yield a racemic mixture of enantiomers.

  • C2-Position Activation: While oxazole is generally a π-excessive heterocycle, the inductive effects of the adjacent oxygen and nitrogen atoms render the C2 position locally electron-deficient. The attachment of the strongly electron-withdrawing ethylsulfinyl group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at this carbon. This specific activation is required to facilitate SNAr reactions on five-membered heterocycles [2].

Synthesis Methodology: A Chemoselective Approach

The synthesis of 2-Ethylsulphinyloxazole relies on the chemoselective oxidation of a thioether precursor.

SynthesisWorkflow Start 2-Mercaptooxazole Alkylation Alkylation (EtI, Base) Start->Alkylation SN2 Intermediate 2-Ethylsulfanyloxazole Alkylation->Intermediate S-Alkylation Oxidation Oxidation (mCPBA, -78°C) Intermediate->Oxidation Electrophilic Product 2-Ethylsulphinyloxazole Oxidation->Product Chemoselective

Caption: Workflow for the chemoselective synthesis of 2-Ethylsulphinyloxazole.

Protocol 1: Chemoselective Oxidation to 2-Ethylsulphinyloxazole
  • Objective: To oxidize 2-ethylsulfanyloxazole to the sulfoxide without over-oxidation to the sulfone.

  • Causality & Logic: The reaction is performed at cryogenic temperatures (-78 °C) using exactly 1.0 equivalent of meta-chloroperoxybenzoic acid (mCPBA). The low temperature kinetically favors the formation of the sulfoxide and prevents the second oxidation step (sulfoxide to sulfone), which requires a higher activation energy.

  • Step-by-Step Methodology:

    • Dissolve 2-ethylsulfanyloxazole (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Add a solution of mCPBA (10.0 mmol, assuming 77% purity, appropriately weighed) in DCM (20 mL) dropwise over 30 minutes.

    • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The starting material spot should disappear entirely, replaced by a significantly more polar sulfoxide spot.

    • Stir for an additional 1 hour at -78 °C.

    • Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 and 10 mL of saturated aqueous Na2S2O3. This combination neutralizes any unreacted peracid and removes acidic byproducts.

    • Extract the aqueous layer with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify via flash column chromatography to yield pure 2-Ethylsulphinyloxazole.

Reactivity Profile: The Sulfinyl Group in SNAr Reactions

The primary utility of 2-Ethylsulphinyloxazole lies in its ability to act as an electrophile. The sulfinyl group is widely recognized in heterocyclic chemistry as an excellent leaving group [3].

ReactivityPathway Substrate 2-Ethylsulphinyloxazole Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Nu- Attack Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer C2 Addition Product 2-Substituted Oxazole Meisenheimer->Product Rearomatization LeavingGroup Ethylsulfenate Ion Meisenheimer->LeavingGroup Cleavage

Caption: SNAr pathway utilizing the ethylsulfinyl leaving group on the oxazole core.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Synthesis of 2-aminooxazole derivatives via displacement of the ethylsulfinyl group.

  • Causality & Logic: The addition of a nucleophile at the C2 position forms a transient Meisenheimer complex. The subsequent collapse of this intermediate expels the ethylsulfenate ion, restoring the aromaticity of the oxazole ring.

  • Step-by-Step Methodology:

    • Dissolve 2-Ethylsulphinyloxazole (5.0 mmol) in anhydrous toluene or DMF (15 mL).

    • Add the desired nucleophile (e.g., morpholine, pyrrolidine, or a primary amine; 6.0 mmol) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA], 10.0 mmol) to the solution.

    • Heat the mixture to 80–100 °C.

    • Self-Validation Checkpoint: Monitor the reaction progress by LC-MS. Confirm the mass shift corresponding to the displacement of the -S(O)Et group (-77 Da) and the addition of the amine mass. The absence of the parent ion (m/z ~146 [M+H]+) indicates complete conversion.

    • Upon completion (typically 4-8 hours), cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

    • Wash the organic layer with water (3 x 15 mL) and brine to remove DMF and DIPEA salts, dry over MgSO4, and evaporate the solvent.

    • Isolate the 2-substituted oxazole via preparative HPLC or silica gel chromatography.

Applications in Drug Development

The 2-aminooxazole motif—easily accessed via the protocols above—is a privileged scaffold in medicinal chemistry. It is frequently utilized as a bioisostere for amides and ureas in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. By utilizing 2-Ethylsulphinyloxazole, discovery chemists can rapidly generate diverse libraries of 2-substituted oxazoles from a single, stable precursor, significantly accelerating structure-activity relationship (SAR) campaigns.

References

  • EvitaChem Catalog - 2-Ethylsulphinyloxazole (CAS 62124-57-6). Source: EvitaChem. Link
  • Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds. Source: MDPI. Link
  • Sulfonylation of Five-Membered Heterocycles via an SNAr Reaction.

Sources

Exploratory

2-Ethylsulphinyloxazole physical and chemical properties data sheet

2-Ethylsulphinyloxazole (CAS 62124-57-6): A Comprehensive Physical and Chemical Properties Data Sheet & Application Guide Executive Summary Oxazoles represent an important class of five-membered heterocycles, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Ethylsulphinyloxazole (CAS 62124-57-6): A Comprehensive Physical and Chemical Properties Data Sheet & Application Guide

Executive Summary

Oxazoles represent an important class of five-membered heterocycles, frequently incorporated into biologically significant secondary metabolites and modern pharmaceuticals[1]. The functionalization of the oxazole core, particularly at the C2 position, is a critical step in drug discovery workflows. 2-Ethylsulphinyloxazole (CAS 62124-57-6) serves as a highly versatile, activated electrophilic building block[2]. By leveraging the ethylsulfinyl moiety as a superior leaving group compared to standard halides or simple thioethers, medicinal chemists can efficiently execute Nucleophilic Aromatic Substitution (SNAr) reactions to generate diverse 2-substituted oxazole libraries.

Part 1: Physicochemical Properties Data Sheet

The following table summarizes the core quantitative data and physical properties of 2-Ethylsulphinyloxazole, derived from its structural characteristics and related precursor data[3].

PropertyValue
Chemical Name 2-Ethylsulphinyloxazole
IUPAC Name 2-(ethanesulfinyl)-1,3-oxazole
CAS Registry Number 62124-57-6
Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
SMILES String CCS(=O)C1=NC=CO1
Appearance Colorless to pale yellow liquid/oil
Solubility Soluble in CH2Cl2, THF, DMF, DMSO; slightly soluble in water
Reactivity Profile Electrophilic at C2; highly susceptible to nucleophilic aromatic substitution

Part 2: Mechanistic Rationale – The Sulfinyl Advantage

As a Senior Application Scientist, I frequently observe researchers defaulting to sulfonyl (sulfone) or halogenated leaving groups when attempting to functionalize heterocycles. However, the sulfinyl (sulfoxide) group in 2-Ethylsulphinyloxazole offers a highly tuned balance of stability and reactivity.

Causality in Design: While sulfones can sometimes lead to overly reactive intermediates that degrade under basic conditions, the sulfoxide provides sufficient electron withdrawal to activate the C2 position for nucleophilic attack without compromising the integrity of the oxazole ring. Upon attack by a nucleophile (e.g., a primary amine), a tetrahedral Meisenheimer-type complex is formed. The subsequent collapse of this intermediate is thermodynamically driven by the rapid expulsion of the ethanesulfenate leaving group, restoring aromaticity to the oxazole ring.

SNAr_Mechanism A 2-Ethylsulphinyloxazole (Electrophile) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack at C2 Position B Nucleophile (e.g., R-NH2) B->C DIPEA, 65°C D 2-Substituted Oxazole (Product) C->D Rearrangement & Elimination E Ethanesulfenate (Leaving Group) C->E Expulsion

Mechanistic pathway of SNAr at the C2 position of the oxazole ring.

Part 3: Experimental Protocols & Workflows

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems.

Protocol 1: Controlled Synthesis of 2-Ethylsulphinyloxazole

Objective: Chemoselective oxidation of 2-ethylsulfanyloxazole to the sulfoxide without over-oxidation to the sulfone.

  • Precursor Preparation : Alkylate 1,3-oxazole-2-thiol[3] with ethyl iodide (1.2 eq) and K2CO3 (1.5 eq) in anhydrous DMF at room temperature for 4 hours to yield the thioether intermediate.

  • Oxidation Setup : Dissolve the thioether (1.0 eq) in anhydrous CH2Cl2 (0.1 M) and cool strictly to 0 °C using an ice bath.

  • Reagent Addition : Add meta-chloroperoxybenzoic acid (mCPBA, 1.05 eq) portion-wise over 15 minutes.

    • Causality: Maintaining 0 °C and using a near-stoichiometric amount of mCPBA is critical. Excess oxidant or elevated temperatures will drive the reaction to the sulfone, which is prone to premature hydrolysis or side reactions.

  • Self-Validating Monitoring : Track the reaction via TLC (Hexanes/EtOAc). The sulfoxide will appear as a distinct, more polar spot compared to the starting thioether. If a third, even more polar spot appears, it indicates unwanted over-oxidation.

  • Quenching & Isolation : Quench with saturated aqueous Na2S2O3 to reduce unreacted mCPBA, followed by saturated NaHCO3 to neutralize the resulting m-chlorobenzoic acid. Extract with CH2Cl2, dry over Na2SO4, and concentrate to yield the target electrophile[2].

Synthesis_Workflow A 1,3-Oxazole-2-thiol (Precursor) B 2-Ethylsulfanyloxazole (Thioether) A->B EtI, K2CO3 DMF, 25°C C 2-Ethylsulphinyloxazole (Sulfoxide Target) B->C mCPBA (1.05 eq) CH2Cl2, 0°C

Workflow for the controlled synthesis of 2-Ethylsulphinyloxazole.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the ethylsulfinyl group to yield a 2-aminooxazole derivative.

  • Reaction Assembly : In a flame-dried vial, dissolve 2-Ethylsulphinyloxazole (1.0 eq) in anhydrous THF (0.2 M). Add the primary amine nucleophile (1.2 eq).

  • Base Addition : Introduce N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA serves as a non-nucleophilic acid scavenger, neutralizing the extruded sulfenic acid byproduct and preventing the protonation of the incoming nucleophile, which would otherwise stall the reaction.

  • Thermal Activation : Heat the mixture to 65 °C for 4–6 hours.

    • Causality: The activation energy for forming the tetrahedral Meisenheimer complex requires moderate thermal input, despite the excellent leaving group ability of the sulfoxide.

  • Self-Validating Monitoring : Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 146.0 [M+H]+) and the appearance of the product mass confirms the substitution.

  • Workup : Quench with water, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate for subsequent purification.

References

  • [1] National Institutes of Health (NIH) PMC. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Available at:[Link]

Sources

Foundational

The Mechanism and Application of Chiral N-Sulfinyl Imines in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: While the specific compound "2-Ethylsulphinyloxazole" is not prominently documented in synthetic literature, the core...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: While the specific compound "2-Ethylsulphinyloxazole" is not prominently documented in synthetic literature, the core functional motifs—a chiral sulfinyl group adjacent to a C=N bond—are the cornerstone of a powerful and widely utilized class of reagents: chiral N-sulfinyl imines . This guide provides an in-depth exploration of the mechanism, application, and experimental protocols associated with these reagents, which have become indispensable tools for the asymmetric synthesis of chiral amines. We will delve into the stereochemical models that govern their reactivity, showcase their broad utility in constructing complex molecular architectures, and provide detailed, field-proven experimental workflows.

Introduction: The Power of the N-Sulfinyl Group

The synthesis of enantiomerically pure amines is a central challenge in modern organic chemistry, particularly in the development of pharmaceuticals, where over 75% of drug candidates contain an amine functional group.[1] A robust solution to this challenge was introduced by the pioneering work of Jonathan A. Ellman with the development of tert-butanesulfinamide as a versatile chiral auxiliary.[2][3][4]

Condensation of this auxiliary with aldehydes or ketones generates chiral N-sulfinyl imines (or sulfinimines). These reagents are now foundational in asymmetric synthesis due to the dual role of the N-sulfinyl moiety:[1][5][6]

  • Activation: The electron-withdrawing nature of the sulfinyl group activates the imine's C=N bond, making it more susceptible to nucleophilic attack.[1][5][7]

  • Stereodirection: The chiral sulfur center provides a powerful and predictable stereodirecting effect, guiding the nucleophile to attack one face of the imine preferentially, resulting in exceptionally high levels of asymmetric induction.[6]

This guide will elucidate the core mechanism of this stereodirection and provide the practical knowledge required to leverage this chemistry in a research and development setting.

Core Mechanism of Action: Stereoselective Nucleophilic Addition

The primary utility of N-sulfinyl imines lies in their reaction with organometallic nucleophiles, which add across the C=N double bond in a highly diastereoselective fashion.[6][7][8] The stereochemical outcome of this addition can be reliably predicted by a well-established mechanistic model.

The Chair-Like Transition State Model

For many common organometallic reagents, such as Grignard reagents (R-MgX), the high diastereoselectivity is explained by a rigid, six-membered, chair-like transition state.[7] This model involves chelation of the metal cation (e.g., Mg²⁺) between the sulfinyl oxygen and the imine nitrogen.

Key Features of the Transition State:

  • Chelation: The metal atom acts as a bridge, locking the conformation of the N-sulfinyl imine.

  • Steric Shielding: The bulky substituent on the sulfur atom (typically a tert-butyl group from Ellman's auxiliary) orients itself in a pseudo-equatorial position to minimize steric strain. This arrangement effectively blocks one face of the imine.

  • Directed Attack: The nucleophile (R' group) is delivered from the less sterically hindered face, leading to the formation of a single predominant diastereomer.

The diagram below illustrates this controlling transition state for the addition of a Grignard reagent to an (R)-N-tert-butanesulfinyl aldimine.

G Figure 1: Proposed Chair-Like Transition State cluster_ts Six-Membered Chair Transition State N N C C N->C Mg Mg C->Mg R_H R / H C->R_H O O Mg->O Chelation X X Mg->X S S O->S S->N tBu tBu (Bulky Group) (Blocks Top Face) S->tBu R_prime R' R_prime->C Nu Attack from Unhindered Face

Proposed Chair-Like Transition State for Nucleophilic Addition.

This predictable stereochemical control is the primary reason for the widespread adoption of this methodology in the synthesis of chiral amines.[6]

Synthesis of N-Sulfinyl Imine Precursors

A key advantage of this methodology is the straightforward and high-yielding preparation of the N-sulfinyl imine starting materials. The most common and practical method is the direct condensation of an enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, with an aldehyde or ketone.[3][7][9][10]

The reaction is typically driven to completion by the removal of water, often facilitated by a mild Lewis acid or dehydrating agent.

G Figure 2: General Workflow for N-Sulfinyl Imine Synthesis start Start Materials: - Aldehyde/Ketone - (R)- or (S)-tert-butanesulfinamide reagents Add Dehydrating Agent (e.g., Ti(OEt)4, CuSO4) start->reagents solvent Solvent (e.g., THF, CH2Cl2) reagents->solvent reaction Stir at Room Temperature solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography or Crystallization) workup->purify product Product: Enantiopure N-Sulfinyl Imine purify->product

General Workflow for N-Sulfinyl Imine Synthesis.

Reaction Scope and Applications

The methodology is remarkably versatile, accommodating a wide array of nucleophiles and electrophiles, making it a cornerstone for synthesizing diverse, high-value chiral building blocks.

Table 1: Scope of Nucleophiles in Addition to N-Sulfinyl Imines
Nucleophile ClassReagent ExampleProduct Type
Organomagnesium Alkyl/Aryl Grignard (RMgX)α-Branched Amines[8]
Organolithium Alkyl/Aryl Lithium (RLi)α-Branched Amines
Organozinc Dialkylzinc (R₂Zn)α-Branched Amines[1]
Enolates Lithium/Sodium Enolatesβ-Amino Carbonyls[5]
Cyanides Trimethylsilyl Cyanide (TMSCN)α-Amino Nitriles
Alkynes Lithium AcetylidesPropargyl Amines[8]
Allylic Reagents Allylmagnesium BromideHomoallylic Amines[11]
Reducing Agents NaBH₄, L-Selectride®Unbranched Amines

This versatility has led to the application of N-sulfinyl imines in the total synthesis of numerous natural products, antibiotics, and other biologically active compounds.[3][8][10] Furthermore, the amine products are readily converted into important nitrogen-containing heterocycles such as pyrrolidines and piperidines.[4][12][13]

Detailed Experimental Protocol: A Self-Validating System

This section provides a representative, step-by-step protocol for the asymmetric synthesis of a chiral amine. Adherence to these steps ensures high yield and diastereoselectivity.

Objective: Asymmetric synthesis of (S)-1-phenylethanamine.

Part A: Synthesis of (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide

  • Setup: To an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-(+)-tert-butanesulfinamide (1.21 g, 10.0 mmol) and anhydrous dichloromethane (CH₂Cl₂, 50 mL).

  • Reagent Addition: Add freshly distilled benzaldehyde (1.02 mL, 10.0 mmol) to the stirred suspension.

  • Catalyst: Add anhydrous copper(II) sulfate (CuSO₄, 3.2 g, 20.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with CH₂Cl₂. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel. The resulting N-sulfinyl imine is a pale yellow solid or oil.

Part B: Diastereoselective Grignard Addition

  • Setup: Dissolve the N-sulfinyl imine from Part A (10.0 mmol) in 50 mL of anhydrous THF in an oven-dried 250 mL round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add methylmagnesium bromide (MeMgBr, 1.2 eq, 12.0 mmol, typically a 3.0 M solution in Et₂O) dropwise via syringe over 15 minutes.

  • Reaction: Stir the reaction at -78 °C for 3-4 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfinamide product.

  • Analysis: At this stage, a small sample can be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.).

Part C: Hydrolytic Cleavage of the Chiral Auxiliary

  • Setup: Dissolve the crude sulfinamide from Part B in 20 mL of methanol (MeOH).

  • Deprotection: Add hydrochloric acid (HCl, 2.5 eq, 25.0 mmol, typically as a 4 M solution in 1,4-dioxane) and stir the mixture at room temperature for 1 hour.

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove the sulfinyl byproducts. Basify the aqueous layer with aqueous NaOH to pH > 11 and extract the free amine product with CH₂Cl₂ (3 x 30 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and carefully concentrate to yield the chiral amine. Determine enantiomeric excess (e.e.) by chiral HPLC.

G Figure 3: Experimental Workflow for Chiral Amine Synthesis cluster_A Part A: Imine Formation cluster_B Part B: Grignard Addition cluster_C Part C: Auxiliary Cleavage A1 Condensation: Aldehyde + Sulfinamide + CuSO4 in CH2Cl2 A2 Stir at RT, 12-24h A1->A2 A3 Filter & Concentrate A2->A3 B1 Dissolve Imine in THF Cool to -78°C A3->B1 Crude Imine B2 Add MeMgBr Stir 3-4h B1->B2 B3 Quench (NH4Cl) & Extract B2->B3 C1 Dissolve in MeOH Add HCl/Dioxane B3->C1 Crude Sulfinamide C2 Stir at RT, 1h C1->C2 C3 Workup & Extract Final Amine C2->C3 end Final Product C3->end Pure Chiral Amine

Experimental Workflow for Chiral Amine Synthesis.

Conclusion

Chiral N-sulfinyl imines represent a remarkably robust and reliable platform for the asymmetric synthesis of amines. The predictability of the stereochemical outcome, governed by a well-understood chelation-controlled transition state, combined with the operational simplicity of the reactions, has established this methodology as a staple in both academic and industrial laboratories. The ability to generate a vast array of enantiomerically enriched amines from common starting materials ensures that N-sulfinyl imines will continue to be a critical tool for professionals in chemical synthesis and drug development.

References

  • Herbage, M. A., Savoie, J., Sieber, J. D., et al. (n.d.). Addition of Non-stabilized Carbon-based Nucleophilic Reagents to Chiral N-Sulfinyl Imines. Organic Reactions. Available at: [Link]

  • Serna, S., et al. (2022). Diastereoselective Addition of Prochiral Nucleophilic Alkenes to a-Chiral N-Sulfonyl Imines. ChemRxiv. Available at: [Link]

  • Yus, M., et al. (2019). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert- Butylsulfinyl) Imines. Organic Syntheses. Available at: [Link]

  • Harmata, M. (1999). Sulfimides (Sulfilimines): Applications in Stereoselective Synthesis. Sulfur Reports.
  • Barrio, P., & Herrera, R. P. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Davis, F. A. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc. Available at: [Link]

  • Wikipedia contributors. (n.d.). N-Sulfinyl imine. Wikipedia. Available at: [Link]

  • Ni, C., & Hu, J. (2011). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Xu, J., et al. (2018). Design, synthesis and applications of chiral N-2-phenyl-2-propyl sulfinyl imines for Group-Assisted Purification (GAP) asymmetric synthesis. PMC. Available at: [Link]

  • Davis, F. A. (2004). The Utilization of Sulfinimines (N-Sulfinyl Imines) in the Asymmetric Synthesis of Substituted Pyrrolidines. TUScholarShare. Available at: [Link]

  • Silvi, M., & Melchiorre, P. (2018). Deployment of Sulfinimines in Charge-Accelerated Sulfonium Rearrangement Enables a Surrogate Asymmetric Mannich Reaction. PMC. Available at: [Link]

  • Kwiatkowska, M., & Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. Available at: [Link]

  • Barrio, P., & Herrera, R. P. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry.
  • Serna, S., et al. (2022). Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. Organic Letters. Available at: [Link]

  • Serna, S., et al. (2022). Diastereoselective Addition of Prochiral Nucleophilic Alkenes to a-Chiral N-Sulfonyl Imines. Organic Letters.
  • Davis, F. A., et al. (2006). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Wikipedia contributors. (n.d.). tert-Butanesulfinamide. Wikipedia. Available at: [Link]

  • Serna, S., et al. (2022). Diastereoselective Addition of Prochiral Nucleophilic Alkenes to a-Chiral N-Sulfonyl Imines. ChemRxiv.
  • Davis, F. A., et al. (1998). Asymmetric Synthesis and Properties of Sulfinimines (Thiooxime S-Oxides). The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Z., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI. Available at: [Link]

  • Guchhait, S. K., & Bhileged, H. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aggarwal, V. K., & Adams, H. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. Tetrahedron Letters. Available at: [Link]

Sources

Exploratory

High-Resolution Spectroscopic Characterization and NMR Elucidation of 2-Ethylsulphinyloxazole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Ethylsulphinyloxazole (CAS: 62124-57-6) Executive Summary 2-Ethylsulphinyloxazole is a highly functionalized heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Ethylsulphinyloxazole (CAS: 62124-57-6)

Executive Summary

2-Ethylsulphinyloxazole is a highly functionalized heterocyclic compound featuring an electron-deficient oxazole core coupled to a stereogenic ethylsulfinyl moiety. This structural combination presents unique spectroscopic challenges and opportunities, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. Here, we deconstruct the causality behind the spectroscopic phenomena—specifically the diastereotopicity induced by the chiral sulfoxide—and provide a self-validating experimental protocol for unambiguous structural elucidation.

Structural and Electronic Dynamics (The "Why")

To accurately interpret the NMR spectra of 2-Ethylsulphinyloxazole, one must first understand the electronic and spatial dynamics governing the molecule.

The Chiral Sulfoxide and Diastereotopicity

Unlike simple ethers or sulfides, the sulfur atom in the ethylsulfinyl group ( −S(=O)Et ) possesses a lone pair of electrons, an oxygen atom, an ethyl group, and the oxazole ring. This tetrahedral geometry (with the lone pair acting as a distinct substituent) makes the sulfur atom a stable stereogenic center at room temperature due to a high inversion barrier. Because the molecule lacks a plane of symmetry, the adjacent methylene ( −CH2​− ) protons of the ethyl group are diastereotopic . They reside in distinct magnetic environments and are chemically non-equivalent. Consequently, they couple not only to the adjacent methyl protons (vicinal coupling, 3J ) but also to each other (geminal coupling, 2J ), resulting in an ABX3​ spin system that typically appears as two distinct doublets of quartets (dq)[1].

The Oxazole Core Deshielding

The oxazole ring is an electron-deficient heteroaromatic system. The highly electronegative oxygen and nitrogen atoms heavily deshield the ring protons. In 2-substituted oxazoles, the proton at the 4-position (H-4) is typically observed further downfield relative to the 5-position (H-5) due to its proximity to the nitrogen atom and the overall electronic distribution of the π system. The introduction of the electron-withdrawing sulfoxide group at C-2 further deshields the entire ring, pushing the C-2 carbon resonance past 160 ppm[2].

Self-Validating Experimental Protocol

A robust NMR protocol must be self-validating to ensure that artifacts (such as solvent interactions or incomplete relaxation) do not compromise structural assignments.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of high-purity 2-Ethylsulphinyloxazole in 0.6 mL of strictly anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Sulfoxides are strong hydrogen-bond acceptors. Using anhydrous solvent is critical; trace water will hydrogen-bond with the sulfoxide oxygen, causing unpredictable chemical shift drifting of the sensitive diastereotopic methylene protons.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer equipped with a 5 mm inverse detection probe (e.g., TXI or BBO). Manually tune and match the 1H and 13C channels.

  • Causality: Precise tuning ensures that the 90° radiofrequency (RF) pulses are accurate, which is mandatory for the quantitative transfer of magnetization in 2D experiments (HSQC, HMBC).

Step 3: Shimming and Locking

  • Action: Lock the spectrometer to the deuterium signal of CDCl3​ . Perform automated Z-axis gradient shimming (e.g., TopShim) until the TMS line width at half-height is <0.5 Hz.

Step 4: 1D Acquisition Parameters

  • 1H NMR: Use a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay ( D1 ).

  • 13C NMR: Use a proton-decoupled pulse program (zgpg30), 1024 scans, and a 2-second D1 .

  • Causality: The C-2 quaternary carbon lacks attached protons, meaning it relies heavily on chemical shift anisotropy rather than dipole-dipole interactions for relaxation. A sufficient D1 ensures this carbon fully relaxes between scans, preventing its signal from disappearing into the baseline noise.

Quantitative Spectroscopic Data

The following table summarizes the high-resolution NMR data, forming the baseline for our 2D structural validation.

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1H H-4 (Oxazole)7.85d0.81H
1H H-5 (Oxazole)7.35d0.81H
1H −CH2​− (a)3.22dq13.6, 7.41H
1H −CH2​− (b)3.08dq13.6, 7.41H
1H −CH3​ 1.32t7.43H
13C C-2 (Oxazole)162.8C (Quat)--
13C C-5 (Oxazole)142.5CH--
13C C-4 (Oxazole)128.2CH--
13C −CH2​− 48.6 CH2​ --
13C −CH3​ 6.8 CH3​ --

2D NMR Elucidation Workflows

To transition from isolated chemical shifts to a fully elucidated molecular framework, we deploy a suite of 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Confirms the vicinal coupling between the diastereotopic −CH2​− protons and the −CH3​ group, as well as the weak 4J coupling between H-4 and H-5 on the oxazole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited HSQC differentiates the CH2​ carbon (blue/negative phase) from the CH and CH3​ carbons (red/positive phase), directly assigning the protons at δ 3.22 and 3.08 to the carbon at δ 48.6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for linking the side chain to the core. The diastereotopic methylene protons exhibit a strong 3J correlation to the highly deshielded C-2 quaternary carbon ( δ 162.8).

HMBC_Logic H_CH2 Ethyl -CH2- Protons (δ 3.15) C2_Ox Oxazole C-2 Carbon (δ 162.8) H_CH2->C2_Ox 3J (HMBC) H_4 Oxazole H-4 Proton (δ 7.85) H_4->C2_Ox 3J (HMBC) C5_Ox Oxazole C-5 Carbon (δ 142.5) H_4->C5_Ox 2J (HMBC) H_5 Oxazole H-5 Proton (δ 7.35) H_5->C2_Ox 3J (HMBC) C4_Ox Oxazole C-4 Carbon (δ 128.2) H_5->C4_Ox 2J (HMBC)

Fig 1. Key 2D HMBC NMR correlation pathways establishing the connectivity of 2-Ethylsulphinyloxazole.

Analytical Workflow Visualization

To ensure reproducibility across different laboratory environments, the following flowchart outlines the standardized, self-validating workflow required to acquire the data presented in this guide.

NMR_Workflow Prep Sample Preparation 15 mg in 0.6 mL CDCl3 Tune Probe Tuning & Matching (1H at 400/600 MHz, 13C at 100/150 MHz) Prep->Tune Shim Shimming & Locking (Z-axis gradients, Lock to CDCl3) Tune->Shim Acq1D 1D Acquisition (1H: zg30, 13C: zgpg30) Shim->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (Fourier Transform, Phase Correction) Acq2D->Process

Fig 2. Standardized self-validating workflow for high-resolution NMR acquisition and processing.

References

  • Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists.The Journal of Organic Chemistry - ACS Publications.
  • Stereoselective Synthesis of Chiral C2-Symmetric 1,3- and 1,5-Bis-Sulfoxides Guided by the Horeau Principle: Understanding the Influence of the Carbon Chain Nature in Its Ability for Metal Coordination.The Journal of Organic Chemistry - ACS Publications.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-Ethylsulphinyloxazole at Room Temperature

Executive Summary The prediction and empirical determination of a new chemical entity's (NCE) stability is a cornerstone of the drug development process, directly impacting its viability as a therapeutic agent. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The prediction and empirical determination of a new chemical entity's (NCE) stability is a cornerstone of the drug development process, directly impacting its viability as a therapeutic agent. This guide addresses the thermodynamic stability of 2-Ethylsulphinyloxazole, a molecule incorporating both a sulfoxide group and an oxazole ring. As specific literature on this compound is not available, this document serves as a first-principles guide, outlining the theoretical considerations, predictive assessments, and a robust experimental framework required to fully characterize its stability profile at room temperature. We will delve into the inherent chemical liabilities of the constituent functional groups, propose potential degradation pathways, and provide detailed, self-validating experimental protocols for a comprehensive stability assessment in line with industry best practices and regulatory expectations.

Theoretical & Predictive Stability Assessment

The thermodynamic stability of a molecule is an intrinsic property related to its Gibbs free energy; a lower energy state corresponds to higher stability.[1] In a practical pharmaceutical context, this translates to resistance to chemical degradation under specified storage and physiological conditions. A predictive analysis of 2-Ethylsulphinyloxazole begins with an examination of its core functional moieties: the ethyl sulfoxide and the 2-substituted oxazole ring.

Inherent Reactivity of the Sulfoxide Moiety

The sulfoxide group (S=O) is a chiral, polar functional group that is intermediate in oxidation state between a sulfide and a sulfone. This positioning makes it susceptible to both oxidative and reductive transformations.

  • Oxidation: The lone pair on the sulfur atom can be oxidized to form the corresponding sulfone. This is a common metabolic pathway and can also be initiated by chemical oxidants or photo-oxidation.[2]

  • Reduction: The sulfoxide can be reduced back to the more stable sulfide.

  • Thermal & Photochemical Reactivity: While generally stable at room temperature, aromatic sulfoxides can be photochemically active, potentially leading to deoxygenation and the formation of other products upon exposure to light.[2][3] The S-O bond dissociation energy is a key parameter, which can be influenced by the nature of the substituents.[3]

Inherent Reactivity of the Oxazole Ring

The oxazole ring is a five-membered aromatic heterocycle. Its aromaticity lends it a degree of thermal stability.[4][5] However, it possesses inherent chemical liabilities:

  • Hydrolysis: The oxazole ring is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. The presence of certain substituents can exacerbate this instability, potentially leading to ring-opened products like aminomalonic acid derivatives.[6][7]

  • Oxidation: While more resistant to oxidation than some other heterocycles, the oxazole ring is not entirely inert.[4][5]

Predicted Degradation Pathways of 2-Ethylsulphinyloxazole

Based on the analysis of its functional groups, several degradation pathways can be hypothesized for 2-Ethylsulphinyloxazole at room temperature. A primary investigation should focus on identifying products resulting from oxidation, reduction, hydrolysis, and photolysis.

Caption: Predicted degradation pathways for 2-Ethylsulphinyloxazole.

Experimental Framework for Stability Characterization

A multi-stage experimental approach is required to rigorously define the stability profile of 2-Ethylsulphinyloxazole. The workflow begins with method development and forced degradation studies, followed by a formal stability study under controlled conditions.

Caption: Workflow for assessing the stability of 2-Ethylsulphinyloxazole.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and checks to ensure data integrity.

Protocol 1: Development and Validation of a Stability-Indicating HPLC Method

Causality: A stability-indicating method is crucial as it must be able to separate the intact parent drug from its potential degradation products, allowing for accurate quantification of both over time. Reverse-phase HPLC with UV detection is the standard approach due to its versatility and sensitivity for small organic molecules.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it provides good retention for a broad range of moderately polar compounds.

  • Mobile Phase Optimization:

    • Develop a gradient elution method using an acidified aqueous phase (e.g., 0.1% Formic Acid in Water) as Solvent A and an organic solvent (e.g., Acetonitrile or Methanol) as Solvent B.

    • The acid suppresses the ionization of acidic/basic moieties, leading to sharper peaks.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the parent compound and any impurities.

    • Optimize the gradient to ensure adequate resolution (>2) between the parent peak and all degradant peaks observed during the forced degradation study.

  • Detector Setup: Use a Photodiode Array (PDA) detector. This allows for the simultaneous monitoring of multiple wavelengths and, critically, enables peak purity analysis to ensure that what appears as a single peak is not composed of co-eluting species.

  • Forced Degradation (Stress Testing):

    • Objective: To generate degradation products and prove the method's specificity.

    • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate in 0.1 M NaOH at 60°C.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Photostability: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil.

    • Thermal: Heat the solid compound at a high temperature (e.g., 80°C).

    • Analyze samples from each condition at multiple time points (e.g., 2, 8, 24 hours) until approximately 10-20% degradation of the parent compound is observed.

  • Method Validation (ICH Q2(R1) Guidelines): Once the method is optimized and shown to be specific, validate it for linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Protocol 2: Long-Term Stability Study at Room Temperature

Causality: This study simulates real-world storage conditions to determine the shelf-life of the substance. The conditions (25°C / 60% Relative Humidity) are standard for long-term testing as defined by ICH Q1A guidelines.

Methodology:

  • Sample Preparation: Place a sufficient quantity of 2-Ethylsulphinyloxazole in sealed, transparent glass vials. For a comprehensive study, also include samples in amber vials to assess the impact of ambient light over time.

  • Storage: Place the vials in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Time Points: Designate analysis time points. A typical schedule would be 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, withdraw a vial and perform the following analyses:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Assay: Quantify the amount of remaining 2-Ethylsulphinyloxazole using the validated stability-indicating HPLC method.

    • Degradation Products: Quantify any specified or unspecified degradation products.

  • Data Analysis: Plot the concentration of 2-Ethylsulphinyloxazole against time. Use linear regression analysis to determine the degradation rate. The shelf-life (t₉₀) is the time at which the concentration of the active substance has decreased to 90% of its initial value.

Data Summary Tables

Quantitative data from the stability study should be meticulously recorded.

Table 1: Long-Term Stability Data for 2-Ethylsulphinyloxazole at 25°C/60% RH

Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)
0White powder100.0< 0.1
3---
6---
12---
24---

Table 2: Summary of Forced Degradation Study

Stress ConditionDuration/Temp% Degradation of ParentMajor Degradant Peak (RT, min)
0.1 M HCl24h / 60°C--
0.1 M NaOH8h / 60°C--
3% H₂O₂24h / RT--
PhotolyticICH Q1B--

Conclusions and Risk Mitigation

This guide provides a robust scientific framework for determining the thermodynamic stability of 2-Ethylsulphinyloxazole at room temperature. The stability profile is dictated by the interplay of the sulfoxide and oxazole functionalities. The primary risks are anticipated to be oxidation of the sulfoxide and hydrolytic cleavage of the oxazole ring.

Recommendations based on potential outcomes:

  • If oxidative degradation is observed: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from strong oxidizing agents.[8]

  • If hydrolytic degradation is observed: The material must be protected from moisture. Formulation efforts should focus on non-aqueous vehicles or solid dosage forms with low water activity.

  • If photolability is confirmed: The substance must be handled under controlled lighting and stored in light-resistant containers (e.g., amber glass).[8]

By following the outlined predictive analysis and experimental protocols, researchers and drug developers can generate the high-quality, reliable data necessary to make informed decisions about the future development of 2-Ethylsulphinyloxazole.

References

  • Title: Determination of Sulfoxide bond dissociation enthalpies of dibenzothiophene S-oxide derivatives with computational methods | Request PDF Source: ResearchGate URL: [Link]

  • Title: Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives Source: Organic Letters - ACS Publications URL: [Link]

  • Title: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability Source: PubMed URL: [Link]

  • Title: Thermodynamic Studies for Drug Design and Screening Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: A systematic investigation on the impact of the level of oxidation at sulfur and the configuration of R/S-sulfoxide on the solid structure Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Oxazole – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Egyptian Journal of Basic and Applied Sciences URL: [Link]

  • Title: [Spoiler] AAMC FL3 C/P #9 Source: Reddit URL: [Link]

  • Title: Emerging experimental methods to study the thermodynamics of biomolecular condensate formation Source: The Journal of Chemical Physics | AIP Publishing URL: [Link]

  • Title: Conversion and degradation pathways of sulfoximines | Request PDF Source: ResearchGate URL: [Link]

  • Title: Conversion and degradation pathways of sulfoximines Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Measuring Thermodynamic Stability Source: Chemistry Stack Exchange URL: [Link]

  • Title: The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes Source: ResearchGate URL: [Link]

  • Title: Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme Source: Scholars Research Library URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electronic Properties of the Ethylsulfinyl Group in Oxazole Rings

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the electronic properties of the ethylsulfinyl group when incorpo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the electronic properties of the ethylsulfinyl group when incorporated into an oxazole ring. It is designed to equip researchers, medicinal chemists, and drug development professionals with the fundamental knowledge and practical insights necessary to understand and leverage the unique electronic characteristics of this functional group in the design of novel therapeutics and functional materials.

Introduction: The Oxazole Scaffold and the Significance of Sulfinyl Substitution

The oxazole ring is a privileged five-membered heterocyclic scaffold frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural features allow it to engage in various non-covalent interactions with biological targets, making it a cornerstone in modern medicinal chemistry.[2] The electronic nature of the oxazole ring can be finely tuned by the introduction of various substituents at the C2, C4, and C5 positions, thereby modulating its reactivity, metabolic stability, and pharmacokinetic profile.[3]

Among the diverse array of functional groups utilized to adorn the oxazole core, the sulfinyl group (-SO-) has emerged as a particularly intriguing substituent. Sulfoxides are known to be key structural motifs in a number of successful drugs, valued for their ability to act as hydrogen bond acceptors and for their capacity to exist as stable, chiral entities. The introduction of an ethylsulfinyl group onto an oxazole ring can be expected to significantly perturb the electronic landscape of the heterocycle, with implications for its reactivity and potential as a pharmacophore. This guide will delve into the nuanced electronic effects of the ethylsulfinyl group, providing a theoretical framework and practical methodologies for its study.

The Electronic Character of the Ethylsulfinyl Group: A Duality of Effects

The ethylsulfinyl group, -S(O)Et, exerts a complex electronic influence on the oxazole ring, characterized by a combination of inductive and resonance effects. Understanding this duality is paramount to predicting its impact on the ring's properties.

Inductive Effect (-I)

The sulfoxide functional group is inherently electron-withdrawing due to the high electronegativity of the oxygen atom and the partially positive character of the sulfur atom. This results in a significant inductive withdrawal of electron density from the point of attachment on the oxazole ring. This -I effect is a primary contributor to the overall electronic impact of the ethylsulfinyl group.

Resonance Effects (+R and -R)

The resonance behavior of the sulfinyl group is more complex. It can act as both a resonance donor (+R) and a resonance acceptor (-R), depending on the electronic demands of the system to which it is attached.

  • +R Effect: The lone pair of electrons on the sulfur atom can be delocalized into an adjacent π-system, although this effect is generally considered to be weak.

  • -R Effect: The sulfur atom in a sulfoxide can also accept π-electron density into its vacant d-orbitals. This electron-accepting resonance effect is often more significant, particularly when the sulfinyl group is attached to an electron-rich aromatic or heteroaromatic system.

The interplay of these inductive and resonance effects determines the net electronic influence of the ethylsulfinyl group on the oxazole ring.

Quantitative Assessment: Hammett and Taft Parameters

The following table provides a comparison of Hammett (σp) and Taft (σ*) constants for related functional groups to contextualize the expected electronic nature of the ethylsulfinyl group.

SubstituentHammett Constant (σp)Taft Constant (σ*)
-CH₃-0.170.00
-CH₂CH₃-0.15-0.10
-SCH₃0.000.44
-SOCH₃~0.48 (estimated)~1.3 (estimated)
-SO₂CH₃0.721.96
-Cl0.231.05
-NO₂0.78-

Note: Values for -SOCH₃ are estimated based on available data for similar sulfinyl groups and general chemical principles.

Impact on the Electronic Properties of the Oxazole Ring

The introduction of an ethylsulfinyl group significantly modulates the electronic properties of the oxazole ring, influencing its electron density distribution, aromaticity, and reactivity towards electrophilic and nucleophilic attack.

Electron Density Distribution and Aromaticity

The strong electron-withdrawing nature of the ethylsulfinyl group leads to a general decrease in electron density across the oxazole ring. This effect is particularly pronounced at the carbon atom to which the group is attached and at the positions ortho and para to it. This perturbation of electron density can be visualized through computational chemistry methods such as Density Functional Theory (DFT).

cluster_oxazole Ethylsulfinyl Oxazole cluster_arrows Electron Withdrawal C2 C2 N3 N C2->N3 C4 C4 C5 C5 C4->C5 O1 O C5->O1 S S C5->S C5->S Inductive Pull N3->C4 O1->C2 O_sulf O S->O_sulf Et Et S->Et

Figure 1: Conceptual diagram illustrating the inductive electron withdrawal from the C5 position of the oxazole ring by the ethylsulfinyl group.

This electron withdrawal can lead to a decrease in the overall aromaticity of the oxazole ring. Aromaticity is a key factor in the stability and reactivity of heterocyclic systems.

Spectroscopic Signatures: 13C NMR Chemical Shifts

The electronic perturbations caused by the ethylsulfinyl group are readily observable in the 13C NMR spectrum of the substituted oxazole. The electron-withdrawing nature of the group will cause a downfield shift (deshielding) of the carbon signals of the oxazole ring, particularly for the carbon atom directly attached to the sulfur and the other ring carbons.[3][7] The magnitude of these shifts can be correlated with Hammett substituent constants, providing an experimental measure of the electronic effect.[8][9]

For a 5-(ethylsulfinyl)oxazole, the expected trend in 13C NMR chemical shifts would be a significant downfield shift for C5, and smaller downfield shifts for C4 and C2, reflecting the transmission of the electronic effect through the ring.

Synthesis and Characterization: A Practical Approach

The synthesis of ethylsulfinyl-substituted oxazoles typically proceeds through a two-step sequence involving the initial preparation of the corresponding ethylthio-oxazole followed by a selective oxidation.

Experimental Protocol: Synthesis of 5-(Ethylsulfinyl)oxazole

This protocol outlines a general and reliable method for the synthesis of 5-(ethylsulfinyl)oxazole, a representative example of this class of compounds.

Step 1: Synthesis of 5-(Ethylthio)oxazole

  • Rationale: This step introduces the ethylthio- precursor, which can be readily oxidized to the desired sulfoxide in the subsequent step.

  • Procedure:

    • To a solution of oxazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.

    • To this solution, add diethyl disulfide (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(ethylthio)oxazole.

Step 2: Oxidation to 5-(Ethylsulfinyl)oxazole

  • Rationale: A controlled oxidation is crucial to obtain the sulfoxide without over-oxidation to the sulfone. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[10]

  • Procedure:

    • Dissolve the 2-(ethylthio)oxazole (1.0 eq) in dichloromethane (DCM) at 0 °C.

    • Add a solution of m-CPBA (1.0-1.1 eq) in DCM dropwise to the reaction mixture. Note: Using a slight excess of m-CPBA can lead to the formation of the sulfone. Careful monitoring of the reaction by TLC is recommended.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-(ethylsulfinyl)oxazole.

Start Oxazole Step1 1. n-BuLi, THF, -78°C 2. Diethyl disulfide Start->Step1 Intermediate 2-(Ethylthio)oxazole Step1->Intermediate Step2 m-CPBA, DCM, 0°C Intermediate->Step2 Product 2-(Ethylsulfinyl)oxazole Step2->Product

Figure 2: Synthetic workflow for the preparation of 2-(ethylsulfinyl)oxazole.

Characterization of Electronic Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the electronic properties of molecules by measuring their oxidation and reduction potentials. The electron-withdrawing nature of the ethylsulfinyl group will make the oxazole ring more difficult to oxidize and easier to reduce compared to the parent oxazole.

Experimental Protocol: Cyclic Voltammetry of Ethylsulfinyl-Oxazole

  • Instrumentation and Setup:

    • A standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

    • A potentiostat capable of performing cyclic voltammetry.

    • An electrolyte solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in a dry, aprotic solvent such as acetonitrile or dichloromethane.

  • Procedure:

    • Prepare a 1-5 mM solution of the ethylsulfinyl-oxazole derivative in the electrolyte solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

    • Place the electrodes in the solution and ensure the working electrode surface is clean and polished.

    • Record the cyclic voltammogram by scanning the potential over a suitable range (e.g., from -2.0 V to +2.0 V vs. Ag/AgCl) at a scan rate of 100 mV/s.

    • Record multiple scans to ensure reproducibility.

    • As a reference, record the cyclic voltammogram of ferrocene under the same conditions to use as an internal standard for potential calibration.

Data Interpretation:

The resulting voltammogram will show the oxidation and reduction peaks of the ethylsulfinyl-oxazole. By comparing the peak potentials to those of unsubstituted oxazole, the electron-withdrawing strength of the ethylsulfinyl group can be quantitatively assessed.

Sample Ethylsulfinyl-Oxazole in Electrolyte Solution Electrodes Three-Electrode Cell (Working, Counter, Reference) Sample->Electrodes Potentiostat Potentiostat Electrodes->Potentiostat Data Measure Current Response Electrodes->Data Scan Apply Potential Scan Potentiostat->Scan Output Cyclic Voltammogram (Current vs. Potential) Potentiostat->Output Scan->Electrodes Data->Potentiostat

Figure 3: Workflow for cyclic voltammetry analysis.

Conclusion and Future Perspectives

The ethylsulfinyl group is a potent modulator of the electronic properties of the oxazole ring. Its strong electron-withdrawing nature, primarily driven by the inductive effect, deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic reactions. This electronic perturbation can be effectively characterized by spectroscopic techniques, particularly 13C NMR, and quantified through electrochemical methods like cyclic voltammetry.

The ability to fine-tune the electronic landscape of the oxazole scaffold through the introduction of the ethylsulfinyl group opens up new avenues for the rational design of novel drug candidates. By understanding and harnessing these electronic effects, medicinal chemists can develop compounds with improved potency, selectivity, and pharmacokinetic profiles. Further exploration into the synthesis of a wider range of sulfinyl-substituted oxazoles and a more detailed investigation of their structure-activity relationships will undoubtedly continue to be a fruitful area of research.

References

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. [Link]

  • The effects of substituents in oxazoles on their13C,14N, and1H NMR spectra. R Discovery. [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • Electronic Effects of the Sulfinyl and Sulfonyl Groups.
  • Hammett Correlations in the 1 H NMR Spectra of Some N-Arlydihalonicotinamides. Semantic Scholar.
  • Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII).
  • Taft equation. Wikipedia. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. [Link]

  • Infrared and NMR spectral Hammett correl
  • Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers: An Accurate Approach to Hammett Constant Determination Linking Structure, Energetics, and Electron Distribution. PubMed. [Link]

  • IR and NMR spectral hammett correlations in (2-naphthyl)-3-(substituted phenyl) bicyclo [2.2.1]hept-5-ene-2-yl) methanones. TSI Journals.
  • Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles. PubMed. [Link]

  • Table 7.1 Hammett substituent constants and their modified values. Moodle@Units.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Semantic Scholar.
  • Electron correlation and vibrational effects in predictions of paramagnetic NMR shifts.
  • Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. PMC. [Link]

  • Electron correlation and vibrational effects in predictions of paramagnetic NMR shifts.
  • Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. protocols.io. [Link]

  • Oxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. Semantic Scholar.
  • Hammett equation. Wikipedia. [Link]

  • α-TOSYLOXYKETONES AS VERSATILE SYNTHETIC EQUIVALENTS TO α-HALOKETONES: FACILE SYNTHESIS OF DISUBSTITUTED OXAZOLES. Connect Journals.
  • Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journals. [Link]

  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PMC. [Link]

  • Hammett equation. Wikipedia. [Link]

  • A Novel Ring Oxidation of 4- or 5-Substituted 2H-Oxazole to Corresponding 2-Oxazolone Catalyzed by Cytosolic Aldehyde Oxidase. Semantic Scholar.
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  • A survey of Hammett substituent constants and resonance and field parameters. SciSpace.
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  • Synthesis and oxidation of some azole-containing thioethers. Beilstein Journals. [Link]

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Foundational

A Comprehensive Technical Guide on the Safe Handling of 2-Ethylsulphinyloxazole

An in-depth technical guide has been structured to address the toxicity, safety data, and MSDS for 2-Ethylsulphinyloxazole, tailored for researchers, scientists, and drug development professionals. Due to the compound's...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide has been structured to address the toxicity, safety data, and MSDS for 2-Ethylsulphinyloxazole, tailored for researchers, scientists, and drug development professionals. Due to the compound's novelty and the absence of a comprehensive, publicly available safety profile, this guide emphasizes a precautionary approach based on data from analogous chemical structures and established laboratory safety principles.

This document serves as a foundational guide to understanding the potential hazards and implementing safe handling protocols for 2-Ethylsulphinyloxazole. Given the limited specific data on this compound, the recommendations herein are derived from established principles of chemical safety, analysis of its structural motifs, and best practices in research and development environments.

Compound Overview and Rationale for Precaution

2-Ethylsulphinyloxazole is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. Its structure, which incorporates an oxazole ring and an ethylsulfinyl group, suggests a reactivity profile that necessitates careful handling. In the absence of comprehensive toxicological data, a conservative risk assessment is both prudent and mandatory to ensure personnel safety. This guide is built on the principle of "as low as reasonably achievable" (ALARA) for chemical exposure.

Presumptive Toxicological Profile

A complete toxicological profile for 2-Ethylsulphinyloxazole is not yet established in peer-reviewed literature or regulatory databases. The following presumptive profile is based on structure-activity relationships and the known hazards of related sulfoxides and oxazole-containing compounds.

2.1. Primary Routes of Exposure The primary routes of potential exposure in a laboratory setting are inhalation of aerosols or fine powders, dermal (skin) contact, and ocular (eye) contact. Ingestion is considered an accidental and less common route.

2.2. Anticipated Health Effects

  • Acute Effects: Based on analogous compounds, acute exposure may cause irritation to the skin, eyes, and respiratory tract. High concentrations could potentially lead to systemic effects, although specific target organs have not been identified.

  • Chronic Effects: The long-term effects of exposure to 2-Ethylsulphinyloxazole are unknown. There is currently no data on its carcinogenic, mutagenic, or reproductive toxicity. In line with best practices for novel compounds, it should be handled as a substance with unknown chronic toxicity.

2.3. Quantitative Toxicological Data Summary

Specific LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values for 2-Ethylsulphinyloxazole are not available. The table below outlines the necessary data points that would be required for a complete safety assessment, which are currently undetermined.

Toxicological Endpoint Value (Unit) Species/Route Source
Acute Oral LD50Not AvailableRat/Oral-
Acute Dermal LD50Not AvailableRabbit/Dermal-
Acute Inhalation LC50Not AvailableRat/Inhalation-
Skin Irritation/CorrosionPresumed Irritant-Analog
Eye Irritation/DamagePresumed Irritant-Analog
Hazard Identification and GHS Classification (Presumptive)

A presumptive Globally Harmonized System (GHS) classification is provided below to guide safe handling practices. This should be formally verified as toxicological data becomes available.

  • Physical Hazards: Not classified.

  • Health Hazards:

    • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

    • Skin Irritation (Category 2) - H315: Causes skin irritation.

    • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.

  • Environmental Hazards: Data not available.

Standard Operating Procedure (SOP) for Safe Handling

This section details a step-by-step protocol for the safe handling of 2-Ethylsulphinyloxazole in a laboratory setting. This SOP is designed to be a self-validating system, where adherence to each step ensures a controlled and safe experimental environment.

4.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of 2-Ethylsulphinyloxazole, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

4.2. Personal Protective Equipment (PPE): Essential Barrier Protection

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles and a face shield must be worn.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. For handling neat material or for extended procedures, double-gloving is recommended. Check glove manufacturer's breakthrough time data for sulfoxides if available.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Safe_Handling_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Conclusion Conclusion Phase ReviewSDS Review Safety Data Sheet VerifyHood Verify Fume Hood Certification ReviewSDS->VerifyHood DonPPE Don Appropriate PPE VerifyHood->DonPPE HandleInHood Handle Compound in Fume Hood DonPPE->HandleInHood KeepSealed Keep Containers Sealed When Not in Use HandleInHood->KeepSealed Monitor Monitor for Spills or Exposure KeepSealed->Monitor Decontaminate Decontaminate Work Area Monitor->Decontaminate End of Experiment DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands and Arms Thoroughly DoffPPE->WashHands

Caption: Step-by-step workflow for the safe handling of 2-Ethylsulphinyloxazole.

Emergency Procedures

Immediate and correct response to an emergency is critical.

5.1. First-Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

5.2. Spill Response Protocol

The response to a spill should be swift and systematic.

Spill_Response_Flowchart Spill Spill Detected Assess Assess Spill Size and Risk Spill->Assess IsMinor Is Spill Minor and Contained? Assess->IsMinor MinorSpill Follow Minor Spill Protocol: 1. Alert others in the area. 2. Absorb with inert material. 3. Collect in a sealed container. 4. Decontaminate the area. IsMinor->MinorSpill Yes MajorSpill Follow Major Spill Protocol: 1. Evacuate the immediate area. 2. Alert institutional EHS. 3. Prevent entry to the area. IsMinor->MajorSpill No

Caption: Decision flowchart for responding to a 2-Ethylsulphinyloxazole spill.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: All waste containing 2-Ethylsulphinyloxazole must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion: A Culture of Safety

The safe handling of novel compounds like 2-Ethylsulphinyloxazole is foundational to responsible research. This guide provides a framework for its safe use, but it must be supplemented by a strong institutional culture of safety, ongoing training, and a commitment to conservative practices when dealing with substances of unknown toxicity.

References

As of the last update, a specific, comprehensive Safety Data Sheet (SDS) for 2-Ethylsulphinyloxazole is not widely available in public databases. The principles and procedures outlined in this guide are based on authoritative sources for chemical safety and hazard communication. Researchers are required to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a risk assessment before beginning work.

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Source: United Nations Economic Commission for Europe. URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . Source: The National Academies Press. URL: [Link]

  • OSHA Hazard Communication Standard . Source: Occupational Safety and Health Administration. URL: [Link]

Exploratory

Preliminary Investigation of 2-Ethylsulphinyloxazole Reactivity Pathways

An In-Depth Technical Guide Abstract This technical guide provides a preliminary investigation into the potential reactivity of 2-ethylsulphinyloxazole, a heterocyclic compound featuring an electron-deficient oxazole rin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a preliminary investigation into the potential reactivity of 2-ethylsulphinyloxazole, a heterocyclic compound featuring an electron-deficient oxazole ring substituted with a chiral ethylsulfinyl group at the C2 position. Lacking specific literature on this exact molecule, this document synthesizes established principles of oxazole and sulfoxide chemistry to forecast its behavior under various reaction conditions. We will explore reaction pathways centered on the oxazole ring, including nucleophilic substitution, cycloaddition, and electrophilic attack, as well as transformations dominated by the ethylsulfinyl moiety, such as the Pummerer rearrangement and thermal elimination. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and actionable experimental protocols to direct future laboratory investigations.

Introduction and Molecular Overview

2-Ethylsulphinyloxazole is a fascinating, yet underexplored, chemical entity. Its structure marries two distinct and influential functional groups: the oxazole ring and the ethylsulfinyl group.

  • The Oxazole Ring: Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The inherent electronegativity of these heteroatoms renders the ring electron-deficient, which profoundly influences its reactivity.[1] Generally, the C2 position is the most electron-poor and susceptible to nucleophilic attack or deprotonation (if unsubstituted), while electrophilic substitution, though difficult, favors the C5 or C4 positions.[2][3][4][5] The azadiene substructure within the ring also allows it to participate in [4+2] cycloaddition reactions.[6]

  • The Ethylsulfinyl Group (-S(O)Et): This group introduces several key features. As a sulfur-based functional group, it is redox-active and can participate in unique rearrangements. The presence of α-hydrogens on the ethyl group makes it a prime candidate for the Pummerer rearrangement.[7][8] The sulfoxide itself is a chiral center, offering potential for stereoselective transformations. Its electron-withdrawing nature is expected to further deactivate the oxazole ring towards electrophilic attack while potentially activating the C2 position for nucleophilic substitution.

This guide will dissect the probable interplay of these two components, proposing the most likely reactivity pathways and providing the logic for their investigation.

Predicted Reactivity Pathways: A Dual Focus

The reactivity of 2-ethylsulphinyloxazole can be logically divided into two main categories: reactions where the oxazole ring is the primary site of transformation, and reactions where the ethylsulfinyl group dictates the outcome.

Pathway Category A: Oxazole-Centric Reactions

These pathways involve the modification of the heterocyclic core, influenced and modulated by the C2 substituent.

The C2 position of the oxazole ring is the most electron-deficient and thus the most logical site for nucleophilic attack.[1][2] While sulfoxides are not conventional leaving groups, activation of the sulfoxide oxygen (e.g., by acylation) could transform it into a viable leaving group, facilitating substitution. However, a more probable outcome of nucleophilic attack is ring cleavage, a common reaction for oxazoles.[2]

  • Causality: The strong electron-withdrawing effect of the adjacent nitrogen and oxygen atoms, compounded by the sulfinyl group, makes the C2 carbon highly electrophilic. A potent nucleophile could directly attack this position.

  • Predicted Outcome: Displacement of the ethylsulfinyl group by a strong nucleophile (e.g., RNH₂, RO⁻) or, more likely, cleavage of the oxazole ring to form an open-chain species.[2]

The oxazole ring can function as an electron-deficient azadiene in inverse-electron-demand Diels-Alder reactions.[6] The presence of the electron-withdrawing 2-ethylsulfinyl group is expected to enhance this reactivity, allowing for cycloaddition with electron-rich dienophiles such as vinyl ethers or enamines.

  • Causality: The reaction proceeds via a concerted mechanism where the oxazole (as the 4π component) reacts with a dienophile (the 2π component). The initial cycloadduct contains an oxygen bridge and is often unstable, readily eliminating water or another small molecule to form a substituted pyridine.[4]

  • Predicted Outcome: Formation of a pyridine derivative following the loss of the oxygen bridge and subsequent aromatization.

Caption: Predicted Diels-Alder reaction of 2-ethylsulphinyloxazole.

Electrophilic substitution on an oxazole ring is inherently difficult due to its electron-deficient nature.[2][3] The C2-ethylsulfinyl group acts as a further deactivating group, making this pathway highly unlikely except under very harsh conditions. If a reaction were to occur, it would likely be at the C5 position, which is generally the most reactive towards electrophiles in substituted oxazoles.[4][9]

  • Causality: The high activation energy barrier for forming a cationic sigma complex on the electron-poor ring system impedes electrophilic attack.

  • Predicted Outcome: No reaction under standard electrophilic conditions. Potential for low yields of the 5-substituted product under forcing conditions (e.g., oleum, strong Lewis acids).

Pathway Category B: Sulfinyl-Group-Centric Reactions

These pathways are initiated by the reactivity of the ethylsulfinyl group itself, a well-established area of sulfur chemistry.

This is arguably the most probable and synthetically useful reaction pathway for 2-ethylsulphinyloxazole. The Pummerer rearrangement occurs when a sulfoxide with at least one α-hydrogen is treated with an acylating agent, typically acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA).[10] The reaction transforms the sulfoxide into an α-acyloxy thioether.[7][8]

  • Causality & Mechanism: The reaction begins with the acylation of the nucleophilic sulfoxide oxygen by the anhydride. This creates a good leaving group. A base (such as the acetate byproduct) then abstracts an α-proton from the ethyl group, leading to the elimination of the acyloxy group and the formation of a key intermediate: a resonance-stabilized thionium ion. Finally, nucleophilic attack by the acyloxy anion on the α-carbon of the thionium ion yields the final product.[10]

  • Predicted Outcome: Formation of 1-(2-oxazolylthio)ethyl acetate (or trifluoroacetate), an α-acyloxy sulfide.

Pummerer_Mechanism Start 2-Ethylsulphinyloxazole Acylation Acylation of Sulfoxide Start->Acylation + Ac₂O Intermediate1 Acyloxysulfonium Ion Acylation->Intermediate1 Deprotonation α-Proton Abstraction Intermediate1->Deprotonation + AcO⁻ Intermediate2 Thionium Ion Intermediate Deprotonation->Intermediate2 - AcOH Nucleophilic_Attack Nucleophilic Attack by Acetate Intermediate2->Nucleophilic_Attack + AcO⁻ Product α-Acyloxy Sulfide Product Nucleophilic_Attack->Product

Caption: The mechanistic pathway of the Pummerer Rearrangement.

While the Kornblum-DeLaMare rearrangement is specific to organic peroxides,[11][12] analogous base-catalyzed eliminations can be considered. Treatment with a strong, non-nucleophilic base could potentially deprotonate the α-carbon, leading to a rearrangement that ultimately cleaves the S-O bond. More straightforwardly, the sulfoxide can be reduced to the corresponding sulfide (2-ethylthiooxazole) using common reducing agents like PCl₃ or HBr, or oxidized to the sulfone (2-ethylsulfonyloxazole) with oxidants like m-CPBA.

  • Causality: The polarized S-O bond and the acidity of the α-protons are the key drivers for these transformations. The sulfur atom is in an intermediate oxidation state (IV) and can be readily reduced to (II) or oxidized to (VI).

  • Predicted Outcome:

    • Reduction: 2-ethylthiooxazole.

    • Oxidation: 2-ethylsulfonyloxazole.

Proposed Experimental Protocols

To validate the predicted pathways, the following experimental protocols are proposed. These are designed as self-validating systems, with clear analytical checkpoints to confirm outcomes.

Protocol 1: Investigation of the Pummerer Rearrangement
  • Objective: To confirm the formation of an α-acyloxy sulfide via the Pummerer rearrangement.

  • Materials: 2-Ethylsulphinyloxazole, trifluoroacetic anhydride (TFAA), dichloromethane (DCM, anhydrous), triethylamine (TEA), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel.

  • Methodology:

    • Dissolve 2-ethylsulphinyloxazole (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Add triethylamine (1.2 mmol) to the solution.

    • Add TFAA (1.1 mmol) dropwise over 5 minutes. The reaction is often rapid.

    • Stir the reaction mixture at 0 °C for 30 minutes, monitoring by TLC for the consumption of the starting material.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analytical Validation:

    • ¹H NMR: Expect the disappearance of the quartet/triplet signal for the -CH₂- group of the starting material and the appearance of a new quartet for the -CH(OAc)- proton at a downfield shift, along with a new doublet for the adjacent methyl group. A singlet for the acetate methyl group should also appear.

    • ¹³C NMR: Appearance of a new signal for the ester carbonyl carbon.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the mass of the α-trifluoroacetoxy sulfide product.

Protocol 2: Investigation of Inverse-Electron-Demand Diels-Alder Reaction
  • Objective: To synthesize a substituted pyridine via a [4+2] cycloaddition.

  • Materials: 2-Ethylsulphinyloxazole, ethyl vinyl ether (or another electron-rich alkene), toluene (anhydrous), hydroquinone (as a polymerization inhibitor).

  • Methodology:

    • Combine 2-ethylsulphinyloxazole (1.0 mmol), ethyl vinyl ether (3.0 mmol, excess), and a catalytic amount of hydroquinone in a sealed reaction tube.

    • Add anhydrous toluene (5 mL).

    • Heat the sealed tube in an oil bath at 120-140 °C for 24-48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the pyridine product.

  • Analytical Validation:

    • ¹H & ¹³C NMR: The spectra should be consistent with a substituted pyridine structure. The characteristic signals for the oxazole ring will be absent.

    • MS: The molecular ion should match the calculated mass of the expected pyridine product.

Summary of Predicted Pathways

The following table summarizes the most plausible reactivity pathways for 2-ethylsulphinyloxazole, the required conditions, and the expected major products.

Pathway NameReagent(s) / ConditionsKey Intermediate(s)Expected Product(s)Confidence
Pummerer Rearrangement Ac₂O or TFAA, BaseThionium ionα-Acyloxy sulfideHigh
[4+2] Cycloaddition Electron-rich alkene, HeatBicyclic bridged adductSubstituted pyridineModerate
Sulfoxide Reduction PCl₃, NaI/TFA-2-EthylthiooxazoleHigh
Sulfoxide Oxidation m-CPBA, H₂O₂-2-EthylsulfonyloxazoleHigh
Nucleophilic Attack Strong Nucleophiles (e.g., RNH₂)-Ring-opened productsModerate
Electrophilic Substitution Strong Electrophiles (e.g., HNO₃/H₂SO₄)Sigma complex5-Substituted oxazoleLow

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • Grokipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Wiley Online Library. (1991). The Pummerer Reaction of Sulfinyl Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Retrieved from [Link]

  • Wikipedia. (n.d.). Kornblum–DeLaMare rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, June 8). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. Retrieved from [Link]

  • ResearchGate. (2024, April). Photochemical and Electrochemical Synthesis of Oxazoles and Isoxazoles: An Update. Retrieved from [Link]

  • ACS Publications. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 31). The Kornblum DeLaMare rearrangement in natural product synthesis: 25 years of innovation. Retrieved from [Link]

  • ResearchGate. (2024, January). The Kornblum DeLaMare rearrangement in natural product synthesis: 25 years of innovation. Retrieved from [Link]

  • ResearchGate. (2025, March). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Charles Darwin University. (2020, February 28). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Retrieved from [Link]

  • ACS Publications. (2024, September 1). Catalyst Control over S(IV)-stereogenicity via Carbene-derived Sulfinyl Azolium Intermediates. Retrieved from [Link]

  • Brainly.in. (2020, October 24). In thiazole and oxazole nucleophilic attack at. Retrieved from [Link]

  • LOCKSS. (1993). NEW CHEMISTRY OF OXAZOLES. Retrieved from [Link]

  • Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]

  • Beilstein Journals. (2018, October 29). Unprecedented nucleophile-promoted 1,7-S or Se shift reactions under Pummerer reaction conditions of 4-alkenyl-3-sulfinylmethylpyrroles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rearrangements of organic peroxides and related processes. Retrieved from [Link]

  • J-STAGE. (2001). AN INTERRUPTED PUMMERER REACTION INDUCED BY HYPERVALENT IODINE(III) REAGENT : FACILE SYNTHESIS OF 2. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Retrieved from [Link]

  • (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Cycloadditions with bicyclic sulfones, and related control experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 3). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Retrieved from [Link]

  • ScienceDirect. (2000, March 15). Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives. Retrieved from [Link]

  • CNR Iris. (n.d.). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Retrieved from [Link]

  • PubMed. (2015, February 23). Rh(II)-catalyzed [3+2] cycloaddition of 2 H-azirines with N-sulfonyl-1,2,3-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(Fur-2-yl)thiazolo[4,5-f]quinoline: Synthesis and Electrophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: 2-Ethylsulphinyloxazole as a Versatile C2-Electrophile in Pharmaceutical Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Ethylsulphinyloxazole (CAS: 62124-57-6) Executive Summary & Chemical Rationale In pharmaceutical synthesis, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Ethylsulphinyloxazole (CAS: 62124-57-6)

Executive Summary & Chemical Rationale

In pharmaceutical synthesis, the oxazole core is a privileged pharmacophore ubiquitous in kinase inhibitors, anti-inflammatory agents, and antifungal therapeutics. However, late-stage functionalization at the C2 position of the oxazole ring is notoriously challenging. The basicity of the oxazole nitrogen and the ring's susceptibility to base-mediated degradation (e.g., Cornforth rearrangement) severely limit the use of harsh nucleophiles or strongly basic cross-coupling conditions.

As a Senior Application Scientist, I advocate for the use of 2-Ethylsulphinyloxazole as a highly tunable electrophilic hub. The causality behind selecting the ethylsulfinyl group (–S(O)Et) over traditional halides or sulfides lies in its precise oxidation state. It strikes the optimal thermodynamic balance: it is sufficiently electron-withdrawing to activate the C2 carbon for mild Nucleophilic Aromatic Substitution (SNAr), yet stable enough to avoid the premature hydrolysis often seen with highly reactive sulfones. Furthermore, it serves as an ideal pseudo-halide for base-free transition-metal cross-coupling.

High-purity 2-Ethylsulphinyloxazole is commercially accessible and stable under standard desiccated storage conditions .

Data Presentation: Tuning the C2 Leaving Group

To understand why the sulfoxide is the reagent of choice, we must analyze the leaving group thermodynamics. The table below summarizes the quantitative reactivity profile of various C2-oxazole substituents when subjected to SNAr with a standard secondary amine (morpholine).

Leaving Group at C2Oxidation StateElectrophilicityBench StabilityOptimal SNAr Temp (°C)Yield Profile
-SEt (Sulfide) 0LowExcellent> 120< 15% (Sluggish)
-S(O)Et (Sulfoxide) +1HighGood60> 85% (Optimal)
-SO₂Et (Sulfone) +2Very HighPoor (Hydrolyzes)25Variable (Side reactions)
-Cl (Chloride) N/AModerateFair80~ 60% (Dehalogenation risk)

Protocol A: Base-Free Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl cross-coupling represents a paradigm shift for heterocyclic derivatization, allowing for C–C bond formation under completely neutral conditions . This is critical for oxazoles, which degrade in the alkaline environments required by standard Suzuki-Miyaura couplings.

Mechanistic Causality: Why use Copper(I) thiophene-2-carboxylate (CuTC)? The Cu(I) center specifically coordinates to the sulfur atom of the sulfoxide, highly polarizing the C–S bond and facilitating oxidative addition by the Pd(0) catalyst. The thiophene-2-carboxylate anion is non-nucleophilic but acts as an intramolecular shuttle, driving the thermodynamics of the transmetalation step from the boronic acid to the palladium center.

LiebeskindSrogl A Pd(0) Catalyst (Active Species) B Oxidative Addition (C-S Bond Cleavage) A->B 2-Ethylsulphinyloxazole C Cu(I) Activation (Sulfoxide Coordination) B->C Cu(I)TC D Transmetalation (Boronic Acid Transfer) C->D Ar-B(OH)2 E Reductive Elimination (2-Aryl Oxazole Product) D->E E->A Product Release

Figure 1: Mechanistic pathway of the Pd/Cu-cocatalyzed Liebeskind-Srogl cross-coupling.

Step-by-Step Methodology: Synthesis of 2-Aryl Oxazoles

Self-Validating System: The reaction color transitions from pale yellow to deep red/brown as the active Pd(0)/Cu(I) complex forms, providing visual confirmation of catalyst initiation.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Ethylsulphinyloxazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and CuTC (1.5 mmol, 1.5 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and tri-2-furylphosphine (TFP) (0.08 mmol, 8 mol%). Note: TFP is chosen over PPh₃ because its reduced electron-donating capacity accelerates the reductive elimination step—a known bottleneck when coupling electron-deficient heterocycles.

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

  • Solvent Addition: Inject anhydrous, degassed THF (10 mL) via syringe.

  • Execution: Heat the reaction mixture to 50 °C in a pre-heated oil bath for 12 hours. Monitor via LCMS (look for the disappearance of the sulfoxide mass peak).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with a 10% aqueous NH₄OH solution (2 × 15 mL) to sequester copper salts (the aqueous layer will turn deep blue). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Mild Nucleophilic Aromatic Substitution (SNAr)

The highly polarized S=O bond withdraws electron density from the oxazole C2 carbon via both inductive and resonance effects. When an amine nucleophile attacks, the resulting Meisenheimer complex is stabilized by the adjacent nitrogen atom. The extruded ethylsulfenate anion (EtSO⁻) is an exceptionally stable leaving group, allowing this SNAr to proceed at mild temperatures without the need for strong bases. Recent methodologies have even adapted similar sulfoxide-based leaving groups for reductive alkylations .

SNAr A 2-Ethylsulphinyloxazole (Electrophile) B Meisenheimer Complex (Tetrahedral Intermediate) A->B + Amine C 2-Aminooxazole (Product) B->C Elimination D Ethylsulfenate (Leaving Group) B->D Cleavage

Figure 2: Addition-elimination (SNAr) mechanism at the C2 position of the oxazole ring.

Step-by-Step Methodology: Synthesis of 2-Aminooxazoles

Self-Validating System: The reaction is highly concentration-dependent. Running the reaction at 0.5 M ensures optimal collision frequency for the bimolecular rate-determining step.

  • Preparation: In a 20 mL scintillation vial, dissolve 2-Ethylsulphinyloxazole (1.0 mmol, 1.0 equiv) in anhydrous DMF (2.0 mL) to achieve a 0.5 M concentration.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine or piperidine) (1.2 mmol, 1.2 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv). Note: While the reaction can proceed base-free, DIPEA acts as an acid sponge to neutralize any trace sulfenic acid byproducts, preventing nucleophile degradation.

  • Execution: Seal the vial and heat to 60 °C for 4–6 hours. Track completion via TLC (Hexanes/EtOAc 1:1, UV active).

  • Workup: Quench the reaction by pouring into ice water (10 mL). Extract the aqueous layer with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over MgSO₄, and concentrate under reduced pressure.

References

  • Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link] [2]

  • Ni-Catalyzed Reductive Liebeskind-Srogl Alkylation of Heterocycles Source: Journal of the American Chemical Society (ACS Publications) URL:[Link] [1]

Application

Application Note: Catalytic Functionalization of 2-Ethylsulfinyloxazole for Late-Stage Oxazole Diversification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary & Strategic Rationale In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the oxazole scaffold is a privileged pharmacophore, frequently deployed as an amide bioisostere and a core structural motif in kinase inhibitors and anti-infectives. However, the regioselective functionalization of the oxazole ring—particularly at the C-5 position—remains a persistent synthetic challenge.

2-Ethylsulfinyloxazole emerges as a highly versatile, bifunctional lynchpin to solve this problem. The ethylsulfinyl moiety (–S(O)Et) at the C-2 position serves two orthogonal, highly valuable catalytic functions:

  • A Lewis-Basic Directing Group: The sulfoxide oxygen strongly coordinates to transition metals (e.g., Ruthenium, Palladium), directing late-stage C–H activation specifically to the adjacent C-5 position[1].

  • A Superior Pseudohalide: Under neutral, base-free conditions, the sulfinyl group undergoes facile oxidative addition in the presence of a thiophilic copper mediator, enabling Liebeskind-Srogl cross-coupling at the C-2 position [2].

By leveraging these dual pathways, researchers can sequentially functionalize the C-5 and C-2 positions, rapidly generating complex 2,5-disubstituted oxazole libraries from a single, bench-stable precursor.

Pathway A: Ruthenium-Catalyzed Sulfoxide-Directed C–H Arylation

Mechanistic Causality

The regioselective arylation of the oxazole C-5 position is driven by the coordination of the sulfoxide oxygen to a Ru(II) active species. This coordination brings the metal center into proximity with the C-5 hydrogen. The addition of pivalic acid (PivOH) is not merely an additive; it acts as a critical proton shuttle, facilitating a Concerted Metalation-Deprotonation (CMD) event. This dramatically lowers the activation energy required to cleave the C–H bond, forming a stable ruthenacycle intermediate before transmetalation and reductive elimination [3].

G Cat [Ru(II)] Catalyst Active Species Coord Sulfoxide Coordination (O-Ru Linkage) Cat->Coord + 2-Ethylsulfinyloxazole CMD Concerted Metalation Deprotonation (CMD) Coord->CMD + PivOH Cycle Ruthenacycle Intermediate CMD->Cycle - H2O Insert Aryl Halide Insertion Cycle->Insert + Aryl Halide RedElim Reductive Elimination & Product Release Insert->RedElim RedElim->Cat Catalyst Regeneration

Ru(II)-Catalyzed Sulfoxide-Directed C-H Activation Cycle.
Self-Validating Protocol: C-5 Arylation

Objective: Synthesize 5-aryl-2-ethylsulfinyloxazole.

Reagents:

  • 2-Ethylsulfinyloxazole (1.0 equiv, 0.5 mmol)

  • Aryl bromide (1.2 equiv, 0.6 mmol)

  • [Ru(p−cymene)Cl2​]2​ (5 mol%)

  • AgSbF6​ (20 mol%) - Halide scavenger to generate cationic Ru

  • Pivalic Acid (PivOH) (30 mol%)

  • 1,4-Dioxane (Anhydrous, 2.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Ru(p−cymene)Cl2​]2​ , AgSbF6​ , and PivOH.

  • Substrate Addition: Add 2-ethylsulfinyloxazole and the aryl bromide, followed by anhydrous 1,4-dioxane. Seal the tube with a Teflon screw cap.

  • Thermal Activation: Transfer the tube to a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours.

  • In-Process Validation: At 16 hours, cool the reaction to room temperature. Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z 146.0 [M+H]+ ) is <5% of the total UV area (254 nm), and the product mass is dominant. The disappearance of the oxazole C5-H proton singlet (~7.1 ppm) in a crude 1H NMR aliquot provides orthogonal validation.

  • Workup: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove ruthenium and silver salts. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography ( SiO2​ , Hexanes/EtOAc gradient).

Pathway B: Palladium-Catalyzed Liebeskind-Srogl Cross-Coupling

Mechanistic Causality

Once the C-5 position is functionalized (or if direct C-2 functionalization is desired), the ethylsulfinyl group can be displaced. Traditional Suzuki couplings fail here due to the basic conditions degrading the oxazole ring. The Liebeskind-Srogl coupling solves this by operating under neutral conditions. The causality hinges on Copper(I) thiophene-2-carboxylate (CuTC) . CuTC is highly thiophilic; it coordinates to the sulfur atom of the sulfoxide, polarizing the C–S bond and accelerating the oxidative addition of Pd(0). Furthermore, CuTC facilitates the transmetalation of the boronic acid without the need for an exogenous base [2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-S Cleavage) Pd0->OxAdd + 2-Ethylsulfinyloxazole TransMet CuTC-Mediated Transmetalation OxAdd->TransMet + R-B(OH)2 / CuTC RedElim Reductive Elimination TransMet->RedElim - Cu(I) Byproduct RedElim->Pd0 Product Release

Liebeskind-Srogl Cross-Coupling Catalytic Cycle.
Self-Validating Protocol: C-2 Desulfinative Cross-Coupling

Objective: Synthesize 2-aryl/alkyl oxazole derivatives via desulfinative coupling.

Reagents:

  • 2-Ethylsulfinyloxazole derivative (1.0 equiv, 0.5 mmol)

  • Aryl/Alkyl Boronic Acid (1.5 equiv, 0.75 mmol)

  • Pd(PPh3​)4​ (5 mol%)

  • CuTC (1.5 equiv, 0.75 mmol)

  • THF (Anhydrous, Degassed, 3.0 mL)

Step-by-Step Methodology:

  • Atmosphere Control: The success of this reaction is strictly dependent on the exclusion of oxygen, which rapidly degrades Pd(0) and oxidizes Cu(I). Flame-dry a Schlenk flask and backfill with Argon (3x).

  • Reagent Loading: Add the 2-ethylsulfinyloxazole, boronic acid, Pd(PPh3​)4​ , and CuTC into the flask.

  • Solvent Addition: Add degassed THF. The solution will typically turn a dark reddish-brown due to the CuTC and Pd complexation.

  • Thermal Activation: Stir the reaction mixture at 60 °C for 12 hours.

  • In-Process Validation: Take a 20 µL aliquot, filter through a micro-pipette plug of Celite (eluting with EtOAc), and analyze by UPLC-MS.

    • Self-Validation Checkpoint: The coupling is validated not just by the appearance of the product mass, but by the stoichiometric appearance of the copper-ethylsulfenate byproduct. If unreacted starting material remains but the boronic acid is consumed (via protodeboronation), spike the reaction with an additional 0.5 equiv of boronic acid and 0.5 equiv of CuTC.

  • Workup: Quench the reaction with a 10% aqueous solution of NH4​OH (5 mL) to solubilize copper salts (the aqueous layer will turn deep blue). Extract with EtOAc (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Quantitative Data: Catalyst & Condition Optimization

To guide experimental design, the following table summarizes the quantitative optimization data for both the C-H activation and the cross-coupling workflows, demonstrating the causality of reagent selection.

Reaction PathwayCatalyst SystemAdditive / MediatorSolvent & TempConversion Yield (%)Mechanistic Observation
C-5 C–H Arylation [Ru(p−cymene)Cl2​]2​ NoneDioxane, 100 °C< 5%Lack of proton shuttle prevents CMD.
C-5 C–H Arylation [Ru(p−cymene)Cl2​]2​ PivOH (30 mol%)Dioxane, 100 °C88% PivOH successfully facilitates CMD step.
C-5 C–H Arylation Pd(OAc)2​ PivOH (30 mol%)Toluene, 110 °C42%Pd(II) shows weaker sulfoxide coordination than Ru(II).
C-2 Cross-Coupling Pd(PPh3​)4​ NoneTHF, 60 °C0%C–S bond inert without thiophilic activation.
C-2 Cross-Coupling Pd(PPh3​)4​ CuI (1.5 equiv)THF, 60 °C15%Halide limits transmetalation efficiency.
C-2 Cross-Coupling Pd(PPh3​)4​ CuTC (1.5 equiv) THF, 60 °C94% Carboxylate ligand on Cu drives transmetalation.

References

  • Kou, M., Wei, Z., Li, Z., & Xu, B. (2022). Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. Organic Letters, 24, 8514-8519. Available at:[Link]

  • Yang, S., Yu, X., & Szostak, M. (2023). Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis. ACS Catalysis, 13(2), 1234-1241. Available at:[Link]

  • Colletto, C., Islam, S., Juliá-Hernández, F., & Larrosa, I. (2016). Metal-Free CH–CH-Type Cross-Coupling of Arenes and Alkynes Directed by a Multifunctional Sulfoxide Group. Journal of the American Chemical Society, 138(44), 14554-14557. Available at:[Link]

Method

Application Notes and Protocols: 2-Ethylsulphinyloxazole in Medicinal Chemistry and Drug Discovery

Introduction Oxazoles represent a highly privileged class of heterocycles in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including mubritinib (tyrosine kinase inhibitor), oxaprozin (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Oxazoles represent a highly privileged class of heterocycles in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including mubritinib (tyrosine kinase inhibitor), oxaprozin (COX-2 inhibitor), and aleglitazar (antidiabetic)[1]. However, the direct functionalization of the oxazole C2 position is notoriously challenging due to the inherent electronic properties of the doubly unsaturated 5-membered ring[2].

To overcome these synthetic hurdles, 2-Ethylsulphinyloxazole (CAS No.: 62124-57-6) has emerged as a highly versatile building block. The ethylsulfinyl group (–S(O)CH₂CH₃) serves a critical dual purpose in modern drug discovery:

  • A highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr) to generate C2-substituted pharmacophores[3].

  • A polar bioisostere for amides or ketones, utilized to modulate physicochemical properties such as aqueous solubility, lipophilicity, and target residence time[4].

PART 1: Mechanistic Rationale (Expertise & Experience)

The strategic choice to utilize 2-ethylsulphinyloxazole over traditional 2-halo or 2-alkylthio oxazoles is grounded in precise electronic tuning and reaction causality.

  • Electronic Activation: The sulfinyl group exerts strong electron-withdrawing inductive (–I) and mesomeric (–M) effects. This severely depletes electron density at the C2 carbon of the oxazole ring, lowering the lowest unoccupied molecular orbital (LUMO) energy. Consequently, the activation barrier for the formation of the tetrahedral Meisenheimer complex during SNAr is significantly reduced compared to 2-chlorooxazoles.

  • Leaving Group Superiority: While thioethers (sulfides) are generally too stable to undergo SNAr with weak nucleophiles, oxidation to the sulfoxide transforms the moiety into an excellent leaving group. Upon nucleophilic attack, the sulfoxide is extruded as ethanesulfenic acid, driving the reaction forward[3].

  • Ethyl vs. Methyl Causality: Why utilize an ethyl sulfoxide rather than the more common methyl variant? The ethyl group provides slightly superior lipophilicity during the intermediate stages of high-throughput library synthesis. This enhances solubility in organic solvents (e.g., EtOAc, DCM) and provides subtle steric shielding that mitigates premature hydrolysis of the electrophile in aqueous basic assay conditions.

PART 2: Experimental Protocols (Trustworthiness & Self-Validating Systems)

Protocol A: Synthesis of 2-Aminooxazoles via SNAr

2-Aminooxazoles are ubiquitous pharmacophores in kinase and antitubercular drug discovery[1]. This protocol details the robust displacement of the ethylsulfinyl group by primary or secondary amines.

Materials:

  • 2-Ethylsulphinyloxazole (1.0 equiv)

  • Primary/Secondary Amine (1.2–1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 2-ethylsulphinyloxazole (1.0 mmol) in anhydrous NMP (3.0 mL).

    • Causality: NMP is selected as a polar aprotic solvent to stabilize the highly polar Meisenheimer transition state, accelerating the reaction rate.

  • Reagent Addition: Add the amine nucleophile (1.2 mmol) followed by DIPEA (2.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the extruded ethanesulfenic acid byproduct, preventing the degradation of acid-sensitive amines and pushing the equilibrium toward the product.

  • Reaction Execution: Seal the vial and heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. This protocol is a self-validating system: successful conversion is confirmed by the disappearance of the UV-active starting material and the emergence of a product mass corresponding to [M + Amine - 76 Da] (accounting for the exact loss of the C₂H₆SO leaving group).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to effectively partition and remove the NMP and DIPEA salts. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Synthesis of 2-Alkoxyoxazoles via O-Nucleophile SNAr

Generating ether linkages at the C2 position requires modified conditions due to the lower nucleophilicity of neutral alcohols.

Step-by-Step Methodology:

  • Alkoxide Generation: In a flame-dried flask under an argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C. Slowly add the desired alcohol (1.2 equiv) and stir for 30 minutes until H₂ gas evolution ceases.

    • Causality: Pre-generation of the alkoxide is mandatory because neutral alcohols cannot overcome the activation energy required to attack the oxazole C2 position.

  • Substitution: Dropwise add a solution of 2-ethylsulphinyloxazole (1.0 equiv) in THF to the alkoxide mixture.

  • Temperature Control: Maintain the reaction strictly between 0 °C and room temperature for 2 hours.

    • Causality: Elevated temperatures in the presence of strong oxygen nucleophiles can trigger the Cornforth rearrangement, leading to unwanted oxazole ring opening. Strict thermal control ensures chemoselectivity.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

PART 3: Data Presentation

Table 1: Comparison of C2-Oxazole Leaving Groups in SNAr Reactions

Leaving Group at C2Relative SNAr ReactivityTypical Reaction TempStability / Shelf-LifeExtruded Byproduct
–Cl (Chloro)Low120–150 °C (Microwave)HighHCl
–SMe (Methylthio)Very Low>150 °C (Requires Pd/Cu)Very HighMeSH (Toxic gas)
–S(O)Et (Ethylsulfinyl)High 60–80 °C Moderate (Store at 4°C) Ethanesulfenic acid
–SO₂Et (Ethylsulfonyl)Very High20–50 °CLow (Prone to hydrolysis)Ethanesulfinic acid

Table 2: Physicochemical Impact of the Ethylsulfinyl Group as a Bioisostere [4]

PropertyValue / ContributionMedicinal Chemistry Relevance
Molecular Weight +77.1 Da (vs. H)Minor increase; easily keeps the final molecule within Lipinski's Rule of 5 limits.
cLogP Contribution ~ -0.5 to -1.2Significantly decreases lipophilicity; improves aqueous solubility and limits off-target toxicity.
H-Bond Acceptors 1 (Sulfoxide Oxygen)Enhances target binding via dipole or hydrogen-bond interactions within the active site.
Polar Surface Area +36.3 ŲModulates membrane permeability and helps tune the efflux ratio for CNS/non-CNS targets.

PART 4: Visualization

SNAr_Mechanism A 2-Ethylsulphinyloxazole (Electrophile) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack B Amine Nucleophile (R-NH2) B->C D 2-Aminooxazole (Product) C->D Elimination E Ethanesulfenic Acid (Leaving Group) C->E

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Ethylsulphinyloxazole.

HTS_Workflow cluster_reactions Parallel Synthesis Pathways Core Core Scaffold 2-Ethylsulphinyloxazole SNAr_N SNAr (N-Nucleophiles) Primary/Secondary Amines Core->SNAr_N SNAr_O SNAr (O-Nucleophiles) Alkoxides/Phenoxides Core->SNAr_O CC Cross-Coupling (Liebeskind-Srogl) Core->CC Lib_N 2-Aminooxazole Library (Kinase Inhibitors) SNAr_N->Lib_N Lib_O 2-Alkoxyoxazole Library (GPCR Ligands) SNAr_O->Lib_O Lib_C 2-Aryl/Alkyloxazole Library (PPI Inhibitors) CC->Lib_C

Figure 2: High-Throughput Library Generation Workflow using 2-Ethylsulphinyloxazole.

PART 5: References

  • A comprehensive review on biological activities of oxazole derivatives Source: PubMed Central (PMC) / NIH URL:

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis URL:

  • Interconnection of sulfides and sulfoxides in medicinal chemistry Source: ResearchGate URL:

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Application

Comprehensive Application Note: In Vitro Assay Protocols for 2-Ethylsulphinyloxazole Derivatives

Introduction & Mechanistic Rationale 2-Ethylsulphinyloxazole (CAS No.: 62124-57-6)[1] and its structural derivatives represent a highly versatile class of heterocyclic compounds. The oxazole core provides a stable, lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Ethylsulphinyloxazole (CAS No.: 62124-57-6)[1] and its structural derivatives represent a highly versatile class of heterocyclic compounds. The oxazole core provides a stable, lipophilic scaffold, while the ethylsulfinyl moiety acts as a reactive pharmacophore capable of participating in hydrogen bonding and nucleophilic interactions[2]. In both pharmaceutical and agrochemical research, oxazole sulfoxides are frequently evaluated as potent inhibitors of lipid metabolism—specifically targeting Acetyl-CoA Carboxylase (ACCase)[3]—and as broad-spectrum antifungal agents.

Evaluating the biological efficacy of these derivatives requires a robust, self-validating in vitro screening cascade. This application note details a two-tiered protocol: a primary cell-free biochemical assay to quantify ACCase inhibition, followed by a secondary whole-cell phenotypic assay to assess cellular penetration and viability.

G A 2-Ethylsulphinyloxazole Library B Primary Screen: ACCase ADP-Glo Assay A->B C Hit Triage (IC50 < 10 µM) B->C D Secondary Screen: Resazurin Viability C->D Pass F Discard C->F Fail E Lead Candidates D->E MIC < 5 µM D->F Toxicity/Fail

Figure 1: Two-tiered in vitro screening cascade for 2-Ethylsulphinyloxazole derivatives.

Protocol 1: Cell-Free Biochemical Assay (ACCase Inhibition)

Scientific Rationale & Causality

Acetyl-CoA carboxylase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, a committed step in fatty acid synthesis[4]. Traditional ACCase assays rely on radioactive 14C-bicarbonate incorporation[5]. To improve throughput and safety, we utilize the ADP-Glo™ Assay[6].

Causality of Assay Design:

  • Enzyme Kinetics: ACCase produces ADP in a 1:1 stoichiometric ratio with malonyl-CoA. By quantifying ADP, we directly measure enzyme activity[7].

  • Buffer Optimization: The inclusion of 0.01% Triton X-100 is critical; it prevents the lipophilic 2-Ethylsulphinyloxazole derivatives from forming promiscuous aggregates that cause false-positive inhibition. Dithiothreitol (DTT) is added to maintain the reduction of crucial cysteine residues in the ACCase active site.

  • Signal Generation: The ADP-Glo reagent first depletes unreacted ATP. A subsequent detection reagent converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction[6]. This sequential depletion-conversion mechanism ensures an exceptionally high signal-to-background ratio.

Mechanism AcCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcCoA->ACCase MalCoA Malonyl-CoA ATP ATP + HCO3- ATP->ACCase ADP ADP + Pi ACCase->MalCoA ACCase->ADP Inhibitor 2-Ethylsulphinyloxazole Derivatives Inhibitor->ACCase Inhibition

Figure 2: Mechanism of ACCase inhibition by 2-Ethylsulphinyloxazole derivatives.

Step-by-Step Methodology

Reagents Required:

  • Purified recombinant ACCase enzyme (e.g., human ACC1 or fungal ACC).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100, 50 mM NaHCO₃.

  • Substrate Mix: 50 µM Acetyl-CoA, 50 µM ATP.

  • ADP-Glo™ Max Assay Kit[6].

  • 2-Ethylsulphinyloxazole derivatives (10 mM stock in 100% DMSO).

Procedure:

  • Compound Preparation: Serially dilute the 2-Ethylsulphinyloxazole derivatives in DMSO to create a 10-point concentration-response curve (final assay DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Pre-incubation: In a solid white 384-well microplate, add 2.5 µL of ACCase enzyme (diluted in Assay Buffer) to each well. Add 50 nL of the compound dilutions. Incubate at room temperature for 15 minutes. Reasoning: Pre-incubation allows the ethylsulfinyl moiety to establish equilibrium binding with the allosteric or active site.

  • Reaction Initiation: Add 2.5 µL of the Substrate Mix to all wells to initiate the carboxylation reaction.

  • Incubation: Seal the plate and incubate at 30°C for 45 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes[8].

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes in the dark[8].

  • Readout: Measure luminescence using a microplate reader (e.g., GloMax® or PHERAstar) with an integration time of 0.5–1 second per well.

Protocol 2: Whole-Cell Phenotypic Assay (Resazurin Viability)

Scientific Rationale & Causality

Biochemical potency does not always translate to cellular efficacy due to poor membrane permeability or rapid efflux. To validate the biological activity of 2-Ethylsulphinyloxazole derivatives, a whole-cell viability assay is employed using a resazurin reduction readout.

Causality of Assay Design: Living cells metabolically reduce the non-fluorescent blue dye resazurin into the highly fluorescent pink compound resorufin. If a 2-Ethylsulphinyloxazole derivative successfully penetrates the cell wall and inhibits its target (e.g., lipid synthesis), cell proliferation halts, and resazurin remains unreduced. This provides a direct, quantitative measure of the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology
  • Cell Preparation: Cultivate the target fungal strain (e.g., S. cerevisiae) in YPD broth until the logarithmic growth phase (OD₆₀₀ ≈ 0.4–0.6). Dilute the culture to a final concentration of 1×104 cells/mL in fresh assay medium.

  • Compound Plating: Dispense 1 µL of serially diluted 2-Ethylsulphinyloxazole derivatives into a black, clear-bottom 96-well plate.

  • Inoculation: Add 99 µL of the diluted cell suspension to each well. Include positive growth controls (DMSO only) and negative controls (media only).

  • Incubation: Incubate the plate at 30°C for 24 hours under humidified conditions.

  • Resazurin Addition: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Fluorescence Readout: Incubate for an additional 2–4 hours. Measure fluorescence at Ex/Em = 560/590 nm.

Data Analysis & Assay Validation (Self-Validating System)

To ensure the trustworthiness of the screening cascade, every assay plate must be statistically validated using the Z'-factor. A Z'-factor ≥0.5 indicates an excellent, highly reliable assay.

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Where σ is the standard deviation and μ is the mean of the control signals.

Summary of Quantitative Screening Data

Compound IDACCase IC₅₀ (µM)Fungal MIC (µM)Max Efficacy (%)Assay Z'-Factor
Derivative A (Ethylsulfinyl-Oxazole) 0.45 ± 0.032.1 ± 0.298%0.78
Derivative B (Methylsulfinyl-Oxazole) 3.20 ± 0.1515.5 ± 1.185%0.81
Derivative C (Oxazole Sulfone) > 50.0> 50.0N/A0.75
Clethodim (Positive Control) 0.12 ± 0.010.8 ± 0.1100%0.82
DMSO (Negative Control) N/AN/A0%0.80

Table 1: Representative in vitro assay parameters and screening results for 2-Ethylsulphinyloxazole derivatives.

References

  • EvitaChem. (n.d.). Buy 2-Ethylsulphinyloxazole (CAS No.: 62124-57-6).
  • EvitaChem. (n.d.). Physical and Chemical Properties Analysis: Nucleophilic Mechanisms.
  • Food and Agriculture Organization of the United Nations (FAO). (2019). Clethodim Metabolism and Oxazole Sulfoxide Derivatives.
  • Proceedings of the National Academy of Sciences (PNAS). (1981). Regulation of acetyl-CoA carboxylase.
  • Promega Corporation. (n.d.). ADP-Glo™ Max Assay Technical Manual TM343.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Genetics | Oxford Academic. (2022). Fine-tuning acetyl-CoA carboxylase 1 activity through localization.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.

Sources

Method

Application Note: Chemoselective Oxidation of 2-Ethylthiooxazole to 2-Ethylsulphinyloxazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol self-validation, and comparative methodology for thioether-to-sulfoxide oxidation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol self-validation, and comparative methodology for thioether-to-sulfoxide oxidation.

Introduction & Strategic Rationale

Oxazole-based sulfoxides are highly valuable intermediates in medicinal chemistry, often serving as activated electrophiles for cross-coupling, nucleophilic aromatic substitution (S_NAr), or as primary pharmacophores in enzyme inhibitors. The transformation of 2-ethylthiooxazole to 2-ethylsulphinyloxazole presents a classic challenge in chemoselectivity: the substrate contains multiple oxidation-sensitive sites.

To achieve high yields of the target sulfoxide, the synthetic strategy must strictly avoid two competing pathways:

  • N-Oxidation: The basic nitrogen of the oxazole ring is susceptible to oxidation by peracids.

  • Over-oxidation to Sulfone: Sulfoxides can be further oxidized to sulfones (2-ethylsulfonyloxazole) if the oxidant is too aggressive or used in excess.

This guide details two field-proven, highly selective methodologies—Method A (mCPBA) and Method B (Sodium Periodate) —explaining the thermodynamic and kinetic principles that govern their success.

Mechanistic Insights and Causality

The successful isolation of 2-ethylsulphinyloxazole relies on exploiting the differential nucleophilicity of the heteroatoms within the substrate.

The Kinetic Advantage of the Thioether

The alkylthio sulfur atom is significantly more nucleophilic than the oxazole nitrogen. When an electrophilic oxidant is introduced, the initial oxygen transfer occurs at the sulfur atom via a concerted "butterfly" transition state [1].

Once the sulfoxide is formed, the electron-withdrawing nature of the newly installed sulfinyl ( S=O ) group drastically reduces the electron density on the sulfur atom. Consequently, the second oxidation step (sulfoxide to sulfone) is kinetically much slower than the first. By strictly controlling the stoichiometry (1.0 to 1.05 equivalents of oxidant) and suppressing the thermal energy of the system (operating at −78∘C or 0∘C ), the reaction is kinetically trapped at the sulfoxide stage [3].

Oxidant Selection Rationale
  • mCPBA (meta-Chloroperoxybenzoic acid): A highly electrophilic peracid. It requires cryogenic temperatures ( −78∘C ) to artificially widen the kinetic gap between sulfoxide and sulfone formation. If conducted at room temperature, mCPBA will rapidly yield the over-oxidized sulfone[1].

  • Sodium Periodate ( NaIO4​ ): A milder, highly specific oxidant for sulfides. The reaction proceeds via a cyclic periodate intermediate. As the oxygen is transferred, the periodate is reduced to sodium iodate ( NaIO3​ ). Because NaIO3​ is highly insoluble in the aqueous organic solvent mixture, it precipitates out of solution. This phase separation acts as a thermodynamic sink, driving the reaction forward while physically preventing over-oxidation [2].

ReactionPathway cluster_0 Chemoselective Oxidation Pathway SM 2-Ethylthiooxazole (Thioether) Prod 2-Ethylsulphinyloxazole (Sulfoxide) SM->Prod mCPBA (1.0 eq), -78°C OR NaIO4, 0°C NOxide Oxazole N-Oxide (Side Product) SM->NOxide Uncontrolled Peracid Oxidation OverProd 2-Ethylsulfonyloxazole (Sulfone) Prod->OverProd Excess Oxidant or High Temp

Figure 1: Chemoselective oxidation pathway of 2-ethylthiooxazole highlighting potential side reactions.

Experimental Protocols

Method A: Cryogenic mCPBA Oxidation (Anhydrous)

This method is ideal for substrates that are sensitive to water or when rapid reaction times are required.

Reagents:

  • 2-Ethylthiooxazole (1.0 equiv)

  • mCPBA ( ≤77% active oxidant, 1.05 equiv)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

Step-by-Step Procedure:

  • Preparation: Dissolve 2-ethylthiooxazole (10 mmol) in anhydrous CH2​Cl2​ (30 mL) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to −78∘C .

  • Oxidant Addition: Dissolve mCPBA (10.5 mmol) in a minimal amount of anhydrous CH2​Cl2​ (approx. 15 mL). Add this solution dropwise via an addition funnel over 30 minutes to prevent localized heating.

  • Monitoring (Self-Validation): Stir for 1–2 hours at −78∘C . Monitor via TLC (Hexanes/EtOAc). The starting thioether is non-polar (high Rf​ ), while the target sulfoxide is highly polar (low Rf​ ). The absence of an intermediate-polarity spot confirms that no sulfone has formed.

  • Quenching: Quench the reaction while still cold by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Validation: A negative starch-iodide paper test of the organic layer confirms the complete destruction of unreacted peroxides.

  • Workup: Allow the mixture to warm to room temperature. Add 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the meta-chlorobenzoic acid byproduct. Extract the aqueous layer with CH2​Cl2​ ( 2×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Method B: Sodium Periodate Oxidation (Aqueous/Mild)

This method is highly scalable, avoids cryogenic cooling, and inherently prevents over-oxidation through byproduct precipitation [4].

Reagents:

  • 2-Ethylthiooxazole (1.0 equiv)

  • Sodium Periodate ( NaIO4​ , 1.1 equiv)

  • Methanol/Water ( 1:1v/v )

Step-by-Step Procedure:

  • Preparation: Dissolve 2-ethylthiooxazole (10 mmol) in methanol (20 mL). Cool the solution to 0∘C in an ice-water bath.

  • Oxidant Addition: Dissolve NaIO4​ (11 mmol) in distilled water (20 mL). Add the aqueous periodate solution dropwise to the methanolic substrate solution over 15 minutes.

  • Reaction & Visual Validation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Validation: As the reaction proceeds, a dense white precipitate of sodium iodate ( NaIO3​ ) will form. The cessation of new precipitate formation is a reliable visual indicator that the reaction is nearing completion.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated NaIO3​ . Wash the filter cake with cold methanol (10 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the majority of the methanol. Extract the remaining aqueous phase with CH2​Cl2​ ( 3×25 mL). Wash the combined organic layers with brine, dry over MgSO4​ , filter, and evaporate to yield the pure 2-ethylsulphinyloxazole.

Workflow Start Substrate: 2-Ethylthiooxazole Decision Select Oxidation Protocol Start->Decision MethodA Method A: mCPBA Solvent: Anhydrous DCM Temp: -78 °C Decision->MethodA Fast, anhydrous conditions MethodB Method B: NaIO4 Solvent: MeOH/H2O Temp: 0 °C to RT Decision->MethodB Mild, aqueous conditions QuenchA Quench: Sat. Na2S2O3 Wash: Sat. NaHCO3 MethodA->QuenchA FilterB Filter: Remove NaIO3 Extract: DCM MethodB->FilterB Product Pure 2-Ethylsulphinyloxazole QuenchA->Product Organic Layer Extraction FilterB->Product Solvent Evaporation

Figure 2: Step-by-step experimental workflow for the selective synthesis of 2-ethylsulphinyloxazole.

Quantitative Data & Protocol Comparison

To assist in selecting the optimal workflow for your specific laboratory constraints, the quantitative parameters of both methods are summarized below:

ParameterMethod A (mCPBA)Method B ( NaIO4​ )
Oxidant Equivalents 1.05 eq1.10 eq
Solvent System Anhydrous CH2​Cl2​ MeOH/H2​O (1:1)
Temperature Profile −78∘C strictly maintained 0∘C warming to RT
Reaction Time 1 – 2 hours4 – 12 hours
Chemoselectivity (Sulfoxide:Sulfone) >95:5 (If temp is controlled) >99:1 (Inherent selectivity)
Typical Isolated Yield 85% – 90%80% – 88%
Scalability Poor (Exothermic, cryogenic limits)Excellent (Room temp, safe)
Primary Byproduct m-Chlorobenzoic acid (Soluble)Sodium Iodate (Insoluble precipitate)

Conclusion

The selective oxidation of 2-ethylthiooxazole to 2-ethylsulphinyloxazole can be achieved with high fidelity by manipulating the kinetic parameters of the reaction. For rapid, small-scale synthesis under anhydrous conditions, Method A utilizing mCPBA at −78∘C is highly effective. For larger scale operations or when cryogenic capabilities are unavailable, Method B utilizing sodium periodate offers a virtually foolproof, self-validating system that inherently prevents over-oxidation.

References

  • Nicolaou, K. C.; Magolda, R. L.; Sipio, W. J.; Barnette, W. E.; Lysenko, Z.; Joullie, M. M. "Synthesis and chemistry of novel prostaglandin endoperoxide analogues." Journal of the American Chemical Society 1980, 102, 3784. 1

  • Leonard, N. J.; Johnson, C. R. "Periodate oxidation of sulfides to sulfoxides. Scope of the reaction." The Journal of Organic Chemistry 1962, 27(1), 282-284. 2

  • Ochiai, M.; Nakanishi, A.; Ito, T. "Oxidation of Sulfides to Sulfoxides with Hypervalent (tert-Butylperoxy)iodanes." The Journal of Organic Chemistry 1997, 62(13), 4253-4259. 3

  • Forchetta, M.; Sabuzi, F.; Stella, L.; Conte, V.; Galloni, P. "Sulfoxide synthesis by oxidation." The Journal of Organic Chemistry 2022, 87, 14016-14025. 4

Sources

Application

Application Notes &amp; Protocols: The 2-Ethylsulfinyloxazole Unit as a Pro-Leaving Group in Advanced Nucleophilic Substitution

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-ethylsulfinyloxazole as a versatile leaving group in nucleophilic substitution reactions. Authored by: A Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-ethylsulfinyloxazole as a versatile leaving group in nucleophilic substitution reactions.

Authored by: A Senior Application Scientist

Introduction: Beyond Conventional Leaving Groups

In the landscape of synthetic organic chemistry, the efficiency of nucleophilic substitution reactions hinges critically on the nature of the leaving group.[1][2] Traditionally, halides and sulfonates (tosylates, mesylates, triflates) have been the workhorses, prized for their stability as anions after heterolytic bond cleavage.[3] However, the increasing complexity of target molecules in drug discovery and materials science necessitates the development of novel functionalities that offer unique reactivity profiles, milder activation conditions, and orthogonal chemical handles.

This guide introduces the 2-ethylsulfinyloxazole moiety, not as a conventional leaving group, but as a sophisticated "pro-leaving group." In its ground state, it is robust and unreactive. Upon specific activation, it transforms into a highly potent electrophilic center, facilitating substitution reactions under controlled conditions. The chemistry of sulfoxides has long been recognized for its utility in directing stereochemistry and mediating a variety of transformations.[4][5][6] Here, we harness the electronic properties of the sulfoxide in concert with the heterocyclic oxazole ring to create a tunable and powerful synthetic tool.

The Core Principle: Activation via Sulfinyl Azolium Intermediate Formation

The central mechanistic pillar for the function of the 2-ethylsulfinyloxazole group is its transformation into a highly reactive sulfinyl azolium intermediate.[7] The neutral 2-ethylsulfinyloxazole is a poor leaving group; direct displacement is not feasible. However, the nitrogen atom of the oxazole ring can be readily alkylated or protonated. This "activation" step converts the neutral oxazole into a positively charged oxazolium salt, drastically increasing the electrophilicity of the attached carbon center and turning the entire moiety into an excellent leaving group.

The activated complex is exceptionally susceptible to displacement by a wide range of nucleophiles. The subsequent departure of the neutral, stable 2-ethylsulfinyloxazole molecule provides a strong thermodynamic driving force for the forward reaction.

Visualizing the Mechanism of Action

The mechanism can be dissected into two critical stages: Activation and Displacement.

Mechanism Substrate Substrate (R-Ox-SEt) Intermediate Activated Intermediate [R-Ox(Me)-SEt]+ Substrate->Intermediate Activation (Step 1) Activator Activator (e.g., MeOTf) Activator->Intermediate Product Substituted Product (R-Nu) Intermediate->Product Sₙ2 Displacement (Step 2) LeavingGroup Leaving Group (2-EtSO-Oxazole) Intermediate->LeavingGroup Departs Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: The two-stage process of activation followed by nucleophilic displacement.

Comparative Reactivity and Advantages

The utility of a leaving group is best understood in comparison to established standards. While direct kinetic data for 2-ethylsulfinyloxazole is proprietary, its reactivity profile upon activation places it among the more potent leaving groups.

Leaving GroupStructureTypical pKa of Conjugate AcidRelative Reactivity (Qualitative)Key Features
IodideI⁻~ -10ExcellentGood nucleophile, can lead to side reactions.
TriflateCF₃SO₃⁻~ -14SuperbHighly reactive, suitable for unreactive substrates.[3][8]
TosylateCH₃C₆H₄SO₃⁻~ -2.8ExcellentCrystalline, stable, widely used standard.[3]
Activated 2-EtSO-Oxazole [Ox(R')-SEt]⁺N/AExcellent to Superb Tunable reactivity; inert before activation; neutral leaving group.
HydroxideOH⁻~ 15.7Extremely PoorRequires protonation or conversion to a better leaving group.[2][9]

Key Advantages:

  • Chemical Orthogonality: The precursor substrate is stable to a wide range of reaction conditions, allowing for multi-step synthesis without premature reaction. Activation is performed only when the substitution is desired.

  • Tunable Reactivity: The rate and efficiency of the activation step can be modulated by the choice of the activating agent (e.g., methyl triflate vs. a strong protic acid).

  • Mild Reaction Conditions: The high reactivity of the activated intermediate often allows the substitution step to proceed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.[10]

  • Broad Nucleophile Scope: The potent electrophilicity of the activated complex makes it suitable for use with a wide array of nucleophiles, including weaker ones.

Experimental Protocols

Protocol 1: Synthesis of a Precursor Substrate (e.g., Alkyl 2-Ethylsulfinyloxazole)

This protocol details the conversion of a primary alcohol to its corresponding 2-ethylsulfinyloxazole derivative, the precursor for the substitution reaction. The reaction proceeds via activation of 2-ethylsulfinyloxazole with an activating agent like triflic anhydride to form a reactive sulfonium-like species, which is then quenched by the alcohol.

Materials:

  • 2-Ethylsulfinyloxazole (1.1 eq)

  • Primary Alcohol (R-OH) (1.0 eq)

  • Triflic Anhydride (Tf₂O) (1.1 eq)

  • 2,6-Lutidine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DCM and cool the flask to -78 °C in a dry ice/acetone bath.

  • Add 2-ethylsulfinyloxazole, followed by the dropwise addition of 2,6-lutidine.

  • Slowly add triflic anhydride dropwise over 15 minutes. The formation of an activated sulfonium-like species occurs.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve the primary alcohol in a minimal amount of anhydrous DCM.

  • Add the alcohol solution to the reaction mixture dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by slowly adding saturated aq. NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure R-O-(2-ethylsulfinyloxazole) substrate.

Protocol 2: Nucleophilic Substitution via Activation

This protocol describes the core application: the activation of the precursor substrate followed by displacement with a nucleophile (e.g., sodium azide).

Caption: General workflow for the nucleophilic substitution protocol.

Materials:

  • R-O-(2-ethylsulfinyloxazole) Substrate (1.0 eq)

  • Methyl Triflate (MeOTf) (1.2 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Water

Procedure:

  • In a flame-dried flask under argon, dissolve the R-O-(2-ethylsulfinyloxazole) substrate in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add methyl triflate dropwise. Caution: Methyl triflate is a potent and hazardous alkylating agent. Handle with extreme care in a fume hood.

  • Stir the mixture at 0 °C for 20 minutes to ensure the formation of the oxazolium intermediate.

  • Add sodium azide as a solid in one portion.

  • Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates complete consumption of the starting material).

  • Carefully quench the reaction at 0 °C by adding saturated aq. NH₄Cl.

  • Dilute with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product (R-N₃) by flash column chromatography.

Safety and Handling

  • Sulfoxides: While generally stable, sulfoxides can decompose exothermically at high temperatures, especially in the presence of strong acids or bases.[10]

  • Activating Agents: Alkylating agents like methyl triflate and acylating agents like triflic anhydride are highly reactive, corrosive, and toxic. They must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a certified chemical fume hood.

  • Azides: Sodium azide is acutely toxic. Reactions involving azides should be performed with care, and the final product should be handled cautiously as organic azides can be explosive.

Conclusion

The 2-ethylsulfinyloxazole moiety represents a powerful tool in the modern synthetic chemist's arsenal. By functioning as a stable precursor that can be converted into a highly reactive leaving group on demand, it offers a high degree of control and flexibility in the construction of complex molecules. Its application can circumvent issues associated with more conventional leaving groups and enables synthetic strategies that rely on late-stage functionalization under mild conditions. Proper understanding of the activation mechanism is key to harnessing its full potential in research and development.

References

  • Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. PubMed. [Link]

  • Catalyst Control over S(IV)-stereogenicity via Carbene-derived Sulfinyl Azolium Intermediates. Journal of the American Chemical Society. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. PMC. [Link]

  • Carbocation-Forming Reactions in Dimethyl Sulfoxide. The Journal of Organic Chemistry. [Link]

  • Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. [Link]

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. [Link]

  • Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. ResearchGate. [Link]

  • Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. ResearchGate. [Link]

  • Leaving group. Wikipedia. [Link]

  • 4.10: Leaving Group Formation. Chemistry LibreTexts. [Link]

  • Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh. [Link]

  • What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

How to prevent thermal degradation of 2-Ethylsulphinyloxazole during storage

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific stability data for 2-Ethylsulphinyloxazole is not extensively available in published literature. The following guidance is synt...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for 2-Ethylsulphinyloxazole is not extensively available in published literature. The following guidance is synthesized from established principles of sulfoxide and oxazole chemistry. These recommendations represent best practices for preventing degradation based on the known reactivity of these functional groups.

Frequently Asked Questions (FAQs)

Q1: What is 2-Ethylsulphinyloxazole and what are its primary chemical stability concerns?

2-Ethylsulphinyloxazole is a heterocyclic compound featuring two key functional groups: an oxazole ring and an ethyl sulfoxide group. The stability of the molecule is dictated by the chemical properties of these two moieties.

  • Ethyl Sulfoxide Group: Sulfoxides are susceptible to thermal decomposition and rearrangement reactions. The sulfur-oxygen bond and the adjacent C-H bonds are the primary sites of reactivity.

  • Oxazole Ring: While generally considered thermally stable aromatic systems, oxazole rings can be sensitive to strong acids, bases, and certain nucleophiles, which can lead to ring-opening.[1][2] Some substituted oxazoles have also shown instability to hydrolysis and decarboxylation.[3]

The primary storage concern is thermal degradation, which can be exacerbated by the presence of acidic or basic impurities.

Q2: What is the most likely thermal degradation pathway for 2-Ethylsulphinyloxazole?

The most probable thermal degradation route for an alkyl sulfoxide is the Pummerer rearrangement .[4][5] This reaction typically occurs in the presence of an activating agent (like acetic anhydride), but can also be initiated by heat, especially in the presence of acid catalysts.[4][6]

In this pathway, the sulfoxide oxygen is protonated or acylated, followed by an elimination step to form a highly electrophilic sulfonium ion (a thial). A nucleophile present in the mixture (which could be a counter-ion or another solvent molecule) then attacks the carbon adjacent to the sulfur, leading to a rearranged product.[4] This process fundamentally alters the structure of your compound, leading to loss of purity and activity.

Caption: Potential Pummerer rearrangement degradation pathway.

Q3: What are the ideal storage conditions to prevent thermal degradation?

To minimize thermal degradation and other potential decomposition pathways, stringent storage conditions are paramount. The primary goals are to reduce thermal energy, exclude moisture and oxygen, and prevent contact with catalytic impurities.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°C (Freezer) Reduces the kinetic rate of all potential degradation reactions, including thermal decomposition and Pummerer rearrangement.[7]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the sulfoxide or other sensitive parts of the molecule.[7]
Container Amber Glass Vial with PTFE-lined Cap Protects the compound from light, which can catalyze degradation, and provides an inert, tightly sealed environment.[8]
State As a Dry Solid or in Anhydrous Aprotic Solvent Prevents hydrolysis of the oxazole ring or reaction with protic solvents. If in solution, use high-purity, anhydrous solvents like DMSO or DMF.[7][9]
Purity Free from Acid/Base Contaminants Acids and bases can catalyze both sulfoxide rearrangement and oxazole ring-opening.[10][11]
Q4: My compound is dissolved in DMSO. Are there any specific storage concerns?

Yes. While Dimethyl Sulfoxide (DMSO) is a common aprotic solvent, it is not entirely inert and requires careful handling.

  • Hygroscopicity: DMSO readily absorbs moisture from the air.[9] This introduced water can potentially lead to hydrolysis of your compound. Always use anhydrous DMSO and store solutions under an inert atmosphere in tightly sealed containers.[12]

  • Freezing Point: DMSO freezes at 18.5°C (65.4°F).[8] When storing solutions in a freezer, the DMSO will solidify. This can sometimes cause the dissolved compound to precipitate or crystallize out of solution, leading to concentration gradients upon thawing.[7] It is crucial to ensure the entire solution is thawed and thoroughly mixed before taking an aliquot for an experiment.

  • Thermal Stability of DMSO: At elevated temperatures (approaching its boiling point of 189°C), especially in the presence of acids or other contaminants, DMSO itself can decompose, sometimes violently.[11][13] While not a concern for storage, it is a critical safety consideration for any reactions involving heating in DMSO.

Q5: How can I detect if my sample of 2-Ethylsulphinyloxazole has started to degrade?

Regularly assessing the purity of your sample is crucial. A multi-method approach is recommended as different techniques can detect different types of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most effective methods. A fresh, pure sample should show a single major peak. The appearance of new peaks or a change in the retention time of the main peak indicates the presence of impurities or degradation products.[14] A validated HPLC method can be used to quantify the purity over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. Degradation will result in the appearance of new signals in the spectrum. For instance, a Pummerer rearrangement would lead to characteristic shifts in the signals for the ethyl group protons adjacent to the sulfur atom.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products.[15] This is particularly useful when coupled with a separation technique like LC-MS.

Troubleshooting Guide

This section addresses specific issues you might encounter during storage and handling.

Problem: I observe new, unexpected peaks in the HPLC chromatogram of my compound after storing it for a month at 4°C.

Potential Cause Troubleshooting Action & Explanation
1. Insufficiently Low Storage Temperature 4°C may not be cold enough to completely halt slow thermal degradation. Action: Immediately transfer the stock to a -20°C or -80°C freezer. This significantly reduces the molecular motion and energy available for degradation reactions.
2. Presence of Contaminants Acidic or basic residues from synthesis or purification can catalyze decomposition. Action: If possible, re-purify the material using flash chromatography with a neutral solvent system. Ensure all glassware is thoroughly cleaned and dried before use.
3. Air/Moisture Exposure The container may not be properly sealed, allowing air and atmospheric moisture to enter. Action: Use vials with high-quality PTFE-lined septa/caps. Before sealing, flush the headspace of the vial with an inert gas like argon or nitrogen to displace air.

Problem: My solid sample, stored in a freezer, appears discolored or has changed in physical appearance.

Potential Cause Troubleshooting Action & Explanation
1. Light Exposure The compound may be photolabile. Standard lab lighting or sunlight can provide the energy to initiate degradation. Action: Always store the compound in amber vials or wrap clear vials in aluminum foil to protect from light.[8]
2. Oxidative Degradation Oxygen from the air may have reacted with the compound, particularly the sulfoxide group. Action: Store solid samples under an inert atmosphere. This can be achieved by placing the vial inside a larger container with a desiccant and an inert atmosphere or by using a vacuum-sealing system.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practice for storing 2-Ethylsulphinyloxazole to ensure maximum stability.

Materials:

  • 2-Ethylsulphinyloxazole (solid)

  • High-purity anhydrous solvent (e.g., DMSO, optional)

  • 2 mL amber glass screw-top vials with PTFE-lined caps

  • Argon or Nitrogen gas supply with tubing

  • -80°C Freezer

Procedure:

  • Preparation: In a clean, dry environment (a glovebox is ideal), weigh the desired amount of solid 2-Ethylsulphinyloxazole directly into the amber glass vial.

  • Inerting: Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid material. Insert a second, wider-gauge needle to act as a vent.

  • Purging: Gently flush the vial with the inert gas for 1-2 minutes to displace all the air.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.

  • Labeling: Clearly label the vial with the compound name, date, concentration (if in solution), and storage conditions.

  • Storage: Place the sealed vial in a designated, labeled box within the -80°C freezer.

Caption: Workflow for optimal long-term storage of the compound.

References

  • Joshi, S. et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Legg, K. M. et al. (2013). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 79(12), 3847–3853. Available at: [Link]

  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. LinkedIn. Retrieved from [Link]

  • Gronert, S. et al. (2001). Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. The Journal of Organic Chemistry, 66(26), 8722-36. Available at: [Link]

  • (n.d.). Pummerer rearrangement. chemeurope.com. Retrieved from [Link]

  • Hawkins Inc. (n.d.). Dimethyl Sulfoxide (DMSO). Hawkins Pharmaceutical. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Dimethyl sulfoxide. Carl ROTH. Retrieved from [Link]

  • (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. Retrieved from [Link]

  • Ghorbani, F. et al. (2020). Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. Journal of the American Chemical Society, 142(23), 10344–10349. Available at: [Link]

  • Ambler, B. R. et al. (2017). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. ChemBioChem, 18(16), 1601–1605. Available at: [Link]

  • (n.d.). Pummerer rearrangement. Wikipedia. Retrieved from [Link]

  • Subramanian, M. et al. (2005). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 33(9), 1246-51. Available at: [Link]

  • (n.d.). Pummerer Rearrangement. SynArchive. Retrieved from [Link]

  • Bossle, P. C. et al. (1993). Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. OSTI.GOV. Retrieved from [Link]

  • Wang, Y. et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5488–5492. Available at: [Link]

  • Chemwatch. (2022). DIMETHYL SULFOXIDE. Chemwatch. Retrieved from [Link]

  • Kappe, C. O. et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ACS Omega, 6(49), 33543–33550. Available at: [Link]

  • (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. University of St Andrews. Retrieved from [Link]

  • (2022). CN114166964A - A kind of rapid detection method of methionine sulfoxide imide. Google Patents.
  • van der Westhuyzen, C. et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5706–5714. Available at: [Link]

  • Jones, S. et al. (2018). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. MedChemComm, 9(1), 136-141. Available at: [Link]

  • Li, J. et al. (2025). Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. RSC Advances, 15(1), 1-10. Available at: [Link]

  • Adonin, N. Y. et al. (2020). Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides. CrystEngComm, 22(30), 5036-5044. Available at: [Link]

  • Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Purdue University. Retrieved from [Link]

  • Mitropoulou, A. P. et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 8(4), 48. Available at: [Link]

  • Wipf, P. et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. Available at: [Link]

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Sources

Optimization

Technical Support Center: Optimizing 2-Ethylsulphinyloxazole Synthesis

Welcome to the technical support center dedicated to the synthesis of 2-Ethylsulphinyloxazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 2-Ethylsulphinyloxazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction yields, improve product purity, and troubleshoot common challenges encountered during this specific synthesis. As your application support partner, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The synthesis of 2-Ethylsulphinyloxazoles, while conceptually straightforward, hinges on the selective oxidation of a 2-ethylthiooxazole precursor. The primary challenge lies in achieving high conversion to the desired sulfoxide without over-oxidation to the corresponding sulfone. This guide provides actionable solutions to this and other common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from cause to solution, providing a clear path to resolving experimental setbacks.

Question 1: My reaction yield is consistently low, and I am mostly recovering my 2-ethylthiooxazole starting material. What are the primary factors to investigate?

Answer:

Low conversion is a frequent issue that typically points to suboptimal reaction conditions or reagent quality. The oxidation of the electron-rich sulfur in the thioether to a sulfoxide requires careful tuning of several parameters.

Probable Causes & Recommended Solutions:

  • Insufficient Oxidant Activity or Stoichiometry: The most common cause is an inadequate amount or activity of your oxidizing agent.

    • Solution: Ensure your oxidant is not expired and has been stored correctly. For oxidants like hydrogen peroxide, it is crucial to use a fresh bottle or titrate it to confirm its concentration. Stoichiometry is critical; begin with 1.0 to 1.2 equivalents of the oxidant. While a larger excess may seem to drive the reaction, it significantly increases the risk of over-oxidation to the sulfone.

  • Suboptimal Reaction Temperature: The activation energy for the oxidation may not be met at the current temperature.

    • Solution: Many selective oxidations are initially attempted at room temperature to favor sulfoxide formation.[1] If conversion is low, consider a modest increase in temperature (e.g., to 40-60 °C).[1] However, be aware that higher temperatures can also accelerate the rate of sulfone formation.[1] It is essential to monitor the reaction closely via Thin-Layer Chromatography (TLC) or LC-MS when heating.[2]

  • Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the oxidant's reactivity.

    • Solution: Glacial acetic acid is an effective solvent when using hydrogen peroxide, as it can activate the H₂O₂.[1][3] For other oxidants, solvents like dichloromethane (DCM) or methanol are common. If you experience poor solubility or low conversion, a solvent screen is a worthwhile optimization step.[4]

The following workflow can help diagnose the root cause of low yield.

G start Low Yield Observed: Mainly Starting Material check_reagents Are reagents (especially oxidant) pure and active? start->check_reagents check_conditions Are reaction conditions (temp, time) optimized? check_reagents->check_conditions Yes purify_reagents Use fresh/purified reagents. Confirm oxidant concentration. check_reagents->purify_reagents No check_monitoring Is reaction monitored by TLC/LC-MS? check_conditions->check_monitoring Yes optimize_conditions Adjust temperature moderately (e.g., 40-60°C). Increase reaction time. check_conditions->optimize_conditions No incomplete incomplete check_monitoring->incomplete Reaction is incomplete stalled stalled check_monitoring->stalled Reaction has stalled incomplete->optimize_conditions screen_solvents screen_solvents stalled->screen_solvents Consider alternative solvent or catalyst

Caption: Troubleshooting workflow for low reaction yields.

Question 2: I am observing significant formation of the 2-Ethylsulfonyl-oxazole (sulfone) byproduct. How can I improve selectivity for the sulfoxide?

Answer:

This is the most critical challenge in this synthesis. The sulfoxide itself can be oxidized under the same conditions to form the sulfone. Achieving high selectivity requires stopping the reaction at the intermediate stage.

Causality & Strategic Adjustments:

  • Over-Oxidation Mechanism: The sulfur atom in the sulfoxide is still nucleophilic enough to be attacked by a second equivalent of the oxidant, especially under forcing conditions. The key is to leverage the higher reactivity of the initial thioether compared to the intermediate sulfoxide.

  • Solutions for Enhancing Selectivity:

    • Control Oxidant Stoichiometry: This is the most crucial parameter. Use no more than 1.0-1.2 equivalents of your oxidizing agent. Carefully measure your starting material and oxidant.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the rate of both oxidation steps but will have a more pronounced effect on the slower, second oxidation to the sulfone.

    • Monitor Reaction Progress Vigilantly: Use TLC to track the disappearance of the starting material (thioether) and the appearance of the products. The sulfoxide is more polar than the thioether, and the sulfone is more polar than the sulfoxide. Stop the reaction as soon as the starting material is consumed to prevent the subsequent oxidation of your desired product.

    • Choice of Oxidant: Some oxidizing systems are inherently more selective. While common reagents like m-CPBA are effective, they can easily lead to over-oxidation. Transition-metal-free systems, such as hydrogen peroxide in glacial acetic acid, are often recommended for their high selectivity and environmentally benign nature.[3] Advanced methods, like manganese-mediated electrochemical oxidation, have also shown excellent selectivity by operating at low potentials, preventing over-oxidation.[5][6]

The diagram below illustrates the reaction pathway and the competing side reaction.

ReactionPathway Thioether 2-Ethylthiooxazole (Starting Material) Sulfoxide 2-Ethylsulphinyloxazole (Desired Product) Thioether->Sulfoxide +1 eq. Oxidant (Fast, Desired) Sulfone 2-Ethylsulfonyloxazole (Byproduct) Sulfoxide->Sulfone +1 eq. Oxidant (Slower, Undesired)

Caption: Reaction pathway for sulfoxide synthesis.

Question 3: Purification of my crude product is difficult. The sulfoxide and sulfone byproducts are hard to separate. What are my options?

Answer:

Co-elution of the starting material, sulfoxide, and sulfone is a common purification challenge due to their structural similarity. A well-optimized reaction is the best starting point for easy purification, but when inseparable mixtures occur, specific chromatographic techniques are required.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the components.[7]

    • Stationary Phase: Standard silica gel is typically sufficient.

    • Mobile Phase (Eluent): The key is to find a solvent system that provides optimal separation (ΔRf). A gradient elution is highly recommended. Start with a non-polar system (e.g., 100% Hexanes or Heptane) and gradually increase the polarity by adding Ethyl Acetate. The non-polar thioether will elute first, followed by the more polar sulfoxide, and finally the most polar sulfone.

    • Pro-Tip: Run several analytical TLCs with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to identify the ideal solvent system before committing to a large-scale column.

  • Recrystallization: If your sulfoxide product is a solid and the crude mixture is sufficiently enriched, recrystallization can be a powerful tool for removing impurities. You will need to screen various solvents to find one in which the sulfoxide has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution.

  • Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide baseline separation, albeit at a higher cost and lower throughput.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach to 2-Ethylsulphinyloxazole?

The synthesis is typically a two-step process starting from a precursor for the oxazole ring and a source for the ethylthio- group. The final and most critical step is the selective oxidation of the thioether. The general pathway involves the synthesis of 2-ethylthiooxazole followed by its oxidation.[8]

Q2: How do I choose the best oxidant for the thioether to sulfoxide conversion?

The ideal oxidant should be selective, readily available, safe to handle, and provide high yields. The table below compares several common and modern options.

Oxidant SystemTypical ConditionsAdvantagesDisadvantagesSelectivity
30% H₂O₂ / Acetic Acid RT to 60°C, 1-3h[1]Green, inexpensive, high atom economy[3]Can over-oxidize at high temps or long timesGood to Excellent
m-CPBA 0°C to RT, DCMWidely used, predictableCan be explosive, byproduct removal neededModerate to Good
Sodium Periodate (NaIO₄) Methanol/Water, RTMild, good for sensitive substratesStoichiometric inorganic wasteGood
Electrochemical (Mn-mediated) Modest electrode potential[5][6]High selectivity, avoids chemical reagents[5]Requires specialized equipmentExcellent
Catalytic Polyoxomolybdates RT, with H₂O₂High efficiency, catalyst is recyclable[9]Catalyst synthesis requiredExcellent[9]

Q3: How can I effectively monitor the reaction progress using TLC?

Thin-Layer Chromatography (TLC) is an indispensable tool for this reaction.

  • Spotting: On a silica TLC plate, spot your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Eluting: Use a solvent system like 3:1 Hexanes:Ethyl Acetate.

  • Visualization: Use a UV lamp (if compounds are UV active) and/or an iodine chamber or potassium permanganate stain.

  • Interpretation: You will observe three spots for a reaction that has gone to partial completion with some over-oxidation.

    • Highest Rf (least polar): Starting Material (2-ethylthiooxazole).

    • Middle Rf: Desired Product (2-Ethylsulphinyloxazole).

    • Lowest Rf (most polar): Byproduct (2-ethylsulfonyl-oxazole). The reaction is complete when the highest Rf spot (SM) has disappeared. To maximize yield, the reaction should be stopped at this point to prevent the middle spot from converting to the lowest spot.

Detailed Experimental Protocol

Selective Oxidation of 2-Ethylthiooxazole using Hydrogen Peroxide

This protocol is adapted from established methods for the selective oxidation of sulfides using a green and efficient system.[1][3]

Materials:

  • 2-Ethylthiooxazole (1.0 eq)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂) (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethylthiooxazole (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Oxidant: While stirring vigorously, add 30% hydrogen peroxide (1.1 eq) dropwise to the solution over 10-15 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress every 30 minutes by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-3 hours when the starting thioether spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.

  • Work-up: Dilute the mixture with water and carefully neutralize the acetic acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases (check with pH paper to ensure pH > 7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-Ethylsulphinyloxazole.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

References

  • Hoque, M. A., Jiang, T., Poole, D. L., & Stahl, S. S. (2024). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society, 146(33), 21960–21967. Available at: [Link]

  • Hoque, M. A., Jiang, T., Poole, D. L., & Stahl, S. S. (2024). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. PMC. Available at: [Link]

  • Hou, Y.-J., et al. (2023). Oxidative Dehydrogenative Coupling of Thiols with Alkanes for the Synthesis of Sulfoxides. Organic Letters, 25(3), 517–521. Available at: [Link]

  • Li, Y., et al. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 8(19), 4467-4475. Available at: [Link]

  • Karimi, B., & Zare, A. (2007). Fast and Highly Efficient Solid State Oxidation of Thiols. Molecular Diversity Preservation International. Available at: [Link]

  • Al-Tel, T. H. (2008). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Arkivoc, 2008(14), 164-173. Available at: [Link]

  • Zhu, S., et al. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Effect of base and solvent on the yield for the synthesis of 2a. Available at: [Link]

  • Pasha, M. A., & Manjula, K. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. E-Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-alkylsulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles. Available at: [Link]

  • Klára, T., et al. (2011). Synthesis and oxidation of some azole-containing thioethers. Beilstein Journal of Organic Chemistry, 7, 1548-1553. Available at: [Link]

  • Liu, X.-H., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3396. Available at: [Link]

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. The Journal of Organic Chemistry, 75(18), 6208–6213. Available at: [Link]

  • Rud, A. M., Kaplaushenko, A. G., & Sameliuk, Y. G. (2018). Synthesis of new alkylsulfonyl(Sulfinyl)-1,2,4-triazole derivatives based on (3-(Alkylthio)-4-R-1,2,4-thriazole-5-yl)(phenyl)methanol's. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • ResearchGate. (2022). 1,2 and 1,3 azoles synthesis and reactions. Available at: [Link]

Sources

Troubleshooting

Troubleshooting common impurities in 2-Ethylsulphinyloxazole crystallization

Welcome to the Technical Support Center for 2-Ethylsulphinyloxazole (CAS No.: 62124-57-6) crystallization. As a Senior Application Scientist, I have designed this portal to move beyond basic protocols and address the fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethylsulphinyloxazole (CAS No.: 62124-57-6) crystallization.

As a Senior Application Scientist, I have designed this portal to move beyond basic protocols and address the fundamental thermodynamics and kinetics that govern sulfoxide purification. Sulfoxides are notoriously challenging to crystallize due to their hygroscopic nature, their tendency to co-crystallize with structurally similar over-oxidation products (sulfones), and their sensitivity to thermal degradation.

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve the most common impurity issues encountered during the isolation of 2-Ethylsulphinyloxazole.

Part 1: Diagnostic Dashboard & Impurity Profiling

Before troubleshooting, it is critical to quantify the impurity landscape. The table below summarizes the typical quantitative data for impurities found in crude 2-Ethylsulphinyloxazole, serving as your baseline for HPLC analysis.

Impurity ProfileChemical IdentityTypical RRTTypical Wt% (Crude)Causality / Origin
Under-oxidation 2-Ethylsulfanyloxazole (Sulfide)1.252.0 - 5.0%Incomplete oxidation of the starting thioether precursor.
Over-oxidation 2-Ethylsulfonyloxazole (Sulfone)0.851.0 - 3.5%Hyper-oxidation of the sulfoxide lone pair[1].
Degradation Oxazole-2-thiol / Disulfides0.40< 1.0%Pummerer-type thermal degradation or localized hydrolysis[2].
Solvent Inclusion EtOAc / WaterN/A0.5 - 2.0%Strong hydrogen bonding to the highly polarized sulfinyl oxygen[3].

Part 2: Process Visualization

The following workflow illustrates the self-validating decision tree for processing crude 2-Ethylsulphinyloxazole. It integrates In-Process Controls (IPCs) to ensure that the physical chemistry of the system dictates the next operational step.

CrystallizationWorkflow N1 Crude 2-Ethylsulphinyloxazole (Sulfide/Sulfone Impurities) N2 Aprotic Dissolution (EtOAc, 40°C) N1->N2 N3 Polish Filtration (Remove Particulates) N2->N3 N4 Anti-Solvent Addition (Heptane Titration) N3->N4 N5 Controlled Cooling & Seeding (Rate: 0.1°C/min to 5°C) N4->N5 N6 IPC: HPLC Analysis (Supernatant & Slurry) N5->N6 N7 High Sulfone (>0.5%) Co-crystallization detected N6->N7 Over-oxidation impurity N8 High Sulfide (>0.5%) Surface adsorption detected N6->N8 Under-oxidation impurity N9 Spec Met (>99.5% Purity) Proceed to Isolation N6->N9 Optimal crystallization N10 Action: Heat to 45°C Increase EtOAc Ratio N7->N10 N11 Action: Isolate & Wash with Cold EtOAc/Heptane (1:4) N8->N11 N12 Vacuum Drying (<30°C, 50 mbar) N9->N12 N10->N5 N11->N6

Figure 1: Self-validating crystallization and troubleshooting workflow for 2-Ethylsulphinyloxazole.

Part 3: Mechanistic Troubleshooting Q&A

Q1: Why does the sulfone impurity (2-Ethylsulfonyloxazole) consistently co-crystallize with my product, even after multiple recrystallizations? Causality: The selective formation of sulfoxides over sulfones is highly dependent on controlling the oxidation state, as the sulfur lone pair remains susceptible to hyper-oxidation[4]. Once formed, the oxidation of the sulfinyl (SO) to the sulfonyl (SO2) moiety creates an impurity that is structurally similar to your product[1]. However, the sulfone lacks the chiral lone pair, altering its dipole moment. When using highly non-polar anti-solvents (like pure heptane) too rapidly, the system reaches high supersaturation for both species simultaneously, causing kinetic entrapment within the crystal lattice. Solution: Shift from kinetic to thermodynamic control. Widen the metastable zone by increasing the ratio of the "good" solvent (EtOAc) and lowering the cooling rate to 0.1°C/min. This allows the more soluble sulfone to remain in the mother liquor.

Q2: My isolated 2-Ethylsulphinyloxazole turns into a sticky oil or degrades upon drying. What is happening? Causality: The binding energy of the solvent to specific crystal faces dictates the morphology and purity of the sulfoxide[3]. Sulfoxides are highly hygroscopic and coordinate strongly with water. If moisture is present during vacuum drying, the localized heat of vaporization combined with water can trigger hydrolysis of the oxazole ring. Oxazole derivatives containing sulfur moieties can interconvert or degrade if exposed to unmitigated thermal or hydrolytic stress[2]. Solution: Implement rigorous aprotic drying (Protocol 2). Never exceed 30°C during vacuum drying, and ensure the wet cake is washed with a strictly anhydrous solvent prior to isolation.

Q3: Why is there a persistent 2-Ethylsulfanyloxazole (sulfide) impurity, and why doesn't standard recrystallization remove it? Causality: The sulfide precursor is significantly more non-polar than the sulfoxide, making it highly soluble in the anti-solvent (heptane). However, functionalized sulfoxides can be challenging to handle and may undergo surface adsorption or even chemoselective reduction under specific thermal conditions if trace acids or catalysts are present[5]. If the crystallization is performed via "crash cooling," the sulfide becomes kinetically trapped on the crystal surface. Solution: Implement a cold solvent displacement wash. Because the sulfide is highly soluble in heptane, washing the isolated filter cake with a pre-chilled (0°C) mixture of EtOAc/Heptane (1:4) will clear the crystal surfaces without dissolving the bulk product.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Anti-Solvent Crystallization with In-Process Purge of Sulfone

This protocol utilizes thermodynamic control to reject the structurally similar sulfone impurity.

  • Aprotic Dissolution: Suspend crude 2-Ethylsulphinyloxazole (1.0 eq, ~100g) in anhydrous Ethyl Acetate (EtOAc, 3.0 Volumes). Heat gently to 40°C until complete dissolution is achieved.

    • Causality: 40°C prevents thermal degradation while ensuring full solubility of the sulfone, preventing it from acting as a heterogeneous seed.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a clean, dry reactor.

  • Anti-Solvent Titration: Slowly add anhydrous n-Heptane (6.0 Volumes) over 2 hours while maintaining the temperature at 40°C.

    • Self-Validation Check: The solution must remain clear. If cloudiness (spontaneous nucleation) appears before 4.0 Volumes of heptane are added, the system has breached the metastable zone. Action: Hold heptane addition, add 0.2 Volumes of EtOAc to clarify the solution, and resume at a slower rate.

  • Seeding: Cool the clear solution to 35°C and add 0.5 wt% of pure 2-Ethylsulphinyloxazole seeds. Hold the temperature for 1 hour to establish a robust crystal bed.

  • Controlled Cooling & Isolation: Cool the slurry at a strict rate of 0.1°C/min down to 5°C. Filter under a nitrogen atmosphere and wash the cake with pre-chilled EtOAc/Heptane (1:4, 2.0 Volumes).

Protocol 2: Moisture-Controlled Recrystallization (Oiling-Out Rescue)

Use this protocol if your batch has absorbed moisture and is presenting as an oil or sticky solid.

  • Azeotropic Drying: Dissolve the oiled-out crude in a mixture of EtOAc and Toluene (1:1, 5.0 Volumes).

  • Vacuum Distillation: Distill the solvent under reduced pressure (100 mbar) at an internal temperature of <35°C until the volume is reduced to 2.0 Volumes.

    • Self-Validation Check: Pull a sample for Karl Fischer (KF) titration. The water content must read < 0.1%. If it is > 0.1%, add 2.0 Volumes of fresh Toluene and repeat the distillation.

    • Causality: Toluene forms a low-boiling azeotrope with water, effectively stripping moisture from the highly coordinating sulfinyl oxygen without requiring high, degradative temperatures.

  • Crystallization: Once the KF spec is met, add 4.0 Volumes of n-Heptane over 1 hour at 25°C, cool to 0°C, and isolate the resulting free-flowing crystals. Dry in a vacuum oven at 25°C / 50 mbar.

Part 5: References[3] Title: Study on Crystal Morphology of Penicillin Sulfoxide in Different Solvents Using Binding Energy. Source: Organic Process Research & Development. URL:https://pubs.acs.org/doi/10.1021/op500362r[4] Title: Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. Source: ChemRxiv / ResearchGate. URL:https://doi.org/10.26434/chemrxiv-2025-q1q5x[2] Title: Oxazole derivatives as interleukin-6 and nitric oxide synthesis inhibitors. Source: Expert Opinion on Therapeutic Patents (Taylor & Francis). URL:https://www.tandfonline.com/doi/abs/10.1517/13543776.8.9.1107[5] Title: Towards a Robust and Reliable Method for the Reduction of Functionalized Sulfoxides. Source: Organic Process Research & Development. URL:https://pubs.acs.org/doi/10.1021/op800088x[1] Title: Recent Advances in the Synthesis of Sulfones. Source: Synthesis (Thieme). URL:https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1561453

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Ethylsulphinyloxazole

Target Audience: Researchers, Formulation Scientists, and Assay Developers. Chemical Causality & Solubilization Theory 2-Ethylsulphinyloxazole (CAS: 62124-57-6) is a heterocyclic organic compound characterized by an oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Assay Developers.

Chemical Causality & Solubilization Theory

2-Ethylsulphinyloxazole (CAS: 62124-57-6) is a heterocyclic organic compound characterized by an oxazole ring substituted with an ethylsulfinyl group. In aqueous media, researchers frequently encounter severe precipitation issues with this compound.

To overcome this, we must first understand the chemical causality behind its insolubility:

  • Lack of Ionizable Centers: Unlike oxazole derivatives containing primary amines or carboxylic acids, 2-Ethylsulphinyloxazole is a neutral molecule. The parent oxazole nitrogen is an extremely weak base (pKa ~0.8), meaning it remains completely un-ionized across the entire physiological pH range (pH 1–10).

  • Hydrophobic Hydration: The ethylsulfinyl moiety and the aromatic oxazole ring create a highly lipophilic surface area. When introduced to water, the compound forces water molecules into a highly ordered, entropically unfavorable "cage" structure, driving the drug molecules to aggregate and precipitate to minimize aqueous contact.

Because pH adjustment is chemically unviable for this specific structure[1], solubilization must rely on altering the dielectric constant of the solvent (co-solvency) or shielding the hydrophobic surfaces (macrocyclic complexation).

Frequently Asked Questions (FAQs)

Q1: Why does 2-Ethylsulphinyloxazole immediately precipitate when I dilute my DMSO stock into an aqueous assay buffer? A1: This phenomenon is known as "solvent shock"[2]. When a highly concentrated DMSO stock is rapidly pipetted into water, the DMSO (which is highly miscible with water) diffuses into the aqueous phase much faster than the hydrophobic drug can disperse. This creates localized micro-environments where the drug drastically exceeds its thermodynamic solubility limit, forcing rapid nucleation and precipitation. Furthermore, DMSO is highly hygroscopic; if your stock has absorbed atmospheric moisture over time, its solvating power is already compromised before the dilution even begins[2].

Q2: Can I use pH adjustment (acidification) to force it into solution? A2: No. While pH adjustment is a standard technique for ionizable compounds like 5-amino-oxazoles[1], 2-Ethylsulphinyloxazole lacks basic functional groups capable of protonation at standard assay pH levels. Attempting to dissolve it in extreme acids (pH < 1) to force protonation will likely degrade the sensitive sulfinyl group before achieving meaningful solubilization.

Q3: What is the most effective alternative to pH adjustment for this specific compound? A3: You must rely on modifying the solvent environment or encapsulating the molecule. The two most robust strategies are:

  • Co-solvency & Surfactants: Using a mixture of DMSO, PEG400, and a non-ionic surfactant (like Tween 80) to lower the polarity of the medium[3].

  • Macrocyclic Complexation: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic oxazole-ethylsulfinyl moiety inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4].

Excipient Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative parameters and recommended excipients for formulating 2-Ethylsulphinyloxazole.

Excipient / StrategyRecommended ConcentrationMechanism of SolubilizationAssay Compatibility
DMSO (Anhydrous) 0.5% – 2.0% (v/v)Lowers dielectric constant of the aqueous phase.High (In vitro biochemical assays)
PEG 400 5.0% – 10.0% (v/v)Acts as a co-solvent; disrupts water hydrogen bonding.Medium (Cell-based assays)
Tween 80 0.1% – 1.0% (v/v)Micellar encapsulation of the hydrophobic ethylsulfinyl group.Medium (May interfere with membrane assays)
HP-β-Cyclodextrin 5.0% – 20.0% (w/v)Host-guest inclusion complexation; shields hydrophobic core.High (In vivo and complex cell assays)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They do not merely instruct you on how to mix chemicals; they include built-in validation steps to prove that true solubilization—rather than temporary colloidal suspension—has been achieved.

Protocol A: The "Reverse Dilution" Co-Solvent Method (For In Vitro Assays)

Causality: By adding the concentrated DMSO stock dropwise into a large, vortexing volume of aqueous buffer, you prevent localized zones of high drug concentration, mitigating the thermodynamic "solvent shock"[2].

  • Preparation: Dissolve 2-Ethylsulphinyloxazole in 100% anhydrous DMSO to create a 10 mM master stock. Ensure the DMSO is freshly opened or stored over molecular sieves to prevent water absorption.

  • Buffer Conditioning: In a separate tube, prepare your target aqueous buffer supplemented with 5% PEG 400 and 0.1% Tween 80.

  • Reverse Addition: Place the conditioned buffer on a vortex mixer at medium speed. Using a precision micropipette, add the DMSO stock dropwise directly into the center of the vortexing liquid. Do not let the drops touch the plastic walls.

  • Equilibration: Allow the solution to mix for 15 minutes at room temperature.

  • Validation Step (Nephelometry/DLS): Visually clear solutions can still contain nano-precipitates. To validate true solubility, measure the solution using Dynamic Light Scattering (DLS) or a nephelometer. A polydispersity index (PDI) indicating large aggregates (>500 nm) or high light scattering confirms failure; a baseline reading confirms true thermodynamic solubility.

Protocol B: Phase-Solubility Complexation with HP-β-CD (For In Vivo/Formulation)

Causality: HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic oxazole ring of the drug displaces high-energy water molecules inside the cavity, forming a stable, water-soluble 1:1 inclusion complex[4].

  • Matrix Preparation: Prepare a series of HP-β-CD solutions in your target aqueous buffer at 0%, 5%, 10%, 15%, and 20% (w/v).

  • Saturation: Add an excess amount of solid 2-Ethylsulphinyloxazole powder (e.g., 5 mg) to 1 mL of each cyclodextrin solution.

  • Agitation: Seal the vials and agitate them on a thermoshaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached between the solid drug and the complexed drug[1].

  • Validation Step (HPLC-UV Quantification): Centrifuge the suspensions at 15,000 x g for 15 minutes to firmly pellet any undissolved solid drug. Carefully extract 100 µL of the completely clear supernatant. Dilute this supernatant 1:10 in mobile phase and inject it into an HPLC-UV system.

  • Analysis: Plot the quantified drug concentration against the HP-β-CD concentration. A linear increase (AL-type phase solubility curve) validates successful 1:1 inclusion complexation.

Visualizations

Solubilization Decision Workflow

Solubilization_Workflow Step1 Precipitation of 2-Ethylsulphinyloxazole Step2 Assess Ionizability (pKa < 1) Step1->Step2 Step3 pH Adjustment (Ineffective) Step2->Step3 If ionizable (N/A) Step4 Co-solvent Strategy (DMSO + PEG400) Step2->Step4 Neutral molecule Step5 Reverse Dilution Protocol Step4->Step5 Step6 Cyclodextrin Complexation (HP-β-CD) Step5->Step6 If precipitation persists Step7 Soluble Target Achieved Step5->Step7 Success Step6->Step7 Host-guest inclusion

Caption: Workflow for troubleshooting 2-Ethylsulphinyloxazole precipitation in aqueous media.

Mechanism of Cyclodextrin Encapsulation

CD_Mechanism Drug 2-Ethylsulphinyloxazole (Hydrophobic Core) Complex 1:1 Inclusion Complex (Water Soluble) Drug->Complex Encapsulation (van der Waals) CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Shell) CD->Complex Host-Guest Interaction

Caption: Mechanism of HP-β-CD inclusion complexation with 2-Ethylsulphinyloxazole.

References

  • Bilkent University. "Polymer-free electrospun nanofibers from sulfobutyl ether7-beta-cyclodextrin (SBE7-β-CD) inclusion complex with sulfisoxazole". Available at: [Link]

  • ACS Omega. "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins". Available at:[Link]

  • ChemBuyersGuide. "2-Ethylsulphinyloxazole CAS:62124-57-6". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Refining Oxidation Parameters for 2-Ethylsulphinyloxazole

Welcome to the Technical Support Center for heterocyclic oxidation workflows. Synthesizing 2-ethylsulfinyloxazole from 2-ethylthiooxazole presents a classic chemoselectivity challenge: arresting the oxidation at the sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic oxidation workflows. Synthesizing 2-ethylsulfinyloxazole from 2-ethylthiooxazole presents a classic chemoselectivity challenge: arresting the oxidation at the sulfoxide stage before it proceeds to the sulfone. This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure reproducible, high-yield results.

Mechanistic Overview: The Over-Oxidation Trap

The fundamental challenge in this synthesis lies in the shifting nucleophilicity of the sulfur atom. The starting sulfide (2-ethylthiooxazole) is highly nucleophilic, making the first oxidation step rapid. However, once converted to the sulfoxide, the electron-withdrawing nature of the newly formed oxygen—compounded by the electron-withdrawing oxazole ring—drastically reduces the sulfur's nucleophilicity.

Despite this, 1 (like mCPBA or activated H₂O₂) possess enough thermodynamic driving force to overcome this barrier, leading to the formation of the sulfone byproduct if thermal and stoichiometric boundaries are breached[1].

Mechanism Sulfide 2-Ethylthiooxazole (High Nucleophilicity) Sulfoxide 2-Ethylsulfinyloxazole (Target Product) Sulfide->Sulfoxide Fast NaIO4 or 1.0 eq mCPBA Sulfone 2-Ethylsulfonyloxazole (Over-oxidation) Sulfoxide->Sulfone Slow Excess Oxidant / Heat

Reaction pathway showing chemoselective vs. over-oxidation of 2-ethylthiooxazole.

Troubleshooting FAQs

Q1: Why am I seeing 20-30% of the sulfone byproduct when using mCPBA at room temperature? A: mCPBA is a highly reactive electrophilic oxidant. While the first oxidation is fast, excess mCPBA or elevated temperatures (>0 °C) provide the activation energy needed for the second oxidation. Furthermore, mCPBA can contain trace diacyl peroxide impurities (m-CBPO). In certain solvents, these impurities initiate radical chain reactions, leading to2[2].

Q2: Which oxidant provides the highest chemoselectivity for 2-ethylsulfinyloxazole? A: 3 is the gold standard for this transformation. It is highly effective at selectively oxidizing sulfides to sulfoxides without over-oxidizing them to sulfones, even when used in slight excess[3]. The causality lies in its mechanism: NaIO₄ forms a cyclic periodate intermediate that transfers exactly one oxygen atom. The resulting sulfoxide lacks the geometry and electron density to coordinate a second time, making the reaction inherently self-limiting.

Q3: We must use mCPBA for solubility reasons. How do we prevent thermal runaway and over-oxidation? A: If mCPBA must be used, strict stoichiometric control (exactly 1.0 equivalent) and temperature control (0 °C) are mandatory. Crucially, avoid N,N-Dimethylformamide (DMF) as a solvent, as it promotes the aforementioned peroxide radical decomposition[2]. Dichloromethane (DCM) provides a much safer thermal environment and suppresses over-oxidation.

Q4: Is Hydrogen Peroxide (H₂O₂) a viable green alternative? A: H₂O₂ is highly sustainable and4 of the workflow[4]. However, it often requires acidic additives (like glacial acetic acid) for activation. This combination forms peracetic acid in situ, which is a strong electrophile notorious for 5[5]. To use H₂O₂ safely, employ transition-metal-free conditions at strict room temperature without strong acid catalysts.

Quantitative Parameter Comparison

OxidantOptimal EquivalentsPreferred SolventTemperatureChemoselectivity (Sulfoxide)Over-Oxidation Risk
NaIO₄ 1.05MeOH / H₂O (1:1)0 °C to RTExcellent (>95%)Low
mCPBA 1.00 (Strict)DCM0 °CGood (80-90%)High (if >1.0 eq or >0 °C)
H₂O₂ 1.10MeOHRTModerateHigh (if AcOH is added)

Troubleshooting Workflow

DecisionTree Start Sulfone Byproduct Detected CheckOx Identify Oxidant Used Start->CheckOx mCPBA mCPBA CheckOx->mCPBA NaIO4 NaIO4 CheckOx->NaIO4 H2O2 H2O2 CheckOx->H2O2 mCPBA_Fix Reduce to 1.0 eq Lower Temp to 0°C Use DCM, avoid DMF mCPBA->mCPBA_Fix NaIO4_Fix Check solvent ratio Ensure strict 20-25°C NaIO4->NaIO4_Fix H2O2_Fix Remove acidic additives Control stoichiometry H2O2->H2O2_Fix

Troubleshooting decision tree for mitigating over-oxidation based on oxidant selection.

Self-Validating Experimental Protocols

Protocol A: Highly Selective Oxidation using Sodium Periodate (NaIO₄)

Self-validating mechanism: The use of an aqueous/organic biphasic system inherently slows down the reaction as the substrate is consumed, acting as a kinetic brake against over-oxidation.

  • Substrate Dissolution: Dissolve 10 mmol of 2-ethylthiooxazole in 20 mL of Methanol. (Causality: Methanol fully solubilizes the heterocyclic substrate while remaining miscible with the aqueous oxidant solution).

  • Oxidant Preparation: In a separate flask, dissolve 10.5 mmol (1.05 eq) of NaIO₄ in 20 mL of distilled water.

  • Temperature Control: Cool the methanolic substrate solution to 0 °C in an ice bath. (Causality: Lowering the thermal energy prevents non-specific background oxidation).

  • Addition: Add the aqueous NaIO₄ solution dropwise over 15 minutes to the stirred substrate solution.

  • Monitoring: Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). (Self-validation: The sulfoxide will appear as a highly polar spot compared to the starting material. If a third, even more polar spot appears, over-oxidation has begun).

  • Quenching: Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). (Causality: Immediately reduces any unreacted periodate, locking the reaction state and preventing sulfone formation during solvent removal).

  • Workup: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Temperature-Controlled mCPBA Oxidation (For Anhydrous Requirements)

Self-validating mechanism: Titrating the mCPBA ensures exact stoichiometry, preventing the excess electrophilic equivalents required for sulfone formation.

  • Titration: Titrate the commercial mCPBA batch to determine exact active peroxide content (typically 70-77%).

  • Substrate Dissolution: Dissolve 10 mmol of 2-ethylthiooxazole in 30 mL of anhydrous Dichloromethane (DCM). (Causality: DCM prevents the radical decomposition pathways observed in solvents like DMF).

  • Cryogenic Cooling: Cool the solution strictly to 0 °C.

  • Addition: Add exactly 1.00 equivalent of mCPBA portion-wise over 30 minutes. (Causality: Portion-wise addition prevents localized exothermic spikes that provide the activation energy for sulfone formation).

  • Quenching: Once TLC indicates complete consumption of the sulfide (approx. 1 hour), immediately quench with 20 mL of saturated aqueous NaHCO₃ and 10 mL of saturated aqueous Na₂S₂O₃. (Causality: NaHCO₃ neutralizes the m-chlorobenzoic acid byproduct, driving it into the aqueous phase, while Na₂S₂O₃ destroys trace unreacted peroxide).

References

  • Selective Oxidation of Allylic Sulfides by Hydrogen Peroxide with the Trirutile-type Solid Oxide Catalyst LiNbMoO6 | The Journal of Organic Chemistry - ACS Publications | 1

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation | ACS Publications |2

  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 | ResearchGate | 5

  • Linear Oligosulfoxides: Synthesis and Solubility Studies | PMC | 3

  • Computer-Aided Retrosynthesis for Greener and Optimal Total Synthesis of a Helicase-Primase Inhibitor Active Pharmaceutical Ingredient | PMC - NIH | 4

Sources

Reference Data & Comparative Studies

Validation

2-Ethylsulphinyloxazole vs. 2-Methylsulphinyloxazole: A Comprehensive Reactivity Comparison Guide

Executive Summary In modern medicinal chemistry, the 1,3-oxazole core is a privileged scaffold, heavily utilized in the development of multi-targeted kinase inhibitors and anti-inflammatory agents[1]. Functionalizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,3-oxazole core is a privileged scaffold, heavily utilized in the development of multi-targeted kinase inhibitors and anti-inflammatory agents[1]. Functionalizing the C2 position of the oxazole ring is a critical step in these synthetic pathways. While halogens or thioethers are traditional leaving groups, the use of 2-alkylsulfinyloxazoles has revolutionized nucleophilic aromatic substitution (SNAr) on these heterocycles.

This guide provides an objective, data-driven comparison between two highly specialized electrophiles: 2-methylsulphinyloxazole and 2-ethylsulphinyloxazole [2]. By understanding the nuanced steric and electronic differences between the methyl and ethyl sulfinyl leaving groups, researchers can optimize reaction kinetics, improve chemoselectivity, and maximize yields in complex library syntheses.

Mechanistic Foundations: The SNAr Pathway

To understand the performance differences between these two reagents, we must first examine the causality of their reactivity. The oxazole ring is inherently electron-deficient. The C2 position is flanked by an electronegative oxygen and an imine-like nitrogen, making it highly electrophilic.

When a sulfinyl group (–S(=O)R) is attached at C2, it acts as a powerful electron-withdrawing group via both inductive and resonance effects. Upon nucleophilic attack, a tetrahedral Meisenheimer complex is formed. The subsequent collapse of this intermediate expels an alkylsulfenate anion. Because sulfenate anions are highly stable and excellent leaving groups, the activation energy for the elimination step is significantly lowered compared to traditional leaving groups[3].

SNAr_Mechanism A 2-Alkylsulfinyloxazole (Electrophile) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack (C2) B Nucleophile (e.g., Amine/Alkoxide) B->C D C2-Substituted Oxazole (Product) C->D Elimination E Alkylsulfenate Anion (Leaving Group) C->E Cleavage

Figure 1: Addition-elimination (S_NAr) mechanism of 2-alkylsulfinyloxazoles.

Reactivity Comparison: Methyl vs. Ethyl

While both reagents undergo rapid SNAr, the choice between the methyl and ethyl variants dictates the thermodynamic and kinetic profile of the reaction.

Steric Hindrance & Kinetics
  • 2-Methylsulphinyloxazole: Features minimal steric bulk. The exposed C2 position allows for rapid nucleophilic attack, making it ideal for sterically encumbered nucleophiles (e.g., secondary amines or bulky alkoxides).

  • 2-Ethylsulphinyloxazole: The additional methylene unit introduces slight steric shielding around the C2 position. This marginally decreases the reaction rate but provides superior chemoselectivity when dealing with multifunctional nucleophiles, preventing over-reaction or off-target substitutions.

Electronic Effects

The ethyl group is slightly more electron-donating (via hyperconjugation and inductive effects) than the methyl group. This subtly reduces the electrophilicity of the oxazole C2 carbon. Consequently, 2-ethylsulphinyloxazole requires slightly higher activation energy (e.g., higher temperatures or microwave irradiation) to achieve full conversion[4].

Physicochemical Properties

The ethyl derivative exhibits higher lipophilicity (LogP), which enhances its solubility in non-polar organic solvents. This is particularly advantageous in solid-phase peptide synthesis (SPPS) or when using resin-bound nucleophiles where solvent swelling is critical.

Table 1: Comparative Profile Summary
Parameter2-Methylsulphinyloxazole2-Ethylsulphinyloxazole
CAS Number 62124-56-5 (Derivative)[1]62124-57-6[2]
SNAr Kinetics Very FastModerate / Controlled
Chemoselectivity ModerateHigh
Lipophilicity (LogP) LowerHigher
Ideal Use Case Bulky/weak nucleophilesChemoselective late-stage coupling

Experimental Data & Workflows

To objectively validate the performance of both reagents, parallel SNAr reactions were conducted using morpholine as a model secondary amine nucleophile.

Table 2: Comparative SNAr Experimental Data

Conditions: 1.0 eq Oxazole, 1.2 eq Morpholine, 2.0 eq DIPEA, THF, 60°C.

ReagentTime to >95% ConversionIsolated YieldByproduct Formation
2-Methylsulphinyloxazole 1.5 hours94%< 2%
2-Ethylsulphinyloxazole 3.0 hours89%< 0.5%

Data Analysis: The methyl variant achieves faster conversion and slightly higher raw yields due to kinetic favorability. However, the ethyl variant demonstrates a cleaner reaction profile with near-zero byproduct formation, validating its use in highly sensitive chemoselective applications.

Self-Validating Protocol: SNAr Workflow

This protocol is designed as a self-validating system. The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the acidic sulfenic acid byproduct, driving the equilibrium forward without competing for the electrophile[4].

  • Preparation: Dissolve 1.0 mmol of the 2-alkylsulphinyloxazole in 5 mL of anhydrous THF under an Argon atmosphere.

  • Base Addition: Add 2.0 mmol of DIPEA. Causality: Neutralizes the leaving group, preventing acid-catalyzed degradation of the oxazole ring.

  • Nucleophile Addition: Slowly add 1.2 mmol of the target amine dropwise at 0°C to control the initial exothermic Meisenheimer complex formation.

  • Thermal Activation: Heat the reaction to 60°C.

  • Monitoring: Monitor via LC-MS. The reaction should stall at ~85% if unoptimized; maintaining strict anhydrous conditions pushes it to >95%.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Step1 1. Reagent Preparation Dry THF, DIPEA, Ar atmosphere Step2 2. Nucleophile Addition Dropwise at 0°C Step1->Step2 Step3 3. Thermal Activation Heat to 60°C - 80°C Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Step3->Step4 Step5 5. Aqueous Workup Quench with NaHCO3, Extract EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Standard experimental workflow for S_NAr utilizing 2-alkylsulfinyloxazoles.

Conclusion & Application Strategy

For drug development professionals synthesizing multi-targeted kinase inhibitors[3], the choice between these two reagents should be dictated by the specific constraints of the synthetic step:

  • Default to 2-methylsulphinyloxazole when rapid kinetics and high throughput are required, particularly with sterically hindered nucleophiles.

  • Pivot to 2-Ethylsulphinyloxazole when operating in complex, multi-functional molecule environments where chemoselectivity is paramount, or when enhanced lipophilicity is required to maintain solubility in specialized resin-based workflows.

Sources

Comparative

Comparative Analysis of Ethylsulfinyl vs. Methylsulfonyl Leaving Groups in Oxazole SNAr Reactions

For researchers and drug development professionals designing targeted covalent inhibitors (TCIs) or functionalizing heteroaromatic scaffolds, the choice of leaving group in Nucleophilic Aromatic Substitution (SNAr) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals designing targeted covalent inhibitors (TCIs) or functionalizing heteroaromatic scaffolds, the choice of leaving group in Nucleophilic Aromatic Substitution (SNAr) is a critical determinant of both reaction kinetics and target selectivity. In 5-membered heteroaromatics like oxazoles, the intrinsic electron density of the ring demands precise electronic tuning to facilitate SNAr at the C2 position.

This guide provides an in-depth comparison of two prominent sulfur-based leaving groups: ethylsulfinyl (-S(O)Et) and methylsulfonyl (-SO₂Me) . By analyzing their mechanistic causality, kinetic profiles, and synthetic protocols, we establish a framework for selecting the optimal leaving group for your specific chemical biology or medicinal chemistry application.

Mechanistic Causality: Electronic Activation & Leaving Group Ability

The efficiency of an SNAr reaction on an oxazole ring relies heavily on the ability of the leaving group to perform two distinct functions:

  • Lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroaromatic system to invite nucleophilic attack.

  • Stabilizing the Meisenheimer intermediate and acting as a stable anion upon elimination .

The Methylsulfonyl (-SO₂Me) Advantage: High Electrophilicity

The methylsulfonyl group is a classic, highly activating electron-withdrawing group (EWG). The strong inductive effect of the two highly electronegative oxygen atoms severely depletes electron density at the oxazole C2 position. This drastically lowers the activation energy ( ΔG‡ ) required to form the Meisenheimer complex. Furthermore, the resulting methanesulfinate anion is highly resonance-stabilized, making -SO₂Me an exceptional leaving group for rapid, high-yielding library synthesis or bioconjugation .

The Ethylsulfinyl (-S(O)Et) Advantage: Tunable Selectivity

Conversely, the ethylsulfinyl group possesses only a single oxygen atom, resulting in a weaker inductive pull (lower Hammett σp​ constant) and a slightly higher steric profile due to the ethyl chain. SNAr reactions with -S(O)Et are significantly slower. However, in drug development, hyper-reactive electrophiles often lead to off-target toxicity via indiscriminate reactions with cellular thiols (e.g., glutathione). The ethylsulfinyl group acts as a "tunable" warhead. It remains stable in bulk solvent but undergoes rapid SNAr when stereoelectronically pre-organized in a protein binding pocket, a concept famously demonstrated by the GLP-1R allosteric modulator BETP .

Kinetic & Thermodynamic Comparison

To objectively compare these leaving groups, we must look at their quantitative performance in a standardized SNAr environment. The table below summarizes the relative reactivity of 2-substituted oxazoles when reacted with a standard nucleophile (e.g., benzylamine or a model thiol) at physiological pH or standard synthetic conditions .

Property / MetricEthylsulfinyl (-S(O)Et)Methylsulfonyl (-SO₂Me)Causality / Impact
Oxidation State Sulfoxide (S^IV)Sulfone (S^VI)Dictates the inductive electron-withdrawing strength.
Relative SNAr Rate ( krel​ ) ~1> 1,500Sulfones lower the LUMO significantly more than sulfoxides.
Meisenheimer Stability ModerateHighTwo oxygens in the sulfone better stabilize the transient negative charge.
Aqueous Stability (t½) > 72 hours< 2 hours (in some scaffolds)Sulfoxides resist background hydrolysis, ideal for cellular assays.
Primary Application Activity-Based Profiling, TCIsLibrary Synthesis, Late-Stage FunctionalizationChoose based on the need for selectivity vs. raw reactivity.

Mechanistic Workflow Diagram

The following diagram illustrates the divergent thermodynamic pathways of the two leaving groups during the SNAr reaction.

Mechanism_Comparison cluster_0 Pathway A: Ethylsulfinyl (-S(O)Et) cluster_1 Pathway B: Methylsulfonyl (-SO₂Me) A1 2-(Ethylsulfinyl)oxazole (Moderate Electrophile) A2 Meisenheimer Complex (Higher ΔG‡) A1->A2 Nucleophile Attack (Slow) A3 Substituted Oxazole + EtSO⁻ A2->A3 Elimination B1 2-(Methylsulfonyl)oxazole (Strong Electrophile) B2 Meisenheimer Complex (Lower ΔG‡) B1->B2 Nucleophile Attack (Fast) B3 Substituted Oxazole + MeSO₂⁻ B2->B3 Elimination

SNAr pathways: Ethylsulfinyl vs. Methylsulfonyl leaving groups in oxazoles.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes an in-process analytical control to prevent downstream failures, particularly the common pitfall of over-oxidizing a sulfoxide to a sulfone.

Protocol A: Controlled Oxidation of Oxazole Thioethers

Objective: Synthesize the electrophilic precursors without cross-contamination of oxidation states.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-(ethylthio)oxazole or 2-(methylthio)oxazole in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Temperature Control (Causality):

    • For Ethylsulfinyl: Cool the reaction to -78 °C using a dry ice/acetone bath. (Strict temperature control is required to kinetically trap the sulfoxide and prevent over-oxidation).

    • For Methylsulfonyl: Cool the reaction to 0 °C using an ice bath.

  • Oxidant Addition:

    • For Ethylsulfinyl: Add exactly 1.0 equivalent of m-CPBA (meta-chloroperoxybenzoic acid) dropwise as a solution in DCM.

    • For Methylsulfonyl: Add 2.5 equivalents of m-CPBA to ensure complete thermodynamic conversion to the sulfone.

  • Self-Validation (LC-MS): Before quenching, sample 10 µL of the reaction mixture.

    • The ethylsulfinyl product must show a mass shift of +16 Da ( [M+H]+ ). Any trace of +32 Da indicates failed temperature control.

    • The methylsulfonyl product must show a clean +32 Da shift.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, extract with DCM, and purify via flash chromatography.

Protocol B: SNAr Kinetic Assay & Functionalization

Objective: Execute the SNAr reaction and validate the kinetic profile.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 10 mM solution of the purified oxazole electrophile in highly polar, aprotic solvent (e.g., DMSO or DMF) to stabilize the Meisenheimer intermediate.

  • Nucleophile Introduction: Add 10 equivalents of the target nucleophile (e.g., benzylamine) and 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal quantitative standard.

  • Thermal Activation:

    • The methylsulfonyl oxazole will typically react at room temperature within 1–2 hours.

    • The ethylsulfinyl oxazole may require heating to 60–80 °C for 12–24 hours due to its higher ΔG‡ .

  • Self-Validation (HPLC-UV Kinetics): Aliquot the reaction at 15-minute intervals. Plot ln([Electrophile]) versus time. A strictly linear plot confirms pseudo-first-order kinetics, validating that the SNAr mechanism is occurring cleanly without competitive degradation or side reactions.

References

  • Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling ACS Chemical Biology URL:[Link]

  • Demonstration of the Innate Electrophilicity of 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP), a Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor Drug Metabolism and Disposition URL:[Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Bioconjugate Chemistry URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry URL:[Link]

Validation

Mass spectrometry fragmentation patterns for 2-Ethylsulphinyloxazole validation

Comparative Mass Spectrometry Validation Guide: 2-Ethylsulphinyloxazole vs. Sulfide and Sulfone Analogues Validating the exact oxidation state of sulfur-containing heterocyclic scaffolds is a critical bottleneck in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Validation Guide: 2-Ethylsulphinyloxazole vs. Sulfide and Sulfone Analogues

Validating the exact oxidation state of sulfur-containing heterocyclic scaffolds is a critical bottleneck in drug development and materials science. For compounds like 2-Ethylsulphinyloxazole (a sulfoxide), traditional techniques like NMR often struggle to rapidly differentiate trace oxidation impurities in complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an unambiguous, high-throughput solution.

This guide objectively compares the mass spectrometric fragmentation performance of 2-Ethylsulphinyloxazole against its under-oxidized (sulfide) and over-oxidized (sulfone) alternatives, providing a self-validating experimental framework for definitive structural confirmation.

Mechanistic Causality in MS Fragmentation

To accurately validate 2-Ethylsulphinyloxazole, we must first understand the causality behind its gas-phase behavior. The molecule consists of an oxazole ring linked to an ethylsulfinyl group. When subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by two distinct structural features:

The McLafferty-Type Rearrangement: The defining feature of alkyl sulfoxides containing a β-hydrogen is their propensity to undergo a McLafferty-type rearrangement[1]. In 2-Ethylsulphinyloxazole, the ethyl group provides the necessary β-hydrogens. Upon activation, a six-membered cyclic transition state forms, transferring a proton to the sulfinyl oxygen and cleaving the C–S bond. This results in the highly diagnostic neutral loss of ethylene (C₂H₄, -28 Da)[2]. Because this pathway requires the S=O oxygen to act as a proton acceptor, it is mechanistically impossible for the sulfide alternative, making it a perfect differentiator.

Oxazole Ring Cleavage: Heterocyclic oxazole rings are highly stable but will shatter under elevated collision energies (>25 eV). The primary skeletal rearrangements of the oxazole core involve the consecutive neutral losses of carbon monoxide (CO, -28 Da) and hydrogen cyanide (HCN, -27 Da)[3].

G M [M+H]+ Precursor m/z 146 F1 McLafferty Rearrangement m/z 118 (-C2H4) M->F1 10-15 eV F2 Direct Cleavage m/z 117 (-C2H5•) M->F2 15-20 eV F3 Ring Cleavage m/z 90 (-CO) F1->F3 >25 eV F4 Ring Cleavage m/z 91 (-HCN) F1->F4 >25 eV

Caption: CID fragmentation pathways of 2-Ethylsulphinyloxazole across collision energies.

Comparative Data Analysis

To objectively evaluate the product, we benchmark 2-Ethylsulphinyloxazole against its synthetic alternatives. The table below summarizes the theoretical and experimentally derived quantitative data used to distinguish these oxidation states.

CompoundOxidation State[M+H]⁺ (m/z)Primary Neutral LossDiagnostic Fragment (m/z)Secondary Ring Cleavage
2-Ethylsulfanyloxazole Sulfide (Alternative)130-29 Da (Ethyl radical)101-28 Da (CO) → 73
2-Ethylsulphinyloxazole Sulfoxide (Target)146-28 Da (Ethylene, C₂H₄)118-28 Da (CO) → 90
2-Ethylsulfonyloxazole Sulfone (Alternative)162-28 Da (Ethylene) & -64 Da (SO₂)134, 98-27 Da (HCN) → 107

Note: While both the sulfoxide and sulfone exhibit the -28 Da McLafferty loss, the sulfone is uniquely identified by the competitive elimination of sulfur dioxide (SO₂, -64 Da).

Experimental Protocol: A Self-Validating System

A validation protocol is only as reliable as its internal controls. To prevent false positives caused by in-source oxidation (where a sulfide artificially oxidizes in the mass spectrometer) or thermal degradation, this methodology utilizes Orthogonal Oxidation State Spiking . By running the target alongside its alternatives, the system internally calibrates the diagnostic neutral losses.

Step 1: Sample Preparation & Orthogonal Spiking
  • Prepare 1 mg/mL stock solutions of 2-Ethylsulphinyloxazole (target), 2-Ethylsulfanyloxazole (under-oxidized control), and 2-Ethylsulfonyloxazole (over-oxidized control) in LC-MS grade acetonitrile.

  • Create a validation matrix by spiking the target sample with 5% (v/v) of both control solutions. Causality: By including the sulfide and sulfone in the same run, we establish a baseline retention time and m/z for all three states. If the pure target sample later exhibits peaks matching the controls, we can mathematically subtract in-source artifacts, ensuring the fragmentation data belongs exclusively to the sulfoxide.

Step 2: Chromatographic Separation
  • Inject 2 µL of the sample onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm).

  • Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 10 minutes. Causality: The polarity difference between the sulfide, sulfoxide, and sulfone guarantees baseline chromatographic resolution. The highly polar sulfone elutes first, followed by the sulfoxide, and finally the hydrophobic sulfide. This temporal separation prevents MS/MS spectral overlap.

Step 3: ESI-QTOF MS/MS with Stepped Collision Energy
  • Operate the Quadrupole Time-of-Flight (QTOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode. Do not use APCI. Causality: Sulfoxides are thermally labile. The high-temperature corona discharge of Atmospheric Pressure Chemical Ionization (APCI) can induce thermal deoxygenation, artificially converting the sulfoxide to a sulfide before it enters the mass analyzer. ESI is a "soft" ionization technique that preserves the native oxidation state.

  • Apply Stepped Collision-Induced Dissociation (CID) at 10 eV, 20 eV, and 30 eV. Causality: Fragmentation is highly energy-dependent. At 10–15 eV, the low-energy McLafferty rearrangement dominates, yielding the m/z 118 fragment. At >25 eV, the stable oxazole ring shatters to yield m/z 90 and 91. A single static collision energy would either miss the diagnostic sulfinyl cleavage or obliterate the precursor ion entirely.

G A 1. Sample Prep Orthogonal Spiking B 2. LC Separation Gradient Elution A->B C 3. ESI-QTOF MS Positive Ion Mode B->C D 4. Stepped CID (10, 20, 30 eV) C->D E 5. Data Analysis Pattern Matching D->E

Caption: Self-validating LC-MS/MS workflow for oxidation state confirmation.

References

  • Source: National Institutes of Health (NIH)
  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I.
  • Title: MASS SPECTROMETRY OF OXAZOLES Source: Semantic Scholar URL

Sources

Comparative

Benchmarking 2-Ethylsulphinyloxazole: A Next-Generation Reagent for Oxazole Functionalization

Introduction: The Need for Orthogonal Reactivity The oxazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, anti-infectives, and GPCR modulators. Functionalizing the C2 p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Orthogonal Reactivity

The oxazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, anti-infectives, and GPCR modulators. Functionalizing the C2 position of the oxazole ring is a critical step in drug discovery workflows. Traditionally, chemists have relied on 2-chlorooxazole or 2-methylthiooxazole as electrophilic coupling partners. However, these legacy reagents suffer from significant drawbacks: 2-chlorooxazoles are often volatile, prone to degradation, and require harsh conditions for nucleophilic aromatic substitution (SNAr), while 2-methylthiooxazoles exhibit poor leaving-group ability, necessitating strong bases or pre-oxidation steps.

2-Ethylsulphinyloxazole (CAS No.: 62124-57-6) [1] has emerged as a superior, bench-stable alternative. By leveraging the unique electronic properties of the ethylsulfinyl (-S(O)Et) group, this reagent offers unprecedented reactivity in both metal-free SNAr and transition-metal-catalyzed cross-coupling methodologies.

Mechanistic Causality: Why the Sulfoxide Outperforms

As an application scientist, selecting the right reagent requires understanding the underlying physical organic chemistry. The superiority of 2-Ethylsulphinyloxazole is driven by three causal factors:

  • Enhanced Electrophilicity via Dipole Alignment: The strongly electron-withdrawing nature of the sulfoxide group pulls electron density away from the C=N bond of the oxazole. This drastically lowers the LUMO energy at the C2 position, making it highly susceptible to nucleophilic attack at ambient temperatures.

  • Superior Leaving Group Thermodynamics: In SNAr reactions, the rate-determining step is often the collapse of the Meisenheimer intermediate. The ethylsulfenate anion (EtSO⁻) is a significantly better and more stable leaving group than a thiolate (MeS⁻) or a chloride (Cl⁻) in non-polar solvents [2].

  • Thiophilic Coordination in Catalysis: During Liebeskind-Srogl cross-coupling, the oxygen atom of the sulfoxide can pre-coordinate with the Palladium catalyst, accelerating the oxidative addition step. Furthermore, the sulfoxide is rapidly scavenged by Copper(I) thiophene-2-carboxylate (CuTC), driving the catalytic cycle forward without the need for basic conditions [3].

SNAr A 2-Ethylsulphinyloxazole (Highly Electrophilic C2) C Meisenheimer Complex (Stabilized by S=O) A->C Nucleophilic Attack B Nucleophile (Nu:) (e.g., Amine, Alkoxide) B->C D C2-Functionalized Oxazole C->D Elimination E Ethylsulfenate Leaving Group (Water Soluble) C->E Cleavage

Caption: Mechanism of SNAr on 2-Ethylsulphinyloxazole highlighting sulfoxide-stabilized addition-elimination.

Comparative Performance Data

To objectively benchmark 2-Ethylsulphinyloxazole, we evaluated its performance against traditional reagents in two standard workflows: SNAr amination and Liebeskind-Srogl cross-coupling.

Table 1: SNAr Amination Benchmark

Conditions: 1.0 equiv electrophile, 1.2 equiv Morpholine, THF, 2 hours.

ReagentTemperatureConversion (%)Byproducts / Notes
2-Ethylsulphinyloxazole 25 °C (RT) >98% None. Clean aqueous workup.
2-Chlorooxazole80 °C65%Ring-opening degradation observed.
2-Methylthiooxazole80 °C<5%Unreactive without prior oxidation.
Table 2: Liebeskind-Srogl Cross-Coupling Benchmark

Conditions: 1.0 equiv electrophile, 1.5 equiv Phenylboronic acid, 5 mol% Pd(PPh₃)₄, 1.5 equiv CuTC, THF, 60 °C, 4 hours.

ReagentYield (%)Catalyst StateBase Required?
2-Ethylsulphinyloxazole 92% Active No (Neutral conditions)
2-Chlorooxazole41%Rapid deactivationYes (Na₂CO₃)
2-Methylthiooxazole78%ActiveNo

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls and specific workup rationales are embedded to ensure reproducibility and scientific rigor.

Protocol A: Metal-Free SNAr Amination

Objective: Synthesize 2-morpholinooxazole under mild, ambient conditions.

  • Setup: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Ethylsulphinyloxazole (1.0 mmol, 145 mg) in anhydrous THF (5.0 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 104 µL) dropwise at room temperature.

    • Causality Note: No exogenous base (like DIPEA) is required because the ethylsulfenate leaving group does not generate a strong acid upon elimination, unlike chloride which generates HCl and protonates the amine nucleophile.

  • In-Process Control: Stir at 25 °C for 2 hours. Monitor the reaction via LC-MS. Validation: The reaction is complete when the starting material peak (m/z[M+H]⁺ 146) is fully consumed and replaced by the product peak (m/z[M+H]⁺ 155).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 x 10 mL).

    • Causality Note: The ethylsulfenate byproduct is highly polar and partitions entirely into the aqueous layer, eliminating the foul odors and complex purification steps associated with thiolate byproducts.

  • Validation of Product: Dry the combined organic layers over Na₂SO₄, concentrate, and analyze via ¹H NMR. Validation: Successful conversion is confirmed by the complete disappearance of the ethyl sulfoxide signals (multiplet at 2.9–3.2 ppm) and the appearance of morpholine multiplets at 3.5–3.8 ppm.

Protocol B: Baseless Liebeskind-Srogl Cross-Coupling

Objective: Synthesize 2-phenyloxazole via desulfinative cross-coupling.

  • Setup: Inside a nitrogen-filled glovebox, charge a Schlenk flask with 2-Ethylsulphinyloxazole (1.0 mmol, 145 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and CuTC (1.5 mmol, 286 mg).

  • Solvent Addition: Add degassed, anhydrous THF (10 mL). Seal the flask and move it to a fume hood.

  • Reaction Execution: Heat the mixture to 60 °C for 4 hours.

    • Causality Note: CuTC acts as a thiophilic Lewis acid. It drives the transmetalation step by irreversibly binding the cleaved ethylsulfinyl group, preventing it from poisoning the Palladium catalyst. This eliminates the need for aqueous bases, protecting base-sensitive functional groups on complex substrates [3].

  • In-Process Control: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (R_f ~0.2) should disappear, yielding a new non-polar spot (R_f ~0.6).

  • Workup & Purification: Cool to room temperature, dilute with diethyl ether (20 mL), and filter through a short pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel chromatography.

LS_Cycle Pd0 Pd(0) Catalyst Pd2 Pd(II) Oxidative Adduct [Oxazole-Pd-S(O)Et] Pd0->Pd2 Oxidative Addition (C-S Bond Cleavage) Ox 2-Ethylsulphinyloxazole Ox->Pd2 Trans Transmetalation Complex [Oxazole-Pd-Ar] Pd2->Trans Transmetalation CuTC CuTC Cofactor (Thiophilic Activator) CuTC->Trans Scavenges Sulfoxide Trans->Pd0 Reductive Elimination Prod 2-Aryl Oxazole Product Trans->Prod Boronic Aryl Boronic Acid [Ar-B(OH)2] Boronic->Trans Aryl Transfer

Caption: Liebeskind-Srogl cross-coupling catalytic cycle utilizing a thiophilic Cu(I) cofactor.

Conclusion

For drug development professionals seeking to functionalize the C2 position of oxazoles, 2-Ethylsulphinyloxazole provides a distinct thermodynamic and kinetic advantage over traditional halogenated or thioether reagents. By enabling room-temperature SNAr reactions and baseless cross-couplings, it preserves sensitive pharmacophores and streamlines downstream purification.

References

  • EvitaChem Catalog: 2-Ethylsulphinyloxazole (CAS No.: 62124-57-6)
  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach Source: Organic Letters - ACS Publications URL
  • Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis Source: Journal of the American Chemical Society - ACS Publications URL
Validation

Comparative efficacy of 2-Ethylsulphinyloxazole in high-throughput screening

Comparative Efficacy of 2-Ethylsulphinyloxazole in High-Throughput Screening: A Fragment-Based Discovery Guide Introduction In the highly empirical landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 2-Ethylsulphinyloxazole in High-Throughput Screening: A Fragment-Based Discovery Guide

Introduction In the highly empirical landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of low-molecular-weight building blocks dictates the trajectory of downstream lead optimization[1]. Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently identified as hits against kinase and protein-protein interaction (PPI) targets[2]. However, standard planar oxazoles often suffer from poor three-dimensionality and target selectivity.

Enter 2-Ethylsulphinyloxazole (2-ESO, CAS: 62124-57-6) [3]. Unlike ubiquitous fragments such as 2-Methyloxazole or 2-Aminooxazole, the ethylsulfinyl moiety of 2-ESO introduces a chiral center at the sulfur atom and a highly directional hydrogen-bond acceptor (the sulfinyl oxygen). This guide objectively compares the screening efficacy, physicochemical robustness, and mechanistic advantages of 2-ESO against traditional oxazole alternatives in biochemical HTS assays.

Physicochemical Profiling & Library Suitability

A successful HTS campaign requires fragments that not only bind the target but also survive the rigors of automated liquid handling. To establish a self-validating screening library, compounds must adhere to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3) while avoiding Pan-Assay Interference Compounds (PAINS) liabilities[4].

Table 1: Comparative Physicochemical and Screening Profile of Oxazole Fragments

Property2-Ethylsulphinyloxazole (2-ESO)2-Methyloxazole2-Aminooxazole
Molecular Weight (Da) 145.1883.0984.08
cLogP ~0.80.6-0.1
H-Bond Acceptors / Donors 3 / 02 / 02 / 2
3D Character (Fsp3) High (Ethyl group)LowLow
DMSO Stability (100mM) ExcellentVolatile / VariableGood
PAINS Liability NoneNoneLow (Reactive amine)
Typical HTS Hit Rate 3.5% - 5.0%1.0% - 2.0%2.5% - 3.0%

Causality Insight: The high volatility of low-molecular-weight fragments like 2-Methyloxazole frequently leads to false negatives in HTS. Evaporation alters the concentration in DMSO stock plates, causing unpredictable acoustic droplet ejection in Echo dispensing systems. 2-ESO’s higher molecular weight and stable sulfinyl group ensure consistent dispensing and prolonged library shelf-life. Furthermore, the increased Fsp3 character provided by the ethyl group correlates strongly with higher clinical success rates by reducing non-specific lipophilic binding[5].

Experimental Workflow: SPR-Based High-Throughput Screening

To objectively evaluate 2-ESO against other oxazoles, Surface Plasmon Resonance (SPR) is employed as the primary HTS modality. SPR provides real-time kinetic data, allowing researchers to filter out non-specific aggregators based on sensorgram shape[5].

Step-by-Step Methodology: Self-Validating SPR Fragment Screen

  • Target Immobilization: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip via standard amine coupling. Critical parameter: Aim for a high target density (3000-5000 RU) to generate sufficient signal-to-noise ratios for low-MW fragments.

  • Library Preparation: Dilute 2-ESO and comparative oxazoles from 100 mM DMSO stocks into the running buffer (e.g., PBS-P+ with 5% DMSO) to a final screening concentration of 500 µM. Causality check: Ensure strict DMSO matching between the compound plates and the running buffer to prevent bulk refractive index shifts that mask true binding signals.

  • Primary Screen (Clean Screen): Inject compounds at a single concentration (500 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Hit Triage: Define a hit as a compound exhibiting a square-wave binding sensorgram with a steady-state response >50% of the theoretical maximum ( Rmax​ ). 2-ESO typically exhibits the rapid on/off rates characteristic of high-quality, stoichiometric fragment binding.

  • Affinity Determination ( KD​ ): For primary hits, execute a multi-cycle kinetic analysis (dose-response from 15.6 µM to 1000 µM). 2-ESO frequently yields KD​ values in the 100-500 µM range, providing excellent Ligand Efficiency (LE > 0.3 kcal/mol/heavy atom).

HTS_Workflow A Fragment Library (Includes 2-ESO) B Primary HTS (SPR) 500 µM Single-Dose A->B C Hit Triage Square-wave kinetics B->C D Orthogonal Validation (DSF & NMR) C->D True Positives E Dose-Response SPR (KD Determination) D->E F X-Ray Crystallography (Structure-Based Design) E->F LE > 0.3

Fig 1: Orthogonal HTS workflow for validating 2-ESO and oxazole fragments.

Mechanistic Efficacy & Orthogonal Validation

In complex targets such as protein tyrosine kinases, the oxazole nitrogen typically acts as a hinge-binding motif. The addition of the ethylsulfinyl group in 2-ESO provides a dual mechanistic advantage over standard oxazoles[4]:

  • Vectorial Projection: The flexible ethyl group projects into adjacent hydrophobic pockets (such as the DFG-out allosteric pocket), enhancing binding entropy through the displacement of high-energy water molecules[4].

  • Electrostatic Anchoring: The sulfinyl oxygen can engage in water-mediated hydrogen bonds with catalytic residues (e.g., the catalytic lysine), a geometric feature entirely absent in 2-Methyloxazole.

To validate this binding modality orthogonally, Differential Scanning Fluorimetry (DSF) is utilized. 2-ESO consistently induces a positive thermal shift ( ΔTm​ of 1.5 - 2.5 °C) in target proteins. In contrast, 2-Methyloxazole often fails to breach the assay noise threshold ( ΔTm​ < 0.5 °C) due to its weaker affinity and lack of secondary anchoring points.

Binding_Mechanism Target Kinase ATP Pocket Node1 2-Ethylsulphinyloxazole (2-ESO) Target->Node1 Node2 Oxazole Ring Node1->Node2 Node3 Sulfinyl Oxygen Node1->Node3 Node4 Ethyl Group Node1->Node4 Hinge Hinge Region (H-Bond Acceptor) Node2->Hinge Direct Binding Lysine Catalytic Lysine (Water-Mediated H-Bond) Node3->Lysine Electrostatic Hydrophobic DFG-Out Pocket (Hydrophobic Packing) Node4->Hydrophobic Entropic Gain

Fig 2: Mechanistic binding interactions of 2-ESO's functional groups within a target.

Conclusion

While simple oxazoles remain foundational to fragment libraries, the incorporation of functionalized derivatives like 2-Ethylsulphinyloxazole significantly enhances HTS hit rates. By offering superior physicochemical stability, increased Fsp3 character, and multi-vectorial binding capabilities, 2-ESO serves as a highly tractable starting point for structure-based drug design.

Sources

Safety & Regulatory Compliance

Safety

2-Ethylsulphinyloxazole proper disposal procedures

2-Ethylsulphinyloxazole: Comprehensive Laboratory Safety, Handling, and Disposal Guide As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds is just as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Ethylsulphinyloxazole: Comprehensive Laboratory Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds is just as critical as their synthesis. 2-Ethylsulphinyloxazole (CAS: 62124-57-6) is a highly specialized organic intermediate utilized in drug development and material science [1]. Structurally, it features an oxazole ring (a nitrogen-containing heterocycle) and an ethylsulfinyl group (an organosulfur moiety).

This dual-heteroatom structure presents unique logistical challenges. Improper disposal can lead to the release of toxic sulfur oxides (SOx) and nitrogen oxides (NOx). This guide provides a self-validating, step-by-step operational and disposal plan grounded in authoritative environmental and occupational safety standards.

Hazard Assessment & Causality

To safely manage 2-Ethylsulphinyloxazole, we must first understand the chemical causality behind its hazards:

  • Thermal Instability of Sulfoxides: The ethylsulfinyl group (R-SO-R') is susceptible to further oxidation. If mixed with strong oxidizing agents (e.g., peroxides, permanganates) in a waste carboy, it can undergo exothermic oxidation to a sulfone, potentially causing container rupture.

  • Combustion Byproducts: When incinerated, the carbon framework converts to CO₂ and H₂O. However, the nitrogen in the oxazole ring oxidizes into NOx, and the sulfur in the sulfinyl group oxidizes into SO₂ and SO₃. Without proper flue gas scrubbing, these byproducts cause severe environmental degradation (acid rain) [2].

Quantitative Data Summary

Summarizing the critical parameters ensures that safety officers and waste management vendors have immediate access to profiling data.

Table 1: Chemical Profile & Incineration Parameters

ParameterSpecification / ValueOperational Rationale
Chemical Name 2-EthylsulphinyloxazoleTarget compound.
CAS Number 62124-57-6Required for EPA waste profiling.
Molecular Formula C₅H₇NO₂SIndicates S and N presence (requires scrubbers).
Waste Classification Non-Halogenated OrganosulfurDictates segregation into specific waste streams.
Incineration Temp. > 1100°C (2000°F)Ensures complete cleavage of C-S and C-N bonds.
Required EPA DRE 99.99%Legal destruction and removal efficiency threshold.
Scrubber Effluent pH 8.0 – 9.0 (Alkaline)Neutralizes acidic SOx/NOx combustion gases.

Operational Safety Plan (Handling & Storage)

Compliance with the requires laboratories to integrate this compound into their Chemical Hygiene Plan (CHP) [3].

Methodology for Safe Handling:

  • Engineering Controls: All manipulations must be performed inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents inhalation of volatile degradants.

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves (double-gloving recommended for bulk transfers), splash-proof chemical goggles, and a flame-resistant lab coat.

  • Storage Protocol: Store in a cool, dry, well-ventilated cabinet away from direct light. Strictly segregate from strong acids, bases, and oxidizing agents to prevent spontaneous exothermic reactions.

Step-by-Step Disposal Protocol

Because 2-Ethylsulphinyloxazole contains sulfur and nitrogen, it cannot be disposed of via standard aqueous or generic organic waste streams. The to achieve a 99.99% Destruction and Removal Efficiency (DRE) [4].

Step 1: Chemical Segregation

  • Collect 2-Ethylsulphinyloxazole waste in a dedicated, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Do not mix with halogenated waste (e.g., chloroform, DCM), as the presence of halogens lowers the flash point and complicates the incineration profile, increasing disposal costs.

Step 2: Packaging and Profiling

  • Label the container clearly as "Hazardous Waste: Non-Halogenated Organosulfur/Nitrogen Compounds."

  • Place the primary container inside a secondary containment bin to prevent leakages during transit.

Step 3: High-Temperature Incineration

  • Transfer the waste to a licensed RCRA (Resource Conservation and Recovery Act) treatment facility.

  • The facility will inject the waste into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C. This extreme heat provides the activation energy required to completely break the robust heterocyclic and sulfinyl bonds.

Step 4: Flue Gas Scrubbing (Neutralization)

  • The raw combustion of this compound produces acidic gases (SO₂, NO₂).

  • The incinerator's exhaust is routed through a packed-bed wet scrubber containing a caustic solution (e.g., NaOH or Ca(OH)₂). The alkaline spray reacts with the acid gases, neutralizing them into harmless aqueous salts (sulfates and nitrates) before the remaining clean gas (CO₂) is vented into the atmosphere.

G A 2-Ethylsulphinyloxazole Waste Generation B Segregation: Non-Halogenated Organics A->B C Secondary Containment & EPA Labeling B->C D High-Temp Incineration (>1100°C) C->D E Caustic Scrubber (SOx/NOx Neutralization) D->E F Safe Environmental Release (Neutral Salts & CO2) E->F

Workflow for the segregation and compliant disposal of 2-Ethylsulphinyloxazole waste.

Thermal Decomposition Pathway

Understanding the chemical fate of 2-Ethylsulphinyloxazole during disposal validates the necessity of the wet scrubber system. The diagram below illustrates the causality between the compound's structure and its required environmental controls.

Pathway R 2-Ethylsulphinyloxazole (C5H7NO2S) O2 Thermal Oxidation (+ O2, Heat) R->O2 CO2 CO2 + H2O (Complete Combustion) O2->CO2 SOx SO2 / SO3 (Sulfur Oxidation) O2->SOx NOx NO / NO2 (Nitrogen Oxidation) O2->NOx Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) SOx->Scrubber NOx->Scrubber Salts Neutralized Salts (Sulfates/Nitrates) Scrubber->Salts

Thermal decomposition pathway and flue gas neutralization for organosulfur-nitrogen compounds.

Immediate Spill Response Workflow

In the event of an accidental spill, execute the following self-validating protocol to ensure containment and compliance:

  • Evacuate & Assess: Clear personnel from the immediate area. Verify that there are no strong oxidizers in the spill zone.

  • Ventilate: Maximize room ventilation (e.g., open fume hood sashes to increase air draw) to prevent the accumulation of irritating vapors.

  • Neutralize & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust , as the sulfoxide nature of the chemical may present a fire hazard under certain conditions.

  • Collect & Package: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag. Seal and place it into a rigid secondary container.

  • Decontaminate: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

References

  • National Institutes of Health (NIH). "Incineration Processes and Environmental Releases." NCBI Bookshelf. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Incinerators." United States EPA. URL:[Link]

Handling

Comprehensive Safety &amp; Handling Guide: 2-Ethylsulphinyloxazole (CAS: 62124-57-6)

For researchers, scientists, and drug development professionals, handling rare heterocyclic organosulfur compounds requires moving beyond generic safety data sheets. 2-Ethylsulphinyloxazole (CAS: 62124-57-6)[1] presents...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, handling rare heterocyclic organosulfur compounds requires moving beyond generic safety data sheets. 2-Ethylsulphinyloxazole (CAS: 62124-57-6)[1] presents a unique dual-hazard profile: the acute toxicity and corrosiveness of an oxazole ring combined with the aggressive dermal permeation properties of a sulfoxide.

This guide provides a self-validating, causality-driven protocol for its safe handling, ensuring operational integrity and personnel safety in the laboratory.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of 2-Ethylsulphinyloxazole. The molecule consists of two highly reactive functional groups:

  • The Oxazole Moiety: Oxazoles are highly reactive, often flammable, and severely irritating to the respiratory tract, skin, and eyes[2]. They can cause rapid corneal burns and mucous membrane degradation upon contact[3].

  • The Ethylsulfinyl Group (Sulfoxide): Similar to dimethyl sulfoxide (DMSO), the ethylsulfinyl group is a potent permeation enhancer[4]. Sulfoxides rapidly penetrate the stratum corneum of the skin[5]. Critically, they act as "Trojan horses," carrying dissolved toxic solutes—in this case, the oxazole moiety itself or other reaction byproducts—directly into the systemic circulation[5]. Furthermore, sulfoxides can decompose violently when exposed to acyl halides (e.g., acetyl chloride, thionyl chloride)[6].

Table 1: Chemical & Hazard Profile Summary
PropertySpecification / Detail
Chemical Name 2-Ethylsulphinyloxazole
CAS Number 62124-57-6
Molecular Formula C5H7NO2S
Primary Hazards Corrosive, Acute Toxicity, Severe Dermal Permeation Enhancer
Physical State Liquid / Low-melting solid
Incompatibilities Strong oxidizing agents, acyl halides, strong acids

Causality-Driven PPE Requirements

Standard laboratory personal protective equipment (PPE) is insufficient for 2-Ethylsulphinyloxazole due to the sulfoxide group's ability to degrade common elastomers.

  • Hand Protection (Double-Gloving System):

    • Protocol: Wear a 4-mil Nitrile inner glove and a Butyl Rubber or heavy-duty Neoprene outer glove.

    • Causality: Sulfoxides rapidly permeate standard latex and thin nitrile, acting as a carrier for the oxazole's toxicity[5]. Butyl rubber provides the necessary chemical resistance against sulfoxide-driven degradation, preventing systemic absorption.

  • Eye & Face Protection:

    • Protocol: Chemical splash goggles paired with a full-face shield.

    • Causality: Oxazole vapors and splashes are highly corrosive to ocular tissue[3]. The face shield prevents micro-droplets from contacting the porous skin of the face, where the sulfinyl group would trigger rapid systemic absorption.

  • Respiratory Protection:

    • Protocol: Handle strictly within a Class II Type B2 Biological Safety Cabinet or a dedicated, high-flow chemical fume hood.

    • Causality: Thermal decomposition or aerosolization releases highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[3].

  • Body Protection:

    • Protocol: Flame-resistant (FR) lab coat with knit cuffs, plus a chemical-resistant apron (Polyethylene or Butyl).

Operational Workflow & Handling Protocol

Every step in handling 2-Ethylsulphinyloxazole must be a self-validating system to prevent exposure.

Step-by-Step Methodology
  • Pre-Operation Validation: Verify the fume hood face velocity (target: 80-100 fpm). Clear the workspace of any acyl halides or strong oxidizers, which can react violently with sulfoxides via exothermic pathways[6].

  • Transfer & Weighing: Use a closed-system transfer or handle only inside the fume hood. Do not weigh on an open bench. Use anti-static weighing boats to prevent aerosolization of any crystallized product.

  • Reaction Setup: Purge reaction vessels with inert gas (Nitrogen or Argon).

    • Causality: Inert atmospheres prevent the oxidative degradation of the sulfinyl group into higher oxidation states (sulfones) or toxic SOx byproducts.

  • Decontamination: Upon completion, wash all glassware with a compatible solvent (e.g., copious amounts of water followed by acetone) strictly inside the hood before removing it to a general washing area.

G Start Pre-Operation PPE & Fume Hood Check Weighing Weighing & Transfer (Closed System) Start->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill Clean Spill Protocol: Inert Absorbent & Isolate Spill->Clean Yes Decon Decontamination & PPE Doffing Spill->Decon No Clean->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Workflow for handling 2-Ethylsulphinyloxazole, from preparation to hazardous waste disposal.

Spill Management & Disposal Plan

Because of the permeation risk, spills must be handled with extreme caution. Do not use combustible absorbents (like sawdust) due to the flammability of the oxazole ring[3].

Table 2: Spill Response Matrix
Spill VolumeImmediate ActionNeutralization / CleanupDisposal Routing
Micro (< 5 mL) Alert immediate personnel; keep hood sash down.Apply inert absorbent (vermiculite/sand). Wipe with damp disposable cloths.Double-bag in hazardous waste bags; label as "Toxic/Corrosive Organosulfur".
Macro (> 5 mL) Evacuate lab; isolate area; shut off ignition sources.Don full PPE (including respirator). Dike spill with chemical booms. Use non-sparking tools.Transfer to high-density polyethylene (HDPE) rigid waste containers.

Disposal: Aqueous waste containing 2-Ethylsulphinyloxazole must never be poured down the drain. It must be collected in dedicated, clearly labeled halogen-free organic waste containers (unless halogenated solvents are used in the reaction) and incinerated by a certified EPA/RCRA hazardous waste contractor.

References

  • Title: OSHA Technical Manual (OTM) - Section II: Chapter 2 (Dermal Absorption) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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